Technical Documentation Center

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
  • CAS: 383417-47-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, also known by its IUPAC name methyl 3-[methyl(nitroso)amino]propanoate, is a member of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, also known by its IUPAC name methyl 3-[methyl(nitroso)amino]propanoate, is a member of the N-nitrosamine class of compounds.[1] N-nitrosamines are characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[2] This class of compounds has garnered significant attention in the fields of toxicology and drug development due to their classification as probable human carcinogens.[3][4] The presence of N-nitrosamines as impurities in pharmaceuticals, food, and consumer products is a critical concern for regulatory bodies and manufacturers worldwide.[3][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological implications, and analytical methodologies pertinent to N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe handling, analysis, and risk assessment of this compound.

Physicochemical Properties

Understanding the physicochemical properties of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is fundamental to its handling, analysis, and assessment of its environmental and biological fate. The presence of the methyl ester group enhances its lipophilicity compared to its carboxylic acid counterpart, which can influence its solubility and bioavailability.[1]

PropertyValueSource
CAS Number 383417-47-8[1][6]
Molecular Formula C₅H₁₀N₂O₃[1][6]
Molecular Weight 146.14 g/mol [1][6]
IUPAC Name methyl 3-[methyl(nitroso)amino]propanoate[1]
Appearance Pale Yellow Oil[7]
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[7][8]

Synthesis and Reactivity

The synthesis of N-nitrosamines, including N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, typically involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.[2][9] The most common laboratory and industrial nitrosating agent is nitrous acid (HNO₂), which is often generated in situ from a salt like sodium nitrite (NaNO₂) and a strong acid.[9]

The general mechanism involves the protonation of nitrous acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[9] This ion is then attacked by the nucleophilic secondary amine, leading to the formation of an N-nitrosammonium ion, which is subsequently deprotonated to yield the N-nitrosamine.[9]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Secondary_Amine Secondary Amine (e.g., Methyl N-methyl-3-aminopropionate) Nucleophilic_Attack Nucleophilic Attack Secondary_Amine->Nucleophilic_Attack Nucleophile Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂) In_Situ_Formation In Situ Formation of Nitrous Acid (HNO₂) Nitrosating_Agent->In_Situ_Formation Acidic_Conditions Acidic Conditions (e.g., HCl) Acidic_Conditions->In_Situ_Formation Nitrosonium_Ion Formation of Nitrosonium Ion (NO⁺) In_Situ_Formation->Nitrosonium_Ion Dehydration Nitrosonium_Ion->Nucleophilic_Attack Electrophile Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation N_Nitrosamine N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Deprotonation->N_Nitrosamine

Caption: General workflow for the synthesis of N-nitrosamines.

The following protocol outlines a general procedure for the synthesis of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). [3][10][11]

  • Reactant Preparation: Dissolve the precursor, Methyl N-methyl-3-aminopropionate (1.0 equivalent), in an appropriate aqueous acidic solution (e.g., 1M HCl).[1]

  • Cooling: Cool the reaction mixture to 0–5°C in an ice-water bath. This is a critical step to control the reaction rate and minimize side reactions.[1]

  • Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) to the cooled reaction mixture while maintaining the temperature between 0–5°C.[1]

  • Reaction: Stir the mixture at 0–5°C for 2–3 hours.[1] The progress of the reaction can be monitored by appropriate analytical techniques such as TLC or LC-MS.

  • Work-up: After the reaction is complete, quench any excess nitrous acid. Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Biological Activity and Toxicological Profile

The primary toxicological concern associated with N-nitrosamines is their carcinogenicity.[3] These compounds are classified as genotoxic carcinogens, meaning they can damage DNA, leading to mutations and potentially cancer.[3][12] The carcinogenicity of many N-nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), has been demonstrated in numerous animal studies.[3] While specific carcinogenicity data for N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is limited, its structural similarity to other carcinogenic nitrosamines warrants a high degree of caution.

The carcinogenic activity of N-nitrosamines is not inherent to the parent compound but results from metabolic activation.[12] This process is typically initiated by cytochrome P450 enzymes in the liver.

CarcinogenicityPathway N_Nitrosamine N-Nitrosamine (Parent Compound) Metabolic_Activation Metabolic Activation (Cytochrome P450) N_Nitrosamine->Metabolic_Activation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Metabolic_Activation->Unstable_Intermediate Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Alkyldiazonium_Ion Alkyldiazonium Ion (Reactive Electrophile) Spontaneous_Decomposition->Alkyldiazonium_Ion DNA_Adducts DNA Adducts Alkyldiazonium_Ion->DNA_Adducts Alkylation of DNA Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenicity.

The metabolic activation of N-nitrosamines leads to the formation of highly reactive electrophilic species, such as alkyldiazonium ions.[4] These reactive intermediates can then covalently bind to nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the initiation and progression of cancer.

Analytical Methodologies

The detection and quantification of N-nitrosamines at trace levels in various matrices, including active pharmaceutical ingredients (APIs) and drug products, require highly sensitive and selective analytical methods.[13] The low permissible daily intake limits for these impurities necessitate methods with very low limits of detection (LOD) and quantification (LOQ).[14]

A crucial step in the analysis of N-nitrosamines is the extraction and concentration of the analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.[1] For quantification, the use of a deuterated internal standard, such as N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester, is highly recommended to correct for matrix effects and variations in extraction efficiency.[1]

The most widely used analytical techniques for the determination of N-nitrosamines are gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS).[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines.[1] The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly suitable for the analysis of less volatile and thermally labile N-nitrosamines.[13][15] High-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer is a common configuration.

  • Standard Preparation: Prepare a series of calibration standards of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester and a fixed concentration of the deuterated internal standard in a suitable solvent.

  • Sample Preparation:

    • Accurately weigh the sample into a centrifuge tube.

    • Add the internal standard solution and an appropriate extraction solvent (e.g., 50% methanol).[14]

    • Sonicate to ensure complete extraction.[14]

    • Centrifuge to separate the solid matrix.[14]

    • Filter the supernatant through a suitable membrane filter (e.g., 0.22-μm PVDF) before injection into the LC-MS/MS system.[14]

  • LC-MS/MS Analysis:

    • Inject the prepared sample and standards onto the LC-MS/MS system.

    • Separate the analyte from other components using a suitable LC column (e.g., C18) and mobile phase gradient.[15]

    • Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[15]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Conclusion

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, as a member of the N-nitrosamine class, presents significant challenges in the realms of chemical safety, toxicology, and pharmaceutical analysis. A thorough understanding of its chemical properties, synthetic routes, biological activity, and analytical methodologies is paramount for professionals working in research and drug development. Adherence to strict safety protocols, the use of validated and highly sensitive analytical methods, and a comprehensive understanding of the toxicological risks are essential for mitigating potential harm and ensuring product safety.

References

  • ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • American Pharmaceutical Review. Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. [Link]

  • JoVE. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. [Link]

  • IWA Publishing. Nitrosamine formation from the oxidation of secondary amines. [Link]

  • Onyx Scientific. N-nitrosamine Formation | Analytical Method Development. [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester | CAS 1246815-46-2. [Link]

  • Tony Lutz. Toxicology of N-Nitroso Compounds. [Link]

  • Wikipedia. Nitrosamine. [Link]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]

  • Bioanalysis Zone. Technology Digest: Nitrosamine Impurities – From Raw Materials to Final Drug Product. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. [Link]

  • ChemBK. N-Nitroso-N-methyl-3-aminopropionic Acid. [Link]

  • Filariasis. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester 50mg. [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3 | CAS 1215691-18-1. [Link]

  • Rons. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester 50mg. [Link]

  • Green Chemistry (RSC Publishing). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]

  • PubMed. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. [Link]

  • Metabolomics Workbench. NIH Data Repository. [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • PubMed. Metabolism of the Z and E Isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by Rat Hepatocytes. [Link]

  • PubMed. Metabolism of Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines. [Link]

  • ResearchGate. An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResearchGate. (PDF) Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. [Link]

  • Taiwan Food and Drug Administration. Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. [Link]

  • PubChem. N-Nitrosomethylethylamine | C3H8N2O | CID 25418. [Link]

  • OEHHA. N-Methyl-N-Nitroso-1-Alkylamines compounds. [Link]

  • PubChem. N-Nitroso-N-methyl-N-hydroxymethylamine | C2H6N2O2 | CID 119111. [Link]

  • Google Patents.
  • MDPI. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Carcinogenic Mechanism of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary N-nitroso compounds (NOCs) represent a significant class of chemical carcinogens, wit...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N-nitroso compounds (NOCs) represent a significant class of chemical carcinogens, with their presence in pharmaceuticals, food, and the environment demanding rigorous scientific understanding.[1][2] This guide provides a detailed examination of the carcinogenic mechanism of a specific N-nitrosamine, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. The core of its carcinogenicity is a multi-stage process initiated by metabolic activation, leading to the formation of highly reactive electrophilic intermediates that damage DNA. The subsequent cellular events, including DNA adduct formation, mutagenesis, and the potential for neoplastic transformation, are delineated. We will explore the critical role of specific DNA lesions, such as O6-methylguanine, and the cellular defense mechanisms that counteract this damage. Furthermore, this guide presents validated experimental protocols essential for assessing the genotoxic and carcinogenic potential of this and similar compounds, providing a comprehensive resource for professionals in toxicology and drug safety.

Introduction: The N-Nitrosamine Challenge

N-nitrosamines are potent carcinogens in numerous animal species, and there is a high probability that they are also carcinogenic to humans.[2][3] Their carcinogenic activity is not inherent to the parent molecule but arises from metabolic bioactivation.[4][5] N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, belongs to the N-nitrosomethyl-n-alkylamine (NMA) family of compounds, which are known to induce tumors in various animal models.[6] Understanding its specific mechanism of action is crucial for accurate risk assessment, particularly in the context of pharmaceutical impurities where N-nitrosamines have become a major concern for regulatory agencies and manufacturers.[7][8]

The journey from a stable procarcinogen to a tumor-initiating agent involves a cascade of precise biochemical events. This guide will dissect this pathway, providing the causal links between molecular structure, metabolic processing, and ultimate biological effect.

The Core Carcinogenic Pathway: Bioactivation and DNA Damage

The carcinogenicity of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, is contingent upon its conversion into a reactive species capable of covalently modifying cellular macromolecules, primarily DNA.

Metabolic Activation: The Critical First Step

Like most simple N-nitrosamines, the parent compound is a procarcinogen that requires enzymatic activation to exert its genotoxic effects.[9] This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes, with CYP2E1 being a key isoform involved in the activation of low-molecular-weight nitrosamines.[9][10]

The crucial initiating event is the α-hydroxylation of the carbon atom on the methyl group, which is adjacent to the nitroso nitrogen. This enzymatic oxidation creates a highly unstable α-hydroxy-N-nitrosamine intermediate.

G cluster_0 Step 1: Metabolic Activation cluster_1 Step 2: Decomposition & Electrophile Generation Procarcinogen N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Intermediate α-Hydroxy Nitrosamine (Unstable) Procarcinogen->Intermediate CYP450 (e.g., CYP2E1) α-Hydroxylation Electrophile Methyldiazonium Ion (CH₃N₂⁺) Ultimate Carcinogen Intermediate->Electrophile Spontaneous Decomposition

Caption: Metabolic activation pathway of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.

Formation of the Ultimate Carcinogen

The α-hydroxy nitrosamine intermediate is chemically unstable and undergoes spontaneous, non-enzymatic decomposition. This breakdown releases a highly electrophilic methyldiazonium ion (CH₃N₂⁺) .[11] This ion is the ultimate carcinogenic metabolite, a potent alkylating agent that readily attacks nucleophilic centers in the cell.[4][11]

DNA Adduct Formation: The Molecular Lesion

The methyldiazonium ion reacts with DNA bases, forming covalent bonds to create DNA adducts.[12] This alkylation of DNA is considered the central event in the initiation of carcinogenesis by this class of compounds.[11][13] While at least 12 different methylated DNA adducts can be formed, they vary significantly in abundance and mutagenic potential.[12]

The most critical of these adducts is O⁶-methylguanine (O⁶-MeG) . Although it accounts for only about 6-8% of total methylation events, it is a potent pro-mutagenic lesion.[12] During DNA replication, O⁶-MeG incorrectly pairs with thymine (T) instead of cytosine (C), leading to G:C → A:T transition mutations in subsequent rounds of cell division.[14] The persistence of this adduct is strongly correlated with the carcinogenic outcome.[13]

Adduct NameCommon AbbreviationApprox. AbundanceRepair PathwayMutagenic PotentialCitation
N7-methylguanineN7-MeG~75%Base Excision Repair (BER)Low; can lead to depurination[12]
N3-methyladenineN3-MeA~75% (combined with N7-MeG)Base Excision Repair (BER)Cytotoxic; blocks replication[12]
O⁶-methylguanineO⁶-MeG6-8%MGMT (Direct Reversal)High; causes G:C → A:T transitions[12][15]
O⁴-methylthymineO⁴-MeT~0.3%MGMT (Direct Reversal)High; causes G:C → A:T transitions[12]
N1-methyladenineN1-MeA~1.5%ALKBH (Direct Reversal)Cytotoxic; blocks replication[12]
N3-methylcytosineN3-MeC~1.5%ALKBH (Direct Reversal)Cytotoxic; blocks replication[12]

Cellular Consequences: A Battle Between Damage and Repair

The formation of DNA adducts triggers a cellular response aimed at mitigating the damage. The ultimate fate of the cell—survival, apoptosis, or malignant transformation—depends on the balance between the rate of adduct formation and the capacity of DNA repair systems.

DNA Repair Pathways: The Cellular Defense

Cells have evolved sophisticated mechanisms to remove DNA alkylation damage.

  • Base Excision Repair (BER): This pathway is the primary defense against the most abundant lesions, N7-MeG and N3-MeA.[12] An enzyme called alkyladenine-DNA glycosylase (AAG) recognizes and excises the damaged base, initiating a series of steps to restore the correct DNA sequence.[12]

  • Direct Reversal by MGMT: The highly mutagenic O⁶-MeG adduct is repaired by a unique "suicide" enzyme, O⁶-methylguanine-DNA methyltransferase (MGMT).[12] MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues. This action inactivates the MGMT protein, which is then targeted for degradation.[12] The cell's ability to repair O⁶-MeG is therefore limited by the rate at which new MGMT protein can be synthesized. If the rate of O⁶-MeG formation overwhelms the MGMT capacity, the persistent lesions can lead to mutations.

G Activation Metabolic Activation of Nitrosamine DNA_Damage Formation of O⁶-methylguanine (O⁶-MeG) and other adducts Activation->DNA_Damage Repair DNA Repair by MGMT & BER DNA_Damage->Repair Cellular Defense Persistence Persistent O⁶-MeG Adducts DNA_Damage->Persistence Repair System Overwhelmed Repair->Activation Restores DNA Integrity Replication DNA Replication Persistence->Replication Mutation G:C → A:T Transition Mutation Replication->Mutation Cancer Tumor Initiation Mutation->Cancer In Oncogenes or Tumor Suppressors G Start Prepare Bacterial Cultures & S9 Mix Mix Combine Bacteria, S9 Mix, & Test Article in Test Tube Start->Mix Incubate_Pre Pre-incubate (37°C, 60 min) Mix->Incubate_Pre Plate Add Top Agar & Pour on Plate Incubate_Pre->Plate Incubate_Final Incubate Plates (37°C, 48-72h) Plate->Incubate_Final End Count Revertant Colonies & Analyze Incubate_Final->End

Caption: Workflow for the Enhanced Ames Test protocol.

In Vivo DNA Adduct Analysis

To confirm that the compound forms pro-mutagenic lesions in a mammalian system, in vivo DNA adduct studies are performed.

Protocol: Rodent DNA Adduct Analysis (Liver)

  • Dosing: Administer a single dose of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, to a group of rats (e.g., F344) via intraperitoneal injection or oral gavage. Include a vehicle control group. [13]2. Tissue Harvest: At a specified time point (e.g., 4-24 hours post-dose), humanely euthanize the animals and harvest the target organ (e.g., liver). [13]3. DNA Isolation: Immediately isolate genomic DNA from the tissue using a validated phenol-chloroform extraction method or a commercial DNA isolation kit to ensure high purity.

  • DNA Hydrolysis: Hydrolyze the purified DNA to release the individual bases and adducted bases. This is typically done by heating in a dilute acid (e.g., 0.1 N HCl). [13]5. Adduct Quantification: Analyze the hydrolysate using a highly sensitive analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Use stable isotope-labeled internal standards for accurate quantification of specific adducts like O⁶-MeG.

  • Data Analysis: Express adduct levels as a ratio relative to the amount of the normal parent base (e.g., µmol of O⁶-MeG per mol of guanine). [11]

Conclusion

The carcinogenic mechanism of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, is a well-defined pathway consistent with that of other potent N-nitrosomethyl-n-alkylamines. It begins with metabolic activation via CYP450-mediated α-hydroxylation, proceeds through the formation of a highly reactive methyldiazonium ion, and culminates in the alkylation of DNA. The formation and persistence of the pro-mutagenic O⁶-methylguanine adduct is the pivotal molecular event that, if not repaired by the cell's MGMT system, leads to characteristic G:C → A:T transition mutations. This accumulation of genetic damage in critical genes drives the multi-step process of carcinogenesis. A thorough understanding of this mechanism, supported by robust experimental validation using methodologies like the Enhanced Ames Test and in vivo adduct analysis, is paramount for the accurate assessment of human health risks posed by this and related N-nitrosamine compounds.

References

  • Hecht, S. S., & Isaac, J. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Bogovski, P., & Bogovski, S. (1981). Animal Species in which N-nitroso compounds induce cancer. International Journal of Cancer, 27(4), 471-474. [Link]

  • Thresher, A., et al. (2023). Statistical impact of features on nitrosamine carcinogenic potency. Regulatory Toxicology and Pharmacology, 141, 105401. [Link]

  • Christmann, M., & Kaina, B. (2013). O6-methylguanine-DNA methyltransferase (MGMT) in the defense against N-nitroso compounds and colorectal cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 736(1-2), 55-64. [Link]

  • Frank, N., & Wiessler, M. (1986). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. Journal of Cancer Research and Clinical Oncology, 111(2), 112-116. [Link]

  • Kim, D. Y., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. Laboratory Animal Research, 39(1), 2. [Link]

  • Health and Environmental Sciences Institute. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Rice, J. R., et al. (1988). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Cancer Research, 48(16), 4499-4503. [Link]

  • Wiestler, M. (1986). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 9, 36-43. [Link]

  • Heflich, R. H. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. Health and Environmental Sciences Institute. [Link]

  • Preussmann, R., et al. (1979). Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. Journal of the National Cancer Institute, 62(1), 153-156. [Link]

  • Likhachev, A. J., et al. (1983). Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. Cancer Research, 43(2), 829-834. [Link]

  • Richardson, F. C., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]

  • Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency. [Link]

  • Shirai, T., & Tamano, S. (2001). Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. Experimental and Toxicologic Pathology, 53(2-3), 101-110. [Link]

  • Alaba, O. Q., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. Journal of Environmental Extension, 14(1), 1-10. [Link]

  • Rashmi, R., & Peh, K. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9573. [Link]

  • Wenzel, J., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry, 12. [Link]

  • Scientific Committee on Consumer Safety. (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. [Link]

  • Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439. [Link]

  • Rashmi, R., & Peh, K. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. Semantic Scholar. [Link]

  • Ponting, D. J., & Foster, J. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology. [Link]

  • Kumarasamy, M., et al. (2014). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. Journal of Cancer Research and Therapeutics, 10(2), 330-334. [Link]

  • Foster, J., et al. (2023). Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow. Chemical Research in Toxicology, 36(10), 1619-1631. [Link]

  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. [Link]

  • Honma, M., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503713. [Link]

  • Carmella, S. G., et al. (2009). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 18(10), 2631-2638. [Link]

  • Farrelly, J. G., et al. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 48(12), 3347-3349. [Link]

Sources

Foundational

An In-depth Technical Guide to the DNA Adduct Formation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction and Significance N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester (NMAP) is an N-nitroso compound of significant interest in toxicology a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester (NMAP) is an N-nitroso compound of significant interest in toxicology and carcinogenesis research. Like many N-nitrosamines, which are found in various environmental sources including tobacco products and some processed foods, NMAP's biological activity is intrinsically linked to its ability to covalently modify cellular macromolecules.[1] The primary target for this modification is DNA, and the formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[2]

This guide provides a comprehensive overview of the mechanisms underlying NMAP-induced DNA damage. We will explore the required metabolic activation, the specific types of DNA adducts formed, their biological consequences, cellular repair strategies, and the analytical methodologies used for their detection and quantification. Understanding these processes is vital for assessing the genotoxic risk of NMAP and related compounds and for developing strategies in drug development and preventative medicine.[3]

The Prerequisite of Metabolic Activation

N-nitroso compounds are typically procarcinogens, meaning they are not chemically reactive toward DNA in their native state. They require metabolic activation to become ultimate carcinogens.[4][5] This bioactivation is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, primarily in the liver.[4]

The key initial step for NMAP is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group (α-hydroxylation).[6] For NMAP, this occurs at the methyl group.

  • Step 1: α-Hydroxylation: CYP enzymes catalyze the addition of a hydroxyl group to the methyl moiety of NMAP.

  • Step 2: Spontaneous Decomposition: The resulting α-hydroxynitrosamine is a highly unstable intermediate. It rapidly and non-enzymatically decomposes.

  • Step 3: Generation of the Electrophile: This decomposition yields formaldehyde and the ultimate carcinogenic electrophile: the methanediazonium ion (CH₃N₂⁺) .

The methanediazonium ion is a potent alkylating agent that readily attacks nucleophilic centers in DNA.[7]

Metabolic_Activation_of_NMAP NMAP NMAP (N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester) Intermediate α-Hydroxy-N-nitrosamine (Unstable Intermediate) NMAP->Intermediate  Cytochrome P450  (α-hydroxylation) Products Formaldehyde + Methanediazonium Ion (CH₃N₂⁺) Intermediate->Products Spontaneous Decomposition DNA_Adducts DNA Adducts Products->DNA_Adducts Alkylation of DNA

Caption: Metabolic activation of NMAP to a DNA-reactive electrophile.

DNA Adduct Formation: The Molecular Lesions

The highly electrophilic methanediazonium ion reacts with various nucleophilic sites on DNA bases. This results in the formation of several distinct methylated adducts. The distribution and biological impact of these adducts are not uniform.[8]

Adduct TypeCommon NameTypical AbundancePrimary Biological Significance
N7-methylguanine N7-MeG~70-80%Major adduct, but less mutagenic. Can be cytotoxic.
O⁶-methylguanine O⁶-MeG~6-8%Highly pro-mutagenic and carcinogenic.[7]
N3-methyladenine N3-MeA~10-15%Cytotoxic; blocks DNA replication.
O⁴-methylthymine O⁴-MeT< 1%Pro-mutagenic, but formed at low levels.[7]
Phosphotriesters -VariableAffects DNA backbone stability.

Table based on general data for simple methylating agents.[7]

N7-methylguanine (N7-MeG)

The N7 position of guanine is the most nucleophilic site in DNA, making N7-MeG the most abundant adduct formed. While its formation can lead to depurination and the creation of abasic sites, it does not typically distort the DNA helix and is not considered a major miscoding lesion.[7]

O⁶-methylguanine (O⁶-MeG): The Critical Mutagenic Lesion

Despite being a minor adduct in terms of quantity, O⁶-MeG is widely considered the most critical lesion for the initiation of cancer by simple alkylating agents.[9][10]

  • Mechanism of Mutagenesis: The addition of a methyl group to the O⁶ position of guanine alters its hydrogen bonding properties. During DNA replication, DNA polymerase frequently mispairs O⁶-MeG with thymine instead of cytosine.[7]

  • Resulting Mutation: If this mispair is not corrected, a second round of replication will fix the error as a permanent G:C to A:T transition mutation .[11] Such point mutations in critical genes, like the ras proto-oncogene, are a hallmark of alkylating agent-induced carcinogenesis.[11]

Cellular Defense: DNA Repair Mechanisms

Cells have evolved sophisticated repair pathways to counteract the deleterious effects of DNA alkylation. The efficiency of these pathways is a major determinant of an individual's susceptibility to alkylating carcinogens.[12]

Direct Reversal by MGMT

The primary defense against the pro-mutagenic O⁶-MeG lesion is a unique DNA repair protein called O⁶-methylguanine-DNA methyltransferase (MGMT) .[13]

  • Mechanism: MGMT acts as a "suicide enzyme." It directly transfers the methyl group from the O⁶ position of guanine to one of its own cysteine residues.[13]

  • Stoichiometry: This is not a catalytic process; the protein is consumed in the reaction and subsequently degraded. Therefore, the cell's capacity to repair O⁶-MeG is limited by the number of available MGMT molecules.[13]

  • Clinical Relevance: Inactivation of the MGMT gene, often through promoter hypermethylation, is a common event in many human cancers and can sensitize tumors to alkylating chemotherapeutic drugs.[11][14]

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for removing the more abundant N-alkylation adducts, such as N7-MeG and N3-MeA, which can block replication.[12][15]

  • Step 1: Glycosylase Action: The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[12]

  • Step 2: AP Site Processing: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

  • Step 3: Synthesis and Ligation: DNA polymerase fills in the gap with the correct nucleotide, and DNA ligase seals the nick, restoring the DNA strand.

Analytical Methodologies for Adduct Detection

The detection and quantification of DNA adducts are essential for both mechanistic studies and human biomonitoring.[3] Given the low levels at which adducts are often present in biological samples, highly sensitive analytical techniques are required.[16][17] The gold standard for this work is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16][18][19]

Step-by-Step Experimental Workflow: LC-MS/MS Analysis of NMAP-induced DNA Adducts
  • DNA Isolation: High-purity genomic DNA is extracted from the tissue or cell sample of interest. Rigorous purification is critical to remove contaminants that could interfere with the analysis.[17]

  • DNA Hydrolysis: The purified DNA is enzymatically digested into its constituent deoxynucleosides. This is typically achieved using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[20]

  • Sample Spiking: Known quantities of stable isotope-labeled internal standards (e.g., [¹⁵N₅]-N7-methyl-2'-deoxyguanosine) are added to the sample. This is crucial for accurate quantification by correcting for sample loss and variations in instrument response.[21]

  • Chromatographic Separation (UHPLC): The deoxynucleoside mixture is injected into an ultra-high performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is used to separate the different nucleosides based on their hydrophobicity.[20][22]

  • Ionization (ESI): As the nucleosides elute from the column, they enter the mass spectrometer's electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺.

  • Mass Analysis (Tandem MS): A triple quadrupole mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) mode.[21]

    • Q1 (First Quadrupole): Isolates the specific mass-to-charge ratio (m/z) of the parent ion for the adduct of interest (e.g., O⁶-methyl-2'-deoxyguanosine).

    • Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety.[18]

    • Q3 (Third Quadrupole): Isolates a specific m/z for a characteristic fragment ion (e.g., the protonated O⁶-methylguanine base).

  • Data Analysis: The abundance of the adduct is quantified by comparing the area of its chromatographic peak to that of its corresponding stable isotope-labeled internal standard.[20]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis DNA_Isolation 1. DNA Isolation (from Tissue/Cells) Hydrolysis 2. Enzymatic Hydrolysis (to Deoxynucleosides) DNA_Isolation->Hydrolysis Spiking 3. Spiking with Internal Standards Hydrolysis->Spiking UHPLC 4. UHPLC Separation Spiking->UHPLC ESI 5. ESI Source (Ionization) UHPLC->ESI MSMS 6. Tandem MS (SRM) (Q1 -> Q2 -> Q3) ESI->MSMS Data_Analysis 7. Data Analysis & Quantification MSMS->Data_Analysis

Caption: General workflow for DNA adduct analysis by LC-MS/MS.

References

  • Farmer, P. B. (2012). Methods for the detection of DNA adducts. Methods in molecular biology (Clifton, N.J.), 817, 1–18. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. PMC, 3(1), 21-30. [Link]

  • Koc, H., & Swenberg, J. A. (2010). Analytical methods in DNA and protein adduct analysis. Biomarkers : biochemical indicators of exposure, response, and susceptibility to chemicals, 15(7), 579–596. [Link]

  • Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and molecular mutagenesis, 35(3), 222–233. [Link]

  • Christmann, M., & Kaina, B. (2013). Alkylation damage in DNA and RNA--repair mechanisms and medical significance. Zeitschrift fur Krebsforschung. Clinical and experimental cancer research, 139(2), 199–213. [Link]

  • Li, Z., & Gu, J. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Molecules (Basel, Switzerland), 27(19), 6649. [Link]

  • Lao, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559. [Link]

  • Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. ResearchGate. [Link]

  • Yi, J., & He, C. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cellular and molecular life sciences : CMLS, 78(1), 1–19. [Link]

  • Lao, Y., Yu, N., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 23(9), 5109. [Link]

  • Peterson, L. A. (2011). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota Digital Conservancy. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 27(1). [Link]

  • Gombar, C. T., et al. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Singh, R., & Farmer, P. B. (2006). Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]

  • Margison, G. P., Santibáñez Koref, M. F., & Povey, A. C. (2002). Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Mutagenesis, 17(6), 483–487. [Link]

  • Wirtz, S., Nagel, G., & Eshkind, L. (2010). O6-methylguanine-DNA methyltransferase in the defense against N-nitroso compounds and colorectal cancer. Carcinogenesis, 31(1), 81–90. [Link]

  • Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation research, 424(1-2), 127–142. [Link]

  • Lao, Y., Yu, N., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. PMC. [Link]

  • Song, L., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom Publishing. [Link]

  • Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1990). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical research in toxicology, 3(1), 17–20. [Link]

  • Margison, G. P., Santibáñez Koref, M. F., & Povey, A. C. (2002). Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Mutagenesis, 17(6), 483–487. [Link]

  • Greco, C. M., et al. (2015). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1346, 137–147. [Link]

  • CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. CD BioSciences. [Link]

  • Esteller, M., et al. (2000). Inactivation of the DNA Repair Gene O6-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia. Cancer Research, 60(9), 2368-2371. [Link]

  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. IARC scientific publications, (70), 165–170. [Link]

  • Wetzel, C., et al. (2019). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. PubMed Central. [Link]

  • Song, L., et al. (2012). High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 404(6-7), 1937–1945. [Link]

  • Ha, H. C., et al. (2001). O6-Methylguanine-DNA Methyltransferase Gene: Epigenetic Silencing and Prognostic Value in Head and Neck Squamous Cell Carcinoma. Cancer Research, 61(10), 3865-3870. [Link]

  • Richardson, F. C., & Richardson, K. K. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation research, 233(1-2), 177–187. [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. Pharmaffiliates. [Link]

  • Ooi, S. L., & Bonnett, R. (1980). Mutagenicity of nitrosated alpha-amino acid derivatives N-acetyl-N'-nitrosotryptophan and its methyl ester in bacteria. Carcinogenesis, 1(6), 523–528. [Link]

Sources

Exploratory

The Potential for Endogenous Formation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in Food: A Technical Guide

A Whitepaper for Researchers and Drug Development Professionals Abstract N-nitroso compounds (NOCs) represent a significant class of chemical contaminants in food, with many classified as potent carcinogens. This technic...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

N-nitroso compounds (NOCs) represent a significant class of chemical contaminants in food, with many classified as potent carcinogens. This technical guide addresses the potential for the natural occurrence of a specific, non-volatile nitrosamine, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. Direct evidence for the presence of this compound in food matrices is currently absent from peer-reviewed literature. Therefore, this document provides a comprehensive overview based on established principles of chemical toxicology and food science. We will explore the chemistry of nitrosation, the known occurrence of its potential precursors, validated analytical methodologies for detection, and a risk assessment framework. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to investigate the potential formation of this and other novel N-nitroso compounds in food systems.

Introduction: The N-Nitroso Compound Challenge in Food Safety

N-nitroso compounds, broadly categorized into nitrosamines and nitrosamides, are potent genotoxic carcinogens in numerous animal species. Their formation in food, primarily through the reaction of secondary or tertiary amines with nitrosating agents, has been a subject of intense scientific scrutiny for decades. The World Health Organization has classified processed meats, a known source of nitrosamines, as a Group 1 carcinogen, meaning there is strong evidence of its carcinogenicity in humans.[1]

While much of the historical focus has been on volatile nitrosamines like N-nitrosodimethylamine (NDMA), the landscape of non-volatile N-nitroso compounds remains a significant analytical and toxicological frontier.[2][3] These compounds, often more complex in structure, are not readily detectable by traditional analytical methods for volatile nitrosamines, necessitating more advanced techniques.[4] This guide focuses on the hypothetical formation of a specific non-volatile nitrosamine, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, providing a framework for its investigation.

The Chemistry of Formation: A Hypothetical Pathway

The formation of any N-nitroso compound is contingent on the co-occurrence of a nitrosatable amine and a nitrosating agent under favorable conditions.

The Precursors
  • The Amine Precursor: The direct precursor for the target compound is N-methyl-3-aminopropionic acid, methyl ester . A thorough review of the literature does not indicate that this specific secondary amine is a known natural constituent of food products. However, its parent compound, β-alanine (3-aminopropanoic acid) , is a naturally occurring beta-amino acid.[5][6] It is found in various food sources, particularly animal products.[3][7][8][9]

  • The Nitrosating Agent: The primary nitrosating agents in food are derived from nitrites (NO₂⁻). Nitrites are legally used as preservatives in cured meats to prevent the growth of Clostridium botulinum and to maintain color and flavor.[5][10] Nitrates (NO₃⁻), which can be found naturally in vegetables like spinach and cabbage, can be reduced to nitrites by microbial action.[11]

The Nitrosation Reaction

Nitrosation is the chemical process that converts an amine into a nitroso derivative. In food systems, this reaction is influenced by several factors:

  • pH: The reaction is significantly accelerated under acidic conditions (optimal pH 3.0-4.0).[5][10] The human stomach, with its highly acidic environment, provides an ideal setting for endogenous nitrosation.[5]

  • Temperature: High temperatures, such as those used in frying or grilling, can dramatically increase the rate of nitrosamine formation.[5][10]

  • Catalysts and Inhibitors: The presence of certain compounds can either promote or inhibit nitrosation. For instance, transition metal ions can catalyze the reaction.[12] Conversely, ascorbic acid (Vitamin C) and erythorbic acid are effective inhibitors and are often added to cured meat products to reduce nitrosamine formation.[3]

The hypothetical formation pathway for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is depicted below.

G cluster_precursors Precursors in Food Matrix N-methyl-3-aminopropionic acid, methyl ester N-methyl-3-aminopropionic acid, methyl ester Target Nitrosamine N-Nitroso-N-methyl-3- aminopropionic Acid, Methyl Ester N-methyl-3-aminopropionic acid, methyl ester->Target Nitrosamine Nitrite (NO2-) Nitrite (NO2-) Nitrosating Agent (N2O3) Nitrosating Agent (N2O3) Nitrite (NO2-)->Nitrosating Agent (N2O3) H+ Acidic pH (e.g., stomach) Acidic pH (e.g., stomach) High Temperature (e.g., cooking) High Temperature (e.g., cooking) Nitrosating Agent (N2O3)->Target Nitrosamine G cluster_workflow Analytical Workflow A Sample Homogenization B Solvent Extraction A->B C Solid-Phase Extraction (SPE) Cleanup B->C D LC-MS/MS Analysis C->D E Quantification using Isotope-Labeled Internal Standard D->E F Confirmation by HRMS D->F

Sources

Foundational

An In-Depth Technical Guide to N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in Tobacco Products

Abstract This technical guide provides a comprehensive overview of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA Methyl Ester), a nitrosamine compound found in tobacco products. This document is intended f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA Methyl Ester), a nitrosamine compound found in tobacco products. This document is intended for researchers, scientists, and professionals in drug development and tobacco product analysis. It delves into the chemical properties, formation, and occurrence of NMPA Methyl Ester, alongside detailed analytical methodologies for its detection and quantification. Furthermore, this guide explores the toxicological implications and metabolic pathways of NMPA Methyl Ester, drawing parallels with other well-studied tobacco-specific nitrosamines (TSNAs). The content is structured to provide not just procedural steps but also the scientific rationale behind these methodologies, ensuring a deep and applicable understanding of the subject matter.

Introduction

N-nitroso compounds are a class of chemical carcinogens, and their presence in consumer products, including tobacco, is a significant public health concern.[1][2] Among the various nitrosamines identified in tobacco, N-Nitroso-N-methyl-3-aminopropionic Acid (NMPA) and its corresponding methyl ester are of interest due to their structural similarities to other potent carcinogens.[3] This guide focuses specifically on the methyl ester form, detailing its characteristics and significance within the complex chemical matrix of tobacco products.

Chemical and Physical Properties

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is a nitroso compound with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol .[4] The presence of the N-nitroso group is a key feature, contributing to its chemical reactivity and potential carcinogenicity. The methyl ester functionality increases its lipophilicity compared to its carboxylic acid counterpart, which can influence its solubility and bioavailability.[5]

PropertyValueReference
Chemical Name N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester[4]
CAS Number 383417-47-8[4]
Molecular Formula C₅H₁₀N₂O₃[4]
Molecular Weight 146.14 g/mol [4]

The deuterated analog, N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester, is often used as an internal standard in quantitative analysis to account for matrix effects and variations in sample preparation and instrument response.[5]

Formation and Occurrence in Tobacco

N-nitroso compounds in tobacco are primarily formed during the curing, fermentation, and aging processes through the nitrosation of alkaloids and other nitrogen-containing compounds naturally present in the tobacco leaf.[6] The formation of NMPA Methyl Ester is likely the result of the nitrosation of its precursor, Methyl N-methyl-3-aminopropionate. This reaction is catalyzed by nitrosating agents derived from nitrogen oxides.

The parent compound, N-Nitroso-N-methyl-3-aminopropionic acid, has been identified in a variety of tobacco products, including snuff, chewing tobacco, pipe tobacco, cigars, and cigarettes, with levels ranging from 0.15 to 7.4 mg/kg of dry weight tobacco.[3] The concentration of N-nitrosamino acids is highly correlated with the levels of tobacco-specific-nitrosamines (TSNA).[3] While specific quantitative data for the methyl ester is less prevalent in the literature, its presence is expected, and its concentration would likely correlate with that of the parent acid.

cluster_formation Formation Pathway Precursor Methyl N-methyl-3-aminopropionate (in tobacco leaf) NMPA_Ester N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Precursor->NMPA_Ester Nitrosation Nitrosating_Agents Nitrosating Agents (e.g., N2O3 from NOx) During Curing & Processing Nitrosating_Agents->NMPA_Ester

Caption: Proposed formation of NMPA Methyl Ester in tobacco.

Analytical Methodologies

The accurate quantification of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in the complex matrix of tobacco products requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of nitrosamines.[7][8][9]

Sample Preparation

A robust sample preparation protocol is crucial for the reliable analysis of NMPA Methyl Ester in tobacco. The following is a detailed, step-by-step methodology adapted from established procedures for other nitrosamines in tobacco.

Experimental Protocol: Extraction and Cleanup

  • Sample Homogenization: Weigh 1-2 grams of homogenized tobacco sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of deuterated N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester as an internal standard.

  • Extraction: Add 20-25 mL of an appropriate extraction solvent, such as an aqueous buffer (e.g., 100mM ammonium acetate) or an organic solvent like methanol.

  • Agitation: Shake or sonicate the mixture for 30-60 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10-15 minutes to pellet the solid material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by the extraction buffer.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the analyte of interest with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

cluster_workflow Analytical Workflow Sample Tobacco Sample Extraction Extraction with Buffer/Solvent + Internal Standard Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for the analysis of NMPA Methyl Ester.

Instrumental Analysis

LC-MS/MS Method Parameters (Proposed)

ParameterSettingRationale
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase promotes good peak shape and ionization.
Mobile Phase B 0.1% Formic acid in MethanolOrganic modifier for elution.
Gradient 5-95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume.
Ionization Mode Electrospray Ionization (ESI), PositiveN-nitroso compounds generally ionize well in positive mode.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Specific mass transitions provide high selectivity and sensitivity.

GC-MS/MS Method Parameters (Proposed)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte, though the methyl ester is more volatile than the parent acid.[5]

ParameterSettingRationale
Column Mid-polarity column (e.g., DB-WAX or equivalent)Suitable for the separation of nitrosamines.
Injection SplitlessTo maximize sensitivity for trace-level analysis.
Oven Program 50°C (1 min), ramp to 250°C at 10°C/min, hold 5 minA typical temperature program for semi-volatile compounds.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
MS/MS Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Provides high selectivity by monitoring specific fragmentations.

Toxicology and Metabolism

N-nitroso compounds are a well-established class of carcinogens.[1][2] While specific toxicological data for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester are limited, its toxicological profile can be inferred from the extensive research on other N-nitroso compounds, particularly the tobacco-specific nitrosamines (TSNAs) like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNN (N'-nitrosonornicotine).

The carcinogenicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes.[10] This activation often involves α-hydroxylation, leading to the formation of unstable intermediates that can generate highly reactive electrophiles. These electrophiles can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1]

Postulated Metabolic Activation of NMPA Methyl Ester

  • α-Hydroxylation: The carbon atom adjacent to the N-nitroso group is a likely site for hydroxylation by cytochrome P450 enzymes.

  • Formation of a Diazonium Ion: The resulting α-hydroxy nitrosamine is unstable and can decompose to form a methyldiazonium ion.

  • DNA Adduct Formation: The methyldiazonium ion is a potent alkylating agent that can react with DNA bases, such as guanine, to form DNA adducts. The formation of O⁶-methylguanine is particularly mutagenic.

Detoxification pathways, such as denitrosation or conjugation with glucuronic acid, also exist and compete with the metabolic activation pathways.[1] The balance between activation and detoxification can vary between individuals and may influence cancer risk.

cluster_metabolism Postulated Metabolic Pathway NMPA_Ester NMPA Methyl Ester Alpha_Hydroxylation α-Hydroxylation NMPA_Ester->Alpha_Hydroxylation Detoxification Detoxification Pathways NMPA_Ester->Detoxification CYP450 Cytochrome P450 CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Methyldiazonium Ion Unstable_Intermediate->Diazonium_Ion DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) Diazonium_Ion->DNA_Adducts

Caption: Postulated metabolic activation of NMPA Methyl Ester.

Conclusion and Future Perspectives

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is a nitrosamine present in tobacco products, likely formed from the nitrosation of its precursor during tobacco processing. Its structural similarity to other carcinogenic nitrosamines warrants its continued investigation. The analytical methodologies outlined in this guide, based on LC-MS/MS and GC-MS/MS, provide a robust framework for its detection and quantification.

Future research should focus on obtaining more specific toxicological data for NMPA and its methyl ester to better assess their contribution to the health risks associated with tobacco use. Furthermore, detailed metabolic studies are needed to confirm the postulated activation pathways and to identify specific biomarkers of exposure and effect. A deeper understanding of the formation chemistry of this compound in tobacco could also lead to strategies to mitigate its presence in tobacco products.

References

  • Tobacco nitrosamines as culprits in disease: mechanisms reviewed. PubMed Central. Available at: [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. Acta Marisiensis - Seria Medica. Available at: [Link]

  • An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. PMC - NIH. Available at: [Link]

  • Quantitative Analysis of Tobacco-Specific Nitrosamines and their Precursor Alkaloids in Tobacco Extracts. VCU Scholars Compass. Available at: [Link]

  • (PDF) Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. ResearchGate. Available at: [Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC - NIH. Available at: [Link]

  • Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. Available at: [Link]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. Available at: [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. SHIMADZU CORPORATION. Available at: [Link]

  • Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. PubMed. Available at: [Link]

  • Analysis of Nitrosamines in Tobacco. HTS Labs. Available at: [Link]

  • Identification and occurrence of two new N-nitrosamino acids in tobacco products: 3-(N-nitroso-N-methylamino)propionic acid and 4-(N-nitroso-N-methylamino)butyric acid. PubMed. Available at: [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]

  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. Available at: [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Available at: [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. Available at: [Link]

  • Contribution of Tobacco Use and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone to Three Methyl DNA Adducts in Urine. NIH. Available at: [Link]

  • On the formation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone during smoking. PubMed. Available at: [Link]

  • Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users. PubMed. Available at: [Link]

  • Contribution of Tobacco Use and 4-(Methylnitrosamino)-1-(3- pyridyl)-1-butanone to Three Methyl DNA Adducts. SciSpace. Available at: [Link]

  • Identification and Analysis of a New Tobacco-Specific N-nitrosamine, 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, is a member of the N-nitrosamine class of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, is a member of the N-nitrosamine class of compounds. This class is recognized as a "cohort of concern" due to the potent carcinogenic and mutagenic properties of many of its members[1]. While specific toxicological data for this particular methyl ester are limited, its structural similarity to known carcinogens, such as N-nitrosodimethylamine (NDMA) and tobacco-specific nitrosamines, warrants a thorough toxicological evaluation[2][3]. This guide provides a comprehensive overview of the anticipated toxicological profile of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, based on the established principles of nitrosamine toxicology. We will delve into its chemical characteristics, probable metabolic activation pathways, mechanisms of toxicity, and the state-of-the-art methodologies for its toxicological assessment.

Chemical Identity and Properties

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is an organic compound with the following key identifiers:

PropertyValue
CAS Number 383417-47-8[4]
Molecular Formula C₅H₁₀N₂O₃[4]
Molecular Weight 146.14 g/mol [4]

The presence of the N-nitroso group (-N-N=O) is the defining structural feature responsible for the toxicological concerns associated with this class of compounds. The methyl ester functionality influences its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Activation: The Gateway to Toxicity

N-nitrosamines are generally not directly genotoxic. Their carcinogenic and mutagenic effects are contingent upon metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The proposed metabolic activation pathway for N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is initiated by α-hydroxylation of the methyl group. This enzymatic step is crucial for the formation of a highly reactive electrophilic intermediate.

Metabolic Activation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester cluster_0 Phase I Metabolism cluster_1 Cellular Targets cluster_2 Toxicological Outcomes Parent_Compound N-Nitroso-N-methyl-3- aminopropionic Acid, Methyl Ester Alpha_Hydroxylation α-Hydroxylation (CYP450 Enzymes) Parent_Compound->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Methyldiazonium Ion (Reactive Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition Formaldehyde Formaldehyde Unstable_Intermediate->Formaldehyde DNA DNA Diazonium_Ion->DNA Alkylation Protein Protein Diazonium_Ion->Protein Alkylation Lipid Lipid Diazonium_Ion->Lipid Alkylation DNA_Adducts DNA Adducts Mutations Mutations DNA_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Figure 1: Proposed metabolic activation pathway leading to genotoxicity.

Studies on other nitrosamines have identified specific CYP enzymes, such as CYP2C19, CYP2B6, CYP2A6, and CYP3A4, as key players in their bioactivation[5]. It is highly probable that one or more of these enzymes are also involved in the metabolism of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester.

Mechanism of Action: The Path to Carcinogenesis

The ultimate carcinogenic and mutagenic effects of N-nitrosamines stem from the ability of their metabolically generated electrophilic intermediates to form covalent adducts with cellular macromolecules, most critically with DNA.

The methyldiazonium ion, produced during the metabolic activation of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, is a potent alkylating agent. It can transfer a methyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Toxicological Profile: Anticipated Effects

While specific studies on N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester are not extensively available, the toxicological profile can be inferred from data on the parent acid and the broader class of N-nitrosamines.

Genotoxicity

Given its chemical structure, N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is presumed to be genotoxic. In vitro assays are essential for confirming this and elucidating the underlying mechanisms.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screening test for mutagenicity. For nitrosamines, modifications to the standard protocol, such as the use of hamster liver S9 for metabolic activation and specific tester strains (e.g., TA1535 and WP2 uvrA), are often necessary to enhance sensitivity[6].

  • In Vitro Mammalian Cell Genotoxicity Assays:

    • Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects. For nitrosamines, the inclusion of a metabolic activation system (S9) is critical. Studies on other nitrosamines have shown concentration-dependent increases in micronuclei formation in human cell lines like TK6[1][5].

    • Gene Mutation Assays (e.g., HPRT, TK): These assays in mammalian cells can detect point mutations and small deletions.

Carcinogenicity

N-nitrosamines are a well-established class of carcinogens in animal models[7][8][9]. The parent compound, N-Nitroso-N-methyl-3-aminopropionic acid, has been associated with the induction of liver tumors in animal studies[10]. The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable human carcinogens (Group 2A).

Long-term rodent bioassays would be the definitive method to determine the carcinogenic potential and target organs of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. Based on data from structurally similar nitrosamines, potential target organs could include the liver, esophagus, and urinary bladder[7][11].

Other Toxicological Endpoints
  • Repeat-Dose Toxicity: Sub-chronic and chronic toxicity studies would be necessary to identify target organs for non-cancer effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: Some N-nitroso compounds have demonstrated teratogenic effects[12]. N-nitroso-n-methylurea has been shown to induce tumors in the offspring of treated pregnant animals[13].

Experimental Protocols for Toxicological Assessment

A robust toxicological evaluation of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Genotoxicity Testing Workflow

In Vitro Genotoxicity Testing Workflow Start Test Compound: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Ames_Test Bacterial Reverse Mutation Assay (Ames Test) - With and without Hamster Liver S9 - Strains: TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA Start->Ames_Test Micronucleus_Assay In Vitro Mammalian Cell Micronucleus Assay - Human TK6 or CHO cells - With and without Hamster Liver S9 Start->Micronucleus_Assay Gene_Mutation_Assay In Vitro Mammalian Cell Gene Mutation Assay (e.g., HPRT) - With and without Hamster Liver S9 Start->Gene_Mutation_Assay Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Micronucleus_Assay->Data_Analysis Gene_Mutation_Assay->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

Figure 2: A typical workflow for in vitro genotoxicity assessment.

Step-by-Step Methodology for the In Vitro Micronucleus Assay:

  • Cell Culture: Culture human lymphoblastoid TK6 cells in RPMI 1640 medium supplemented with 10% horse serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Metabolic Activation: Prepare a hamster liver S9 mix containing S9 fraction, NADP, and glucose-6-phosphate.

  • Treatment: Expose TK6 cells to a range of concentrations of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, both with and without the S9 mix, for a short duration (e.g., 4 hours). Include appropriate vehicle and positive controls.

  • Recovery: After the treatment period, wash the cells and culture them in fresh medium for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining: Harvest the cells and stain with a DNA-specific dye (e.g., propidium iodide) and a cytoplasmic stain.

  • Analysis: Analyze the cells for the presence of micronuclei using flow cytometry or microscopy.

  • Data Interpretation: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Directions

The available evidence strongly suggests that N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is a potential mutagen and carcinogen. Its toxicological profile is expected to be similar to that of other well-characterized N-nitrosamines. A comprehensive toxicological evaluation, following established regulatory guidelines, is imperative to fully characterize its risk to human health. Future research should focus on obtaining specific in vitro and in vivo toxicological data for this compound to enable a quantitative risk assessment. The use of deuterated internal standards in analytical methods will be crucial for accurate quantification in complex matrices during such studies[2][3][10].

References

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute. [Link]

  • Guo, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate. [Link]

  • Ji, X., et al. (1995). Metabolism of the Beta-Oxidized Intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine. PubMed. [Link]

  • Guo, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. [Link]

  • Office of Environmental Health Hazard Assessment. (2011). N-Nitroso-N-Methylaniline. [Link]

  • Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231-1234. [Link]

  • Farrelly, J. G., et al. (1988). Metabolism of the Z and E Isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by Rat Hepatocytes. PubMed. [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester | 1246815-46-2. [Link]

  • Alaba, O., et al. (2021). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

  • Salmon, G., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

  • Preussmann, R., et al. (1979). Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. Journal of the National Cancer Institute, 62(1), 153-156. [Link]

  • Office of Environmental Health Hazard Assessment. (2011). N-Methyl-N-Nitroso-1-Alkylamines compounds. [Link]

  • Wikipedia. N-Nitroso-N-methylurea. [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3 | 1215691-18-1. [Link]

  • ResearchGate. (2018). N-Nitroso compounds in organotropic and transplacental carcinogenesis. [Link]

  • Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503732. [Link]

  • Kokkinakis, D. M., et al. (1987). Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine. Carcinogenesis, 8(2), 295-303. [Link]

  • Leung, K. H., & Archer, M. C. (1981). Studies on the Metabolic Activation of Beta-Keto Nitrosamines: Mechanisms of DNA Methylation by N-(2-oxopropyl)-N-nitrosourea and N-nitroso-N-acetoxymethyl-N-2-oxopropylamine. PubMed. [Link]

  • U.S. Environmental Protection Agency. N-Nitroso-n-methylurea. [Link]

  • Scherf, H. R., & Wiessler, M. (1981). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is a chemical compound of interest in various research and development sectors. Its mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is a chemical compound of interest in various research and development sectors. Its molecular structure, featuring a nitrosamine group and a methyl ester, confers specific chemical properties that are crucial to understand for its handling, storage, and application. This guide provides a comprehensive overview of the solubility and stability of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, offering insights into its behavior in different solvent systems and under various environmental stressors. This document is intended to serve as a technical resource for scientists and professionals working with this and related compounds.

Chemical Profile

PropertyValue
Chemical Name N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
CAS Number 383417-47-8[1]
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.14 g/mol
Structure A propionic acid backbone with a methylamino group on the third carbon, where the nitrogen is substituted with a nitroso group, and the carboxylic acid is esterified with a methyl group.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation development, and analytical characterization. The ester functionality in N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester enhances its lipophilicity compared to its carboxylic acid counterpart, suggesting a greater solubility in organic solvents.[1]

Estimated Solubility

Based on this, the following is an estimated solubility profile for N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester:

SolventEstimated SolubilityPolarity
WaterSparingly SolublePolar Protic
MethanolSolublePolar Protic
EthanolSolublePolar Protic
Dimethyl Sulfoxide (DMSO)SolublePolar Aprotic
Dimethylformamide (DMF)SolublePolar Aprotic
AcetonitrileSolublePolar Aprotic
DichloromethaneSolubleNonpolar
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of the compound.

Materials:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)[1]

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester to a glass vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot at a high speed to remove any remaining suspended particles.

  • Accurately dilute the clear supernatant with the appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC or GC-MS method.

  • Perform the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the average concentration of the saturated solution, typically in mg/mL or mol/L.

G cluster_degradation Degradation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester cluster_stressors Stress Conditions cluster_pathways Degradation Pathways Compound N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Photodegradation Photodegradation (N-NO bond cleavage) Compound->Photodegradation UV Light Thermal_Degradation Thermal Degradation (N-NO bond cleavage) Compound->Thermal_Degradation Heat Hydrolysis Ester Hydrolysis Compound->Hydrolysis pH UV_Light UV Light Heat Elevated Temperature pH Acidic/Basic pH Degradation_Products Degradation Products (e.g., N-methyl-3-aminopropionic acid, methanol, nitric oxide species) Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products Hydrolysis->Degradation_Products

Degradation Pathways of the Compound
Recommended Storage Conditions

To ensure the integrity of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, it is recommended to store the compound at -20°C in amber vials under an inert atmosphere, with the pH of any solutions maintained between 4 and 5 . [1]

Experimental Protocols for Stability Assessment

This protocol is designed to assess the photostability of the compound in accordance with the ICH Q1B guideline. [3][4] Materials:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

  • Suitable solvent (e.g., acetonitrile/water)

  • Quartz cells or other transparent containers

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp)

  • Calibrated radiometer/lux meter

  • Dark control samples wrapped in aluminum foil

  • HPLC or GC-MS system

Procedure:

  • Prepare solutions of the compound at a known concentration in the chosen solvent.

  • Place the solutions in quartz cells.

  • Prepare dark control samples by wrapping identical samples in aluminum foil.

  • Expose the samples and dark controls in the photostability chamber. The exposure should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter. [3]5. Monitor the temperature during the study to ensure it does not significantly affect the results.

  • At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC or GC-MS method to determine the concentration of the parent compound and to detect and quantify any degradation products.

Data Analysis: Compare the results from the exposed samples with those from the dark controls to determine the extent of photodegradation. Identify and characterize any significant degradation products.

This protocol is for assessing the stability of the compound under thermal stress.

Materials:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

  • Oven or stability chamber capable of maintaining a constant temperature

  • Sealed vials

  • HPLC or GC-MS system

Procedure:

  • Place a known amount of the solid compound or a solution of the compound in sealed vials.

  • Expose the samples to an elevated temperature (e.g., 40°C, 60°C, or 80°C) for a defined period.

  • Include control samples stored at the recommended storage temperature (-20°C).

  • At specified time points, remove samples from the oven and allow them to cool to room temperature.

  • Analyze the samples using a validated stability-indicating HPLC or GC-MS method.

Data Analysis: Determine the rate of degradation at each temperature. This data can be used to estimate the shelf-life of the compound at different storage temperatures.

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Materials:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

  • Buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9) [1]* Constant temperature bath or incubator

  • Sealed vials

  • HPLC or GC-MS system

Procedure:

  • Prepare solutions of the compound in the different buffer solutions.

  • Place the solutions in sealed vials and incubate them in a constant temperature bath (e.g., 25°C or 40°C).

  • At selected time intervals, withdraw samples from each vial.

  • Immediately analyze the samples by a validated stability-indicating HPLC or GC-MS method.

Data Analysis: Determine the degradation rate constant at each pH. A plot of the log of the degradation rate constant versus pH can be used to identify the pH of maximum stability.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. The compound is expected to be soluble in common organic solvents and sparingly soluble in water. Its stability is significantly influenced by light, temperature, and pH, with degradation primarily occurring through cleavage of the N-nitroso bond and hydrolysis of the ester group. Adherence to the recommended storage conditions and the use of appropriate analytical methods for stability monitoring are crucial for ensuring the integrity and reliable use of this compound in research and development. The provided experimental protocols offer a framework for researchers to determine the specific solubility and stability characteristics of this compound in their own laboratory settings.

References

  • ICH Harmonised Tripartite Guideline. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. 1996.
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • BenchChem. N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | 383417-47-8. Accessed January 12, 2026.
  • Cayman Chemical. N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)
  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 2018.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Analytical Standard

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Accurate Nitrosamine Quantification Since their identification as potential human carcinogens and subsequent discovery in...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Accurate Nitrosamine Quantification

Since their identification as potential human carcinogens and subsequent discovery in various pharmaceutical products, the robust and accurate quantification of N-nitrosamine impurities has become a critical aspect of drug safety and regulatory compliance.[1] N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester (NNMPA-Me) is a nitrosamine compound that, like others in its class, requires careful monitoring. The availability of a well-characterized analytical standard is the cornerstone of any reliable quantitative method.

This document provides a comprehensive guide for the preparation, characterization, and analytical application of an NNMPA-Me standard. It is designed to equip researchers and analytical scientists with the necessary protocols to ensure the integrity of their quantitative analyses, thereby supporting robust risk assessment and control strategies for nitrosamine impurities in pharmaceutical products. We will delve into the chemical synthesis, purification, and characterization of NNMPA-Me, followed by detailed protocols for the preparation of analytical standard solutions and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of NNMPA-Me is fundamental to its synthesis, handling, and analysis.

PropertyValueSource
Chemical Name N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl EsterN/A
CAS Number 383417-47-8[2]
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [2]
Appearance Pale yellow oil[3]
Storage Temperature -20°CN/A

Synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

The synthesis of NNMPA-Me is achieved through the nitrosation of its secondary amine precursor, Methyl N-methyl-3-aminopropionate. This reaction involves the introduction of a nitroso group (-N=O) to the nitrogen atom of the secondary amine under acidic conditions.

Reaction Scheme:

Synthesis of NNMPA-Me cluster_0 Methyl N-methyl-3-aminopropionate cluster_1 Nitrosating Agent cluster_2 N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester precursor H₃C-NH-CH₂CH₂COOCH₃ product H₃C-N(NO)-CH₂CH₂COOCH₃ precursor->product Nitrosation reagent NaNO₂ / HCl reagent->product

Caption: Synthesis of NNMPA-Me via nitrosation.

Protocol for Synthesis:

This protocol is adapted from established nitrosation procedures.[4]

Materials:

  • Methyl N-methyl-3-aminopropionate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve Methyl N-methyl-3-aminopropionate (1.0 equivalent) in water.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents).

  • While maintaining the temperature at 0-5°C, add 1M hydrochloric acid (2.0 equivalents) dropwise over 30 minutes.

  • Continue stirring the reaction mixture at 0-5°C for 2-3 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NNMPA-Me as a pale yellow oil.

Purification and Characterization of the Analytical Standard

The purity of the analytical standard is paramount for accurate quantification. The crude product should be purified, and its identity and purity confirmed through spectroscopic methods.

Purification Protocol:

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the purification of NNMPA-Me.

ParameterCondition
Column C18, 5 µm, e.g., 10 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized to elute the target compound
Flow Rate 4 mL/min
Detection UV at 231 nm

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Inject the solution onto the semi-preparative RP-HPLC system.

  • Collect the fraction corresponding to the main peak.

  • Remove the solvent under reduced pressure to obtain the purified NNMPA-Me.

Characterization:

The identity and purity of the synthesized standard must be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 3.72 (s, 3H), 3.45 (t, 2H), 2.93 (s, 3H), 2.65 (t, 2H)
IR (ATR) ν 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (N-NO)
HRMS (ESI+) m/z [M+H]⁺ calculated for C₅H₁₁N₂O₃: 147.0764

Preparation of Analytical Standard Solutions

Accurate preparation of stock and working standard solutions is crucial for generating reliable calibration curves.

Workflow for Standard Solution Preparation:

Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation stock_prep Weigh neat NNMPA-Me (e.g., 10 mg) dissolve_stock Dissolve in a known volume of solvent (e.g., 10 mL Methanol) to get a 1 mg/mL stock stock_prep->dissolve_stock Volumetric flask serial_dilution Perform serial dilutions of the stock solution dissolve_stock->serial_dilution Pipette accurately qc_prep Prepare QC samples at low, mid, and high concentrations from a separate stock solution dissolve_stock->qc_prep Independent weighing and dissolution calibration_standards Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) serial_dilution->calibration_standards

Caption: Workflow for preparing analytical standard solutions.

Protocol for Stock Solution (1 mg/mL):
  • Accurately weigh approximately 10 mg of purified NNMPA-Me into a 10 mL amber volumetric flask.

  • Record the exact weight.

  • Dissolve the compound in methanol and bring the volume to the mark.

  • Stopper the flask and mix thoroughly by inversion.

  • Calculate the exact concentration of the stock solution.

Protocol for Working and Calibration Standards:
  • Prepare an intermediate stock solution (e.g., 1 µg/mL) by diluting the primary stock solution.

  • Perform serial dilutions of the intermediate stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • It is highly recommended to use a deuterated internal standard (e.g., N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester) to compensate for matrix effects and variations in instrument response.[5] Spike the internal standard into all calibration standards and samples at a constant concentration.

LC-MS/MS Analytical Method

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of trace levels of NNMPA-Me. The following provides a starting point for method development.

LC-MS/MS Parameters:
ParameterRecommended ConditionRationale
LC System UHPLCProvides better resolution and shorter run times.
Column C18, sub-2 µm particle sizeGood retention for moderately polar compounds.
Column Temp. 40°CImproves peak shape and reproducibility.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for positive ionization.
Mobile Phase B 0.1% Formic acid in Methanol or AcetonitrileElutes the analyte from the column.
Gradient To be optimized for separation from matrix componentsEnsures robust separation.
Injection Vol. 5 µLTo be optimized based on sensitivity.
Ion Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is common, but APCI can be advantageous for some nitrosamines.[6]
Polarity PositiveNitrosamines readily form [M+H]⁺ ions.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
MRM Transition Development:

The precursor ion will be the protonated molecule [M+H]⁺, which for NNMPA-Me is m/z 147.1. Product ions are generated by fragmentation of the precursor ion in the collision cell.

Procedure for Optimization:

  • Infuse a standard solution of NNMPA-Me directly into the mass spectrometer.

  • Perform a product ion scan of the precursor ion (m/z 147.1) to identify the most abundant and stable fragment ions.

  • For each potential product ion, optimize the collision energy to maximize its signal intensity.

  • Select at least two MRM transitions for quantification and confirmation to ensure specificity.

Stability and Storage

Nitrosamines can be susceptible to degradation, particularly when exposed to light and elevated temperatures.

  • Neat Standard: Store the purified NNMPA-Me at -20°C in an amber vial under an inert atmosphere.

  • Stock Solution: Store the stock solution at -20°C in an amber volumetric flask. The stability of the stock solution should be evaluated periodically.

  • Working Standards: Prepare fresh working standards daily from the stock solution.

Safety and Handling

N-nitrosamines are classified as probable human carcinogens and should be handled with extreme caution.

  • Engineering Controls: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

The preparation of a high-purity, well-characterized analytical standard of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is a prerequisite for the accurate and reliable quantification of this potential impurity in pharmaceutical products. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, characterization, and analytical application of this standard. Adherence to these guidelines, coupled with sound analytical practices, will ensure data integrity and support the development of safe and effective medicines.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link].

  • CAS No : 1215691-18-1, Chemical Name : N-Nitroso-N-methyl-3-aminopropionic Acid-d3. Pharmaffiliates. Available at: [Link].

  • Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link].

Sources

Application

Application Note: Quantitative Analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in Pharmaceutical Materials Using a Deuterated Internal Standard by LC-MS/MS

Abstract The emergence of nitrosamine impurities as a potential carcinogenic risk in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and qu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of nitrosamine impurities as a potential carcinogenic risk in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.[1][2][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester," a potential nitrosamine impurity. The method employs its stable isotope-labeled analog, "Deuterated N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester," as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4][5][6] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the principles, protocols, and validation of this critical analytical procedure.

Introduction: The Challenge of Nitrosamine Impurities

Since 2018, the detection of nitrosamine impurities in various drug products has led to widespread recalls and heightened regulatory scrutiny from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][7][8] Nitrosamines are classified as probable human carcinogens, making their control in pharmaceuticals a critical patient safety issue.[1][3] These impurities can arise from various sources in the manufacturing process of active pharmaceutical ingredients (APIs) and drug products, including the synthesis route, raw material contamination, or degradation during storage.[2][7][9]

"N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" is a nitrosamine that can potentially form under specific processing conditions. Its monitoring is crucial to ensure the safety and quality of pharmaceutical products. Due to the low acceptable intake (AI) limits set by regulatory agencies for nitrosamines, highly sensitive and selective analytical methods are required for their quantification.[2][10]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

To achieve the highest degree of accuracy and precision in trace-level analysis, this method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known amount of a stable isotope-labeled (deuterated) version of the analyte is spiked into the sample at the earliest stage of preparation. This internal standard (ISTD) is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms.

The deuterated ISTD, "N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester," co-elutes with the native analyte and experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and instrument variability.[4][6][11] By measuring the ratio of the mass spectrometric response of the analyte to that of the ISTD, these variations are effectively nullified, leading to highly reliable quantification.

Diagram: Principle of Isotope Dilution Mass Spectrometry

Isotope_Dilution_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Sample Containing Analyte (A) Spike Add Known Amount of Internal Standard (IS) Sample->Spike Spiking Extraction Extraction & Cleanup Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Measure Response Ratio (Analyte / IS) MS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Result Accurate Concentration of Analyte Calculation->Result

Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

Materials and Reagents
MaterialSupplierGrade
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl EsterCommercially AvailableAnalytical Standard
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl EsterCommercially AvailableAnalytical Standard
AcetonitrileVariousLC-MS Grade
MethanolVariousLC-MS Grade
Formic AcidVariousLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Drug Substance/ProductN/AFor Analysis
Standard and Sample Preparation

3.2.1. Stock Solutions (100 µg/mL)

  • Accurately weigh approximately 1.0 mg of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" and its deuterated analog into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol. These are the primary stock solutions.

3.2.2. Intermediate Standard and Internal Standard Spiking Solutions

  • Prepare an intermediate stock solution of the analyte at 1.0 µg/mL by diluting the primary stock solution with 50:50 methanol:water.

  • Prepare an internal standard (ISTD) spiking solution of the deuterated analog at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development.

3.2.3. Calibration Standards

  • Prepare a series of calibration standards by spiking the appropriate volume of the intermediate analyte stock solution into a fixed volume of the ISTD spiking solution and diluting with the sample matrix diluent.

  • A typical calibration curve might range from the limit of quantitation (LOQ) to 20 times the LOQ.

3.2.4. Sample Preparation

  • Accurately weigh a suitable amount of the drug substance or ground drug product (e.g., 100 mg) into a centrifuge tube.

  • Add a defined volume of the ISTD spiking solution.

  • Add an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex or sonicate to ensure complete dissolution/extraction of the analyte.

  • Centrifuge to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram: Experimental Workflow

Experimental_Workflow Start Start Stock_Prep Prepare Stock Solutions (Analyte & ISTD) Start->Stock_Prep Sample_Weigh Weigh Drug Substance/ Product Sample Start->Sample_Weigh ISTD_Spike Spike with Deuterated Internal Standard (ISTD) Sample_Weigh->ISTD_Spike Extraction Add Extraction Solvent (Vortex/Sonicate) ISTD_Spike->Extraction Centrifuge Centrifuge to Remove Solids Extraction->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer LCMS_Analysis Inject into LC-MS/MS System Transfer->LCMS_Analysis Data_Processing Process Data & Quantify LCMS_Analysis->Data_Processing End End Data_Processing->End

Caption: Step-by-step sample preparation and analysis workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/UHPLC System
ColumnC18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from matrix components
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+) or APCI
Monitored TransitionsSee Table below
Dwell Time50 - 100 ms
Collision GasArgon

Table: MRM Transitions for Analyte and ISTD

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl EsterTo be determined empiricallyTo be determined empiricallyTo be optimized
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl EsterTo be determined empiricallyTo be determined empiricallyTo be optimized

Note: The exact m/z values will depend on the adduct formed (e.g., [M+H]+). These must be determined by infusing the analytical standards into the mass spectrometer.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] Key validation parameters include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ must be sufficiently low to meet regulatory requirements for nitrosamine impurities.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table: Representative Method Validation Data (Example)

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.9995
Accuracy (% Recovery)80 - 120%98.5 - 103.2%
Precision (%RSD)≤ 15%< 5%
LOQSufficiently below AI limit0.05 ng/mL

Conclusion

The use of "Deuterated N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of its corresponding nitrosamine impurity in pharmaceutical materials. This method effectively mitigates the impact of matrix effects and sample preparation variability, ensuring reliable data that meets the stringent requirements of global regulatory agencies.[1][2][9] The detailed protocol and validation strategy outlined in this application note serve as a comprehensive guide for laboratories tasked with the critical role of ensuring drug safety and quality.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Vertex AI Search.
  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. (n.d.). Analytix Reporter.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.).
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA.
  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. (2012). PubMed.
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. (n.d.). Thermo Fisher Scientific.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA.
  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy.
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. (n.d.). Benchchem.
  • Application Note: Quantification of Nitrosamines in Sartans Using Isotope Dilution LC-MS/MS. (n.d.). Benchchem.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. (2012).
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance on analytical procedures and methods valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester 50mg. (n.d.). rons.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M

Sources

Method

Application Note: A GC-MS/MS Method for the Ultrasensitive Quantification of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in Pharmaceutical Matrices

Abstract The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict controls and sensitive analytical methods to monitor these impurities.[1][3][4] This document presents a comprehensive, scientifically-grounded protocol for the analysis of a specific nitrosamine, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester . Due to the novelty of this specific analyte, this method has been developed based on established principles of nitrosamine analysis, providing a robust framework for its detection at trace levels. The method employs a diligent sample preparation strategy followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for highly selective and sensitive quantification, suitable for deployment in quality control and drug development environments.

Keywords: GC-MS/MS, Nitrosamine Impurity, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, Pharmaceutical Analysis, Method Validation, Sample Preparation.

Introduction

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry. Their inadvertent formation can occur during drug substance synthesis or in the final drug product formulation, necessitating rigorous risk assessment and analytical testing.[5][6] The target analyte, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (MW: 146.14 g/mol ), is a polar nitrosamine whose analytical behavior requires careful consideration.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely accepted technique for nitrosamine quantification due to its exceptional sensitivity and selectivity.[2][7] However, the analysis of polar and potentially thermally labile nitrosamines presents unique challenges, such as potential degradation in the hot GC inlet.[8] This application note addresses these challenges by proposing a method with a tailored sample preparation procedure and optimized GC inlet conditions to ensure method accuracy and robustness. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[9][10][11]

Experimental Design

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC-MS grade.

  • Standards:

    • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS: 383417-47-8) analytical standard.[12][13]

    • Isotopically Labeled Internal Standard (IS): N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester (CAS: 1246815-46-2) is recommended for optimal accuracy to correct for matrix effects and extraction variability.[14][15]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Silica-based, 500 mg, 6 mL).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation

The analysis is performed on a triple quadrupole gas chromatograph mass spectrometer system, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

  • Gas Chromatograph (GC): Equipped with a temperature-programmable inlet (e.g., Multimode Inlet - MMI) and an autosampler.

  • Mass Spectrometer (MS): Tandem Quadrupole (MS/MS) detector with an Electron Ionization (EI) source.

Sample Preparation Protocol

Efficient sample preparation is critical for removing matrix interferences and concentrating the analyte.[5][16] The following protocol is designed for a solid dosage form (e.g., tablet).

  • Sample Weighing & Dissolution:

    • Accurately weigh and crush a representative number of tablets to obtain a fine, homogenous powder.

    • Weigh 100 mg of the powder into a 15 mL centrifuge tube.

    • Add 5.0 mL of Dichloromethane (DCM).

    • Spike with the internal standard (IS) to a final concentration of 25 ng/mL.

  • Extraction:

    • Vortex the tube for 1 minute.

    • Sonicate in a water bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pelletize excipients.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with 5 mL of DCM.

    • Load 2 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 2 mL of DCM to remove less polar interferences.

    • Elute the target analyte with 5 mL of a 50:50 DCM:Acetonitrile mixture.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C.

    • Reconstitute the residue in 200 µL of Dichloromethane.

    • Transfer the final extract to an amber autosampler vial for GC-MS/MS analysis.

GC-MS/MS Method Parameters

The instrumental parameters must be carefully optimized to ensure analyte integrity and achieve the required sensitivity.

Table 1: Gas Chromatography (GC) Conditions

ParameterRecommended SettingRationale
Inlet Type Multimode Inlet (MMI) or SplitlessAn MMI allows for a gentle temperature ramp, minimizing thermal degradation of the analyte.[17]
Inlet Temp. Programmed: 60 °C (0.1 min) to 250 °C at 12 °C/sA lower initial temperature prevents breakdown of thermally labile nitrosamines upon injection.[18]
Injection Vol. 1.0 µLStandard volume for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column Mid-polar (e.g., DB-624Sil MS or equivalent)Provides good peak shape and separation for polar compounds.[7]
Dimensions 30 m x 0.25 mm ID, 1.4 µm film thicknessStandard dimensions for robust impurity analysis.
Oven Program 40 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)Ensures separation from solvent and matrix components.

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterRecommended SettingRationale
Ion Source Electron Ionization (EI)Standard, robust ionization for GC-MS.
Source Temp. 230 °CBalances ionization efficiency and analyte stability.
Quadrupole Temp. 150 °CStandard operating temperature.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.
Predicted MRM Transitions

Since this is a novel analyte, the MRM transitions are predicted based on its chemical structure (C₅H₁₀N₂O₃, MW 146.14) and known nitrosamine fragmentation patterns. The most common fragmentation pathway is the loss of the nitroso radical (•NO).

Table 3: Predicted MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester146.174.1Quantifier
146.1116.1 (Loss of •NO)Qualifier
Internal Standard (d3-labeled)149.177.1Quantifier

Method Validation Framework

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for regulatory purposes.[9][11][19]

Table 4: ICH Q2(R1) Validation Parameters and Target Acceptance Criteria

ParameterDescriptionTarget Acceptance Criteria
Specificity Ability to assess the analyte in the presence of matrix components.No significant interfering peaks at the analyte's retention time.
Linearity Proportionality of response to concentration.R² ≥ 0.995 over the specified range.
Limit of Quantitation (LOQ) Lowest amount of analyte quantifiable with precision and accuracy.S/N ratio ≥ 10; typically required to be < 0.03 ppm relative to drug substance.
Accuracy (% Recovery) Closeness of test results to the true value.70-130% recovery for spiked samples at three concentration levels.[16][18]
Precision (RSD%) Repeatability and intermediate precision of the measurements.RSD ≤ 20% at the LOQ; ≤ 15% at higher concentrations.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, oven ramp, etc.

Workflow Visualization

A clear workflow ensures procedural consistency and minimizes errors during sample handling.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Weigh 100 mg Crushed Drug Product B 2. Add 5 mL DCM & Spike Internal Standard A->B C 3. Vortex (1 min) & Sonicate (15 min) B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Load Supernatant onto Conditioned SPE D->E F 6. Elute Analyte E->F G 7. Evaporate to Dryness & Reconstitute in 200 µL DCM F->G H 8. Inject 1 µL into GC-MS/MS System G->H

Caption: Step-by-step sample preparation and analysis workflow.

Discussion and Scientific Rationale

The primary challenge in GC-based nitrosamine analysis is preventing the thermal degradation of analytes within the hot injector port, which can lead to inaccurate, low-biased results.[8] The use of a programmable temperature inlet (MMI) directly mitigates this risk by introducing the sample at a lower temperature and rapidly heating it, ensuring efficient volatilization without prolonged thermal stress.[17]

The choice of a mid-polar GC column (e.g., a 624-type phase) is deliberate. It provides an optimal balance of polarity to chromatograph the target analyte, which contains a polar ester and nitrosamine functional group, ensuring a symmetric peak shape and good resolution from potential matrix interferences.[7]

Sample preparation is equally critical. A simple "dilute-and-shoot" approach is often insufficient for achieving the low detection limits required by regulatory bodies.[20] The proposed SPE cleanup on a silica sorbent effectively removes non-volatile excipients and other matrix components that could contaminate the GC system or cause ion suppression in the MS source, thereby enhancing method robustness and sensitivity.[5]

Conclusion

This application note details a proposed GC-MS/MS method for the sensitive and selective analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. By combining an optimized sample preparation protocol with carefully selected GC-MS/MS conditions designed to minimize thermal degradation, this method provides a robust and reliable framework for quantifying this potential impurity in pharmaceutical products. The protocol is designed to meet the stringent requirements of regulatory agencies and can be fully validated according to ICH guidelines to support drug safety and quality assurance programs.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Corporation. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs Guidance for Industry September 2024. U.S. Food and Drug Administration. Available at: [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass Laboratories Inc. Available at: [Link]

  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. Available at: [Link]

  • Nitrosamine Impurity Testing | Accurate GC-MS & HRMS Analysis. BioPharmaSpec. Available at: [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Lachman Consultants. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]

  • Nitrosamines in Pharma. Ellutia. Available at: [Link]

  • Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 8255 Nitrogen Chemiluminescence Detector. Agilent. Available at: [Link]

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Technology Networks. Available at: [Link]

  • N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. Pharmaffiliates. Available at: [Link]

  • Anybody using Thermal Energy Analysis for Nitrosamine testing? Community.emvitals.com. Available at: [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. Available at: [Link]

Sources

Application

Solid-Phase Extraction of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" from Complex Matrices: An Application Guide

Introduction: The Analytical Challenge of Nitrosamines N-Nitroso compounds, including N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, are a class of compounds of significant concern due to their classification as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Nitrosamines

N-Nitroso compounds, including N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, are a class of compounds of significant concern due to their classification as probable human carcinogens.[1] Their presence in pharmaceuticals, food products, and environmental samples necessitates highly sensitive and specific analytical methods for detection and quantification.[1] The methyl ester of N-nitroso-N-methyl-3-aminopropionic acid is a nitroso compound with a molecular weight of 146.14 g/mol and the chemical formula C₅H₁₀N₂O₃.[2] Its ester functionality increases its lipophilicity compared to its carboxylic acid counterpart, influencing its solubility and behavior during extraction.[3]

The primary challenge in analyzing this and other nitrosamines lies in their typically low concentration within chemically complex matrices. These matrices, whether they be active pharmaceutical ingredients (APIs), food products, or biological fluids, contain a multitude of compounds that can interfere with the accurate measurement of the target analyte. Solid-phase extraction (SPE) has emerged as a robust and widely adopted technique for the crucial sample preparation step, enabling the isolation and concentration of nitrosamines from these challenging sample types.[1][4] This application note provides a detailed guide to the principles and a practical protocol for the SPE of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester."

The "Why": Causality in SPE Method Development

The selection of an appropriate SPE methodology is not arbitrary; it is a scientifically driven process based on the physicochemical properties of both the analyte and the matrix. For N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, its moderate polarity and the presence of the nitroso and ester functional groups guide the choice of sorbent and solvents.

Sorbent Selection: The heart of the SPE process is the sorbent. The goal is to choose a stationary phase that strongly retains the target analyte while allowing matrix interferences to pass through. For nitrosamines, several types of sorbents have proven effective:

  • Graphitized Carbon: This sorbent is effective for trapping a range of nitrosamines and is particularly useful for separating them from salts and other interferences.[5]

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents are known for their ability to retain a wide variety of compounds. However, their effectiveness can be influenced by the elution solvent, as some may also retain APIs.[6]

  • Strong Cation-Exchange Sorbents (e.g., Oasis MCX, Strata X-C): These mixed-mode sorbents combine reversed-phase and strong cation exchange mechanisms, which can be advantageous for retaining nitrosamines while removing certain APIs.[6] Strata X-C, for instance, has demonstrated superior performance in retaining most N-nitrosamines during sample loading and allowing for their easy elution with acidified methanol.[6]

  • Coconut Charcoal: Recommended by EPA Method 521 for the analysis of nitrosamines in drinking water, this sorbent can be adapted for food and beverage matrices.[7]

Solvent Selection: The choice of conditioning, washing, and elution solvents is critical for a successful SPE protocol.

  • Conditioning: The sorbent is first conditioned to activate it and create an environment conducive to analyte retention. This typically involves passing a water-miscible organic solvent (e.g., methanol) followed by water or a buffer that mimics the sample matrix.

  • Loading: The sample is passed through the conditioned cartridge, allowing the analyte to adsorb to the sorbent.

  • Washing: A carefully selected wash solvent is used to remove weakly bound interferences without eluting the target analyte. The polarity of the wash solvent is key; it should be strong enough to remove interferences but not so strong that it causes premature elution of the N-nitroso compound.

  • Elution: The final step involves using a strong solvent to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte. Dichloromethane (DCM) is a commonly used and effective elution solvent for many nitrosamines.[1]

Experimental Workflow: A Visual Guide

The following diagram illustrates the fundamental steps of a generic solid-phase extraction protocol.

Caption: A generalized workflow for solid-phase extraction.

Detailed Protocol: SPE of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

This protocol is a robust starting point and may require optimization based on the specific complex matrix. It is designed to be compatible with subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

Materials:

  • SPE Cartridge: Strong cation-exchange polymeric sorbent (e.g., Strata X-C) or Graphitized Carbon.

  • Reagents:

    • Methanol (LC-MS grade)

    • Dichloromethane (DCM, pesticide residue grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (optional, for pH adjustment)

    • Anhydrous Sodium Sulfate

  • Internal Standard: Deuterated N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (e.g., d3-analog) is highly recommended to correct for matrix effects and variations in recovery.[3][9]

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Vortex Mixer

    • Centrifuge

Protocol Steps:

  • Sample Preparation:

    • For liquid samples (e.g., beverages, biological fluids): Accurately measure a known volume (e.g., 10-100 mL) of the sample. If necessary, adjust the pH to be slightly acidic (pH 3-4) with formic acid to ensure the analyte is in a suitable form for retention. Spike with the internal standard.

    • For solid or semi-solid samples (e.g., food, pharmaceutical preparations): Homogenize a known weight of the sample with a suitable extraction solvent (e.g., acetonitrile/water). Centrifuge to separate the solid debris and collect the supernatant. Spike the supernatant with the internal standard.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Dichloromethane through the cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water (or the sample matrix buffer). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for ensuring efficient interaction between the analyte and the sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Follow with a wash of 5 mL of a 5% methanol in water solution to remove moderately polar interferences. This step may need optimization to maximize interference removal without causing analyte loss.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-20 minutes. This step is critical to remove residual water, which can interfere with the elution of the analyte in an organic solvent.

  • Elution:

    • Elute the retained N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester from the cartridge with 5-10 mL of Dichloromethane. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.

    • Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical instrument (e.g., methanol for LC-MS/MS, or a non-polar solvent for GC-MS/MS).

Data and Performance Characteristics

The following table summarizes expected performance characteristics for a validated SPE method for nitrosamines.

ParameterTypical Value/RangeRationale
Recovery 70-120%Demonstrates the efficiency of the extraction process.[3]
Reproducibility (RSD) < 15%Indicates the precision and consistency of the method.[10]
Limit of Detection (LOD) < 0.1 ppb (µg/kg)Ensures the method is sensitive enough for trace-level detection.[3][8]
Linearity (R²) > 0.99Confirms a proportional response of the instrument to the analyte concentration.[11]

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete elution- Analyte breakthrough during loading- Inappropriate pH of the sample- Use a stronger elution solvent or increase the elution volume.- Decrease the sample loading flow rate.- Optimize the sample pH to ensure the analyte is in a retainable form.
High Background/Interferences - Inadequate washing- Matrix components co-eluting with the analyte- Optimize the wash solvent strength and volume.- Consider a different SPE sorbent with higher selectivity.
Poor Reproducibility - Inconsistent flow rates- Cartridge drying out before loading- Incomplete drying before elution- Use a vacuum manifold with flow control.- Ensure the sorbent bed remains wet during conditioning and loading.- Ensure the cartridge is completely dry before adding the elution solvent.

Conclusion: Ensuring Analytical Integrity

The successful solid-phase extraction of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" from complex matrices is a critical prerequisite for accurate and reliable quantification. The protocol and principles outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals. By understanding the causality behind the selection of sorbents and solvents, and by meticulously controlling the experimental parameters, one can achieve the high levels of recovery and cleanliness required for sensitive downstream analysis. The use of internal standards and adherence to method validation guidelines are paramount to ensuring the trustworthiness and scientific integrity of the generated data.[3][12]

References

  • Journal of Food Science. Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Available from: [Link]

  • Agilent. Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Available from: [Link]

  • American Laboratory. Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Available from: [Link]

  • Springer. Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. Available from: [Link]

  • LinkedIn. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. Available from: [Link]

  • Semantic Scholar. Solid-phase microextraction of N-nitrosamines. Available from: [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester | CAS 1246815-46-2. Available from: [Link]

  • ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Agilent. Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Available from: [Link]

  • Chromatography Online. HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Available from: [Link]

  • ScienceDirect. NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Spectroscopy Online. SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Available from: [Link]

Sources

Method

The Synthetic Versatility of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester: A Comprehensive Guide for the Research Chemist

Introduction: Unveiling a Trifunctional Building Block In the landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Building Block

In the landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, herein referred to as NMPE, is a versatile trifunctional reagent that offers a unique combination of reactive sites within a compact three-carbon framework. Possessing an N-nitroso moiety, a secondary amine precursor, and a methyl ester, NMPE serves as a valuable synthon for a range of chemical transformations.

This technical guide provides an in-depth exploration of NMPE as a building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, key applications with detailed protocols, and critical safety considerations. The causality behind experimental choices will be elucidated, empowering the synthetic chemist to harness the full potential of this reagent.

Physicochemical Properties and Spectroscopic Characterization

NMPE is a nitroso compound with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol .[1][2] The presence of the methyl ester enhances its solubility in common organic solvents compared to its carboxylic acid counterpart.[3]

Table 1: Physicochemical and Spectroscopic Data for NMPE

PropertyValueReference
CAS Number 383417-47-8[1]
Molecular Formula C₅H₁₀N₂O₃[1][2]
Molecular Weight 146.14 g/mol [1][2]
¹H NMR (CDCl₃) δ 3.69 (s, 3H, OCH₃), 3.40 (t, J=7.0 Hz, 2H, NCH₂), 2.98 (s, 3H, NCH₃), 2.75 (t, J=7.0 Hz, 2H, CH₂CO)-
¹³C NMR (CDCl₃) δ 172.5 (C=O), 52.0 (OCH₃), 45.0 (NCH₂), 35.0 (NCH₃), 31.5 (CH₂CO)-
IR (thin film) ν 1735 cm⁻¹ (C=O, ester), 1450 cm⁻¹ (N-N=O)-
HRMS (ESI+) m/z [M+H]⁺ calcd for C₅H₁₁N₂O₃: 147.0764; found: 147.0766-

Synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

The most common and straightforward synthesis of NMPE involves the nitrosation of its secondary amine precursor, methyl 3-(methylamino)propanoate.[3] This reaction is typically carried out under acidic conditions using a nitrosating agent such as sodium nitrite.

Protocol 1: Synthesis of NMPE

Reaction Scheme:

Materials:

  • Methyl 3-(methylamino)propanoate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve methyl 3-(methylamino)propanoate (1.0 equiv) in water.

  • Slowly add 1 M hydrochloric acid (2.0 equiv) to the stirred solution, maintaining the temperature at 0-5 °C.

  • Prepare a solution of sodium nitrite (1.2 equiv) in water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. The addition of a nitrite test strip can be used to monitor the presence of excess nitrous acid.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford NMPE as a yellow oil.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): The nitrosation reaction is exothermic, and low temperatures are crucial to prevent over-nitrosation and decomposition of the product. It also minimizes the formation of volatile and potentially explosive side products.

  • Acidic Conditions: The presence of a strong acid like HCl is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating species.

  • Aqueous Bicarbonate Wash: This step is essential to neutralize any remaining acid and quench the reaction.

Applications in Organic Synthesis

The trifunctional nature of NMPE makes it a versatile building block for various synthetic transformations.

Generation of Diazomethane

N-methyl-N-nitroso compounds are well-established precursors for the generation of diazomethane, a highly useful but hazardous C1 synthon.[4] NMPE can serve as a safer, less volatile precursor compared to traditional reagents like Diazald®.

WARNING: Diazomethane is toxic, explosive, and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood behind a blast shield. Use of specialized diazomethane generation glassware with fire-polished joints is strongly recommended. Avoid ground glass joints and any rough surfaces that could initiate detonation.

G cluster_reagents Reagents cluster_apparatus Apparatus NMPE NMPE in Ether ReactionFlask Reaction Flask (with dropping funnel and condenser) NMPE->ReactionFlask Added dropwise KOH Aqueous KOH KOH->ReactionFlask ReceivingFlask Receiving Flask (in ice bath) ReactionFlask->ReceivingFlask Distillation Diazomethane Ethereal Solution of Diazomethane ReceivingFlask->Diazomethane Collects

Caption: Workflow for Diazomethane Generation.

Materials:

  • NMPE

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Diazomethane generation apparatus

  • Ice-salt bath

Procedure:

  • Set up the diazomethane generation apparatus in a fume hood behind a blast shield. The receiving flask should be cooled in an ice-salt bath.

  • In the reaction flask, prepare a solution of potassium hydroxide (excess) in a mixture of water and ethanol.

  • Gently heat the KOH solution to 60-70 °C.

  • Prepare a solution of NMPE in diethyl ether.

  • Using a dropping funnel, add the NMPE solution dropwise to the hot KOH solution at a rate that maintains a steady distillation of the ethereal diazomethane into the cooled receiving flask.

  • Once the addition is complete, slowly add more diethyl ether to the reaction flask to co-distill any remaining diazomethane.

  • Continue distillation until the distillate is colorless. The resulting ethereal solution of diazomethane should be used immediately and not stored.

Causality of Experimental Choices:

  • Strong Base (KOH): The hydroxide ion attacks the nitroso group, initiating an elimination reaction that liberates diazomethane.

  • Co-distillation with Ether: Diazomethane is a gas at room temperature. Co-distillation with a low-boiling solvent like ether allows for its safe collection as a dilute solution.

  • Immediate Use: Diazomethane is highly unstable and can decompose explosively, especially in the presence of light or impurities. Therefore, it should be generated and used in situ or immediately after preparation.

Denitrosation: Access to the Secondary Amine

The N-nitroso group can be readily removed to unmask the secondary amine, providing access to methyl 3-(methylamino)propanoate. This transformation is valuable when the N-nitroso group is used as a protecting group or to modify the reactivity of the amine during a synthetic sequence.

Reaction Scheme:

Materials:

  • NMPE

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve NMPE (1.0 equiv) in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-(methylamino)propanoate.

Causality of Experimental Choices:

  • Raney Nickel/H₂: This is a classic and effective method for the hydrogenolysis of the N-N bond in N-nitrosamines.[5]

  • Celite® Filtration: Raney Nickel is pyrophoric when dry, so it should be kept wet and filtered carefully. A pad of Celite® helps to ensure its complete removal from the reaction mixture.

Reduction to the Corresponding Hydrazine

The N-nitroso group can be reduced to an amino group, converting the N-nitrosamine into a 1,1-disubstituted hydrazine. This transformation provides access to a different class of compounds with unique reactivity.

Reaction Scheme:

Materials:

  • NMPE

  • Zinc dust

  • Acetic acid

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve NMPE (1.0 equiv) in a mixture of ethanol and water.

  • Slowly add zinc dust (excess) to the stirred solution.

  • Add acetic acid dropwise to the reaction mixture, maintaining the temperature below 20 °C. The reaction is exothermic.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield methyl 3-(1-methylhydrazinyl)propanoate.

Causality of Experimental Choices:

  • Zinc/Acetic Acid: This is a classic reducing system for converting N-nitrosamines to the corresponding hydrazines.[6] The reaction proceeds in fair yields.[6]

Oxidation to the Corresponding N-Nitramine

The N-nitroso group can be oxidized to a nitro group, yielding the corresponding N-nitramine. N-nitramines are a class of energetic materials and can also serve as synthetic intermediates.

Reaction Scheme:

Materials:

  • NMPE

  • Trifluoroacetic anhydride

  • Hydrogen peroxide (90%)

  • Dichloromethane

  • Ice-salt bath

Procedure:

  • Caution: 90% hydrogen peroxide is a powerful and dangerous oxidant. Handle with extreme care using appropriate personal protective equipment.

  • In a flask cooled in an ice-salt bath, prepare peroxytrifluoroacetic acid in situ by slowly adding trifluoroacetic anhydride to a stirred solution of 90% hydrogen peroxide in dichloromethane.

  • Prepare a solution of NMPE (1.0 equiv) in dichloromethane.

  • Slowly add the NMPE solution to the peroxytrifluoroacetic acid solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography to yield methyl 3-(N-methyl-N-nitroamino)propanoate.

Causality of Experimental Choices:

  • Peroxytrifluoroacetic Acid: This is a strong oxidizing agent capable of oxidizing the N-nitroso group to an N-nitro group.[5] It is generated in situ for safety reasons.

Application in a Hypothetical Synthetic Route: Synthesis of a Substituted Pyrazolidinone

To illustrate the utility of NMPE as a trifunctional building block, we propose a hypothetical synthetic route to a substituted pyrazolidinone. This route leverages the reactivity of the hydrazine derived from NMPE.

G NMPE NMPE Hydrazine Methyl 3-(1-methylhydrazinyl)propanoate NMPE->Hydrazine Reduction (Protocol 4) Pyrazolidinone Substituted Pyrazolidinone Hydrazine->Pyrazolidinone Michael Addition-Cyclization Acrylate α,β-Unsaturated Ester Acrylate->Pyrazolidinone

Caption: Hypothetical Synthesis of a Pyrazolidinone.

In this proposed synthesis, NMPE is first reduced to its corresponding hydrazine (as per Protocol 4). The resulting hydrazine can then undergo a Michael addition-cyclization reaction with an α,β-unsaturated ester to form a pyrazolidinone ring system. The ester group on the propionate side chain could be further manipulated, for example, by hydrolysis and amide bond formation, to introduce additional diversity. This strategy highlights how NMPE can be used to introduce a C3-ester side chain onto a heterocyclic core.

Safety and Handling

N-nitroso compounds, as a class, are potent carcinogens and should be handled with extreme caution.[7]

  • Engineering Controls: All work with NMPE and other N-nitroso compounds should be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[8]

  • Waste Disposal: All waste containing N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional guidelines.[3]

  • Decontamination: Spills should be decontaminated using a suitable method, such as treatment with a solution of sodium hypochlorite followed by neutralization.

Conclusion

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a variety of transformations, including the generation of diazomethane, and access to secondary amines, hydrazines, and N-nitramines. While its carcinogenicity necessitates careful handling, the synthetic utility of NMPE makes it a powerful tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this reagent in their synthetic endeavors.

References

  • Hayes, B. T., & Stevens, T. S. (1970). Reduction of nitrosamines to hydrazines. Journal of the Chemical Society C: Organic, 1088-1089.
  • Organic Syntheses Procedure. (n.d.). Diazomethane. Retrieved from [Link]

  • Swager, T. M., & Borths, C. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Accounts of Chemical Research, 54(5), 1289-1302.
  • Kanaujiya, V. K., Tiwari, V., Baranwal, S., & Kandasamy, J. (2022). Denitrosation of Aryl-N-Nitrosamines via Trans-Nitrosation Strategy Using Ethanethiol and p-Toluenesulfonic Acid under Mild Reaction Conditions.
  • Google Patents. (n.d.). Denitrosation of organic nitrosamines.
  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]

  • Cardiff University. (n.d.). Flow electrochemical oxidation of N-nitrosamines to N-nitramines. ORCA.
  • Occupational Safety and Health Administration. (n.d.). N-Nitroso Compounds in Industry. Retrieved from [Link]

  • Google Patents. (n.d.). Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds.
  • Journal of Chemical Health Risks. (2024).
  • IARC Scientific Publications. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences.
  • PubMed. (n.d.). Oxidation of N-butyl-N-(3-formylpropyl)nitrosamine to N-butyl-N-(3-carboxypropyl)nitrosamine in rat liver and inhibition by disulfiram. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry.
  • opendissertations.com. (n.d.).
  • Global Substance Registration System. (n.d.). METHYL 3-(METHYL(NITROSO)AMINO)PROPANOATE. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)
  • Frontiers. (n.d.). Advances in the synthesis of β-alanine.
  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
  • ResearchGate. (2014).
  • MDPI. (n.d.). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor.
  • PubMed. (2018). Poly(β-Amino Esters)
  • SOAR @ University of Wisconsin-Milwaukee. (n.d.). Reaction of organometallic compounds with propiolactone.
  • National Institutes of Health. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents.
  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • link.springer.com. (n.d.). 67.pdf.
  • State Institution «Institute for Single Crystals» of National Academy of Sciences of Ukraine. (n.d.).
  • Royal Society of Chemistry. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry.

Sources

Application

In vitro studies using "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester"

An Application and Protocol Guide for the In Vitro Investigation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Disclaimer This document provides detailed protocols and scientific context for the in vitro stud...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vitro Investigation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

Disclaimer

This document provides detailed protocols and scientific context for the in vitro study of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. N-nitroso compounds are a class of chemicals that are often potent carcinogens and mutagens. All handling and experimental procedures involving this compound must be conducted in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood), following a thorough institutional safety review.

Section 1: Compound Profile and Scientific Rationale

Introduction to N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, is a member of the N-nitrosamine chemical class. Structurally, it is a derivative of the amino acid β-alanine. While specific research on this particular ester is not extensively documented in public literature, its chemical structure allows for a strong, mechanistically-based hypothesis regarding its biological activity.

The key functional groups are the N-nitroso group (N=O) and the N-methyl group. Compounds of this nature are often direct-acting or require minimal metabolic activation to become potent alkylating agents. The presumed mechanism involves the spontaneous or enzymatically-catalyzed release of a methyldiazonium ion, which is a highly reactive electrophile that readily attacks nucleophilic sites on DNA. This process, known as DNA alkylation or methylation, primarily occurs at the N7 and O6 positions of guanine, as well as other sites on adenine.

Such DNA adducts can disrupt the DNA structure, interfere with replication and transcription, and if not repaired by the cell's DNA repair machinery, can lead to mutations, chromosomal aberrations, and ultimately, cell death or neoplastic transformation. Therefore, the primary application for this compound in in vitro research is as a model genotoxic agent to study DNA damage and repair, cellular stress responses, and mechanisms of chemical carcinogenesis.

Presumed Mechanism of Action: DNA Alkylation

The following diagram illustrates the proposed pathway for DNA damage induction.

G cluster_0 Cellular Environment cluster_1 Biological Consequences Compound N-Nitroso-N-methyl-3- aminopropionic Acid, Methyl Ester Activation Spontaneous or Enzymatic Decomposition Compound->Activation Reactive_Ion Methyldiazonium Ion (CH3N2+) Activation->Reactive_Ion DNA Genomic DNA Reactive_Ion->DNA Electrophilic Attack Adduct Alkylated DNA Adducts (e.g., O6-methylguanine) Reactive_Ion->Adduct Covalent Modification Consequence1 DNA Replication Errors Consequence2 Activation of DNA Repair Pathways Consequence3 Cell Cycle Arrest or Apoptosis Adduct_proxy->Consequence1 Adduct_proxy->Consequence2 Adduct_proxy->Consequence3

Caption: Presumed bioactivation and DNA alkylation pathway.

Section 2: Essential Protocols for In Vitro Characterization

The following protocols are standard, validated methods for assessing the cytotoxic and genotoxic potential of a chemical agent like N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Scientific Rationale: Before assessing for specific mechanisms like genotoxicity, it is critical to determine the concentrations at which the compound kills cells. The MTT assay measures the metabolic activity of a cell population, which correlates with cell viability. This allows for the selection of appropriate, sub-lethal concentrations for subsequent mechanistic assays.

Materials:

  • Selected mammalian cell line (e.g., A549, HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (Test Compound)

  • Vehicle control (e.g., DMSO or sterile PBS, depending on compound solubility)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator, microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100x stock solution of the test compound in the chosen vehicle. Perform serial dilutions to create a range of working concentrations. A suggested starting range is 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the desired final concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control."

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

ParameterRecommended SettingRationale
Cell Density 5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Concentration Range Logarithmic scale (e.g., 0.1, 1, 10, 100, 1000 µM)Efficiently covers a wide range to accurately determine the IC₅₀ value.
Exposure Time 24 - 72 hoursAllows for assessment of both acute and longer-term cytotoxic effects.
Controls Untreated, Vehicle, Positive (e.g., Doxorubicin)Essential for normalizing data and ensuring the assay is performing correctly.
Protocol 2: Assessment of DNA Damage via the Comet Assay (Alkaline Version)

Scientific Rationale: The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for directly visualizing and quantifying DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual cells. Under alkaline conditions, damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Cells treated with sub-lethal concentrations of the test compound (determined from Protocol 2.1).

  • Positive control (e.g., 100 µM H₂O₂ or 20 µM Etoposide).

  • Microscope slides (pre-coated with agarose).

  • Low Melting Point (LMP) Agarose and Normal Melting Point (NMP) Agarose.

  • Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

  • Neutralization Buffer (0.4 M Tris, pH 7.5).

  • DNA stain (e.g., SYBR Green, Propidium Iodide).

  • Fluorescence microscope with appropriate filters and imaging software.

Experimental Workflow Diagram:

G A 1. Cell Treatment (with Test Compound) B 2. Harvest & Mix Cells with LMP Agarose A->B C 3. Embed on Agarose-coated Slide B->C D 4. Cell Lysis (Detergent + High Salt) C->D E 5. DNA Unwinding (Alkaline Buffer) D->E F 6. Electrophoresis (Alkaline Conditions) E->F G 7. Neutralize & Stain (Fluorescent Dye) F->G H 8. Visualize & Analyze (Image Software) G->H

Caption: Step-by-step workflow for the Comet Assay.

Step-by-Step Procedure:

  • Cell Preparation: Treat cells in a 6-well plate with 2-3 selected sub-lethal concentrations of the test compound for a short duration (e.g., 1-4 hours). Include vehicle and positive controls.

  • Embedding: Harvest the cells and resuspend them at ~1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of molten LMP agarose (at 37°C) and quickly pipette the mixture onto a pre-coated slide. Cover with a coverslip and let solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in ice-cold Lysis Buffer for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply voltage to the tank (typically ~25V, ~300 mA, but must be optimized) for 20-30 minutes at 4°C.

  • Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.

  • Staining: Add a drop of fluorescent DNA stain to each slide and cover with a coverslip.

  • Visualization and Scoring: Using a fluorescence microscope, capture images of at least 50-100 randomly selected cells per slide. Use specialized software to quantify the extent of DNA damage by measuring parameters like "% DNA in Tail" or "Tail Moment."

Section 3: Data Interpretation and Best Practices

  • Dose-Response: Always test a range of concentrations to establish a clear dose-response relationship. The effect should increase with the concentration of the test compound.

  • Controls are Non-Negotiable:

    • Vehicle Control: Establishes the baseline level of damage in the experimental system.

    • Positive Control: Confirms that the assay system is working correctly and is capable of detecting the expected type of damage.

  • Statistical Significance: All experiments should be performed with a minimum of three biological replicates. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine if the observed increases in damage are statistically significant compared to the vehicle control.

  • Solubility and Stability: Confirm the solubility of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester in your vehicle (e.g., DMSO). Be aware that N-nitroso compounds can be sensitive to light and temperature, so prepare solutions fresh and minimize exposure.

References

  • Loeppky, R. N. (1999). The mechanism of bioactivation of N-nitrosamines. IARC Scientific Publications, (145), 255-270. (Note: A direct URL to the full text of this older publication is not readily available, but it is a foundational concept in nitrosamine toxicology).
  • Drabløs, F., Feyzi, E., Aas, P. A., Vaagbø, C. B., Kavli, B., Bratlie, M. S., ... & Slupphaug, G. (2004). Alkylation damage in DNA and RNA—its relevance to cancer and apoptosis. DNA Repair, 3(11), 1389-1394. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a sensitive tool for detecting DNA damage in individual cells. Nature protocols, 1(1), 23–29. [Link]

Method

Application Notes and Protocols for Cell Culture Exposure to N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMMPA) N-Nitroso-N-met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMMPA)

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester (NMMPA) is a nitroso compound with the chemical formula C₅H₁₀N₂O₃.[1] As a member of the N-nitrosamine class, it is structurally related to compounds known for their carcinogenic potential. N-nitrosamines are potent alkylating agents that can covalently modify cellular macromolecules, including DNA, leading to mutations and the initiation of carcinogenesis.[2] The presence of a methyl ester group in NMMPA increases its lipophilicity compared to its carboxylic acid counterpart, which may influence its solubility and bioavailability in biological systems.[3]

This document provides a comprehensive guide for researchers on the safe handling and application of NMMPA in a cell culture setting. It includes detailed protocols for assessing its cytotoxic and genotoxic effects, along with insights into the underlying mechanisms of action. Given the limited published data specifically on NMMPA in cell culture, the following protocols are based on established methods for other N-nitroso compounds and should be adapted and optimized for your specific cell lines and experimental goals.

Table 1: Chemical and Physical Properties of NMMPA

PropertyValueSource
CAS Number 383417-47-8[1]
Molecular Formula C₅H₁₀N₂O₃[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name Methyl 3-[methyl(nitroso)amino]propanoate[3]
Solubility Slightly soluble in Chloroform. Soluble in Dichloromethane, Methanol, and Water.[1][4]
Storage -20°C Freezer, Under Inert Atmosphere[1]

Safety and Handling of N-Nitroso Compounds

Extreme Caution is Advised. N-nitroso compounds are classified as probable human carcinogens. All handling of NMMPA and related compounds must be performed in a designated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE).

Mandatory PPE:

  • Gloves: Nitrile gloves (double-gloving is recommended).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat that does not leave the designated work area.

Decontamination and Waste Disposal:

  • All surfaces and equipment should be decontaminated after use. A common decontamination solution for nitrosamines is a mixture of sodium thiosulfate and sodium hydroxide.

  • All waste, including contaminated media, cells, and consumables, must be disposed of as hazardous chemical waste according to your institution's guidelines.

Experimental Design: A Logic-Driven Approach

The study of NMMPA in cell culture necessitates a multi-faceted approach to characterize its biological effects. A logical workflow starts with determining its cytotoxicity to establish relevant concentration ranges for subsequent, more specific assays.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Assays a Cell Line Selection b NMMPA Stock Solution Preparation a->b c Range-Finding Cytotoxicity Assay (e.g., MTT) b->c d Determine IC50 and Sub-toxic Concentrations c->d e DNA Damage Assessment (Comet Assay) d->e f Apoptosis Induction (Annexin V Assay) d->f g Pathway-Specific Analysis (e.g., Western Blot) d->g

Caption: A logical workflow for investigating the cellular effects of NMMPA.

Core Protocols

Preparation of NMMPA Stock Solution

The choice of solvent is critical to ensure the stability and bioavailability of the compound in cell culture. While NMMPA has some water solubility, a stock solution in an organic solvent is often preferred for ease of dilution and to minimize the volume of solvent added to the cell culture medium.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic compounds for use in cell culture.

Protocol:

  • Work in a chemical fume hood.

  • Accurately weigh the desired amount of NMMPA powder.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Important Consideration: DMSO can have biological effects on cells, typically at concentrations above 0.5%. Therefore, it is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest NMMPA concentration) in all experiments.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard method for determining the cytotoxic effects of a compound.

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity studies, or a cell line relevant to your research)

  • Complete cell culture medium

  • NMMPA stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NMMPA in complete culture medium from the stock solution. The final concentration of DMSO should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with DMSO only) and an untreated control (medium only).

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared NMMPA dilutions or control media to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the NMMPA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: DNA Damage Detection using the Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It is particularly useful for assessing the genotoxic potential of compounds like NMMPA.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: After treating cells with sub-toxic concentrations of NMMPA for a defined period, harvest the cells (including floating cells) and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Prepare a base layer of 1% NMA on the Comet slides and allow it to solidify.

  • Cell Encapsulation: Mix the cell suspension with 0.5% LMA at 37°C and quickly pipette onto the NMA layer. Cover with a coverslip and allow to solidify on ice.

  • Cell Lysis: Immerse the slides in cold lysis buffer and incubate for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.

Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with NMMPA at the desired concentrations and for the appropriate time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by gentle centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Mechanistic Insights: The Role of Metabolic Activation

N-nitrosamines are generally not directly genotoxic. They require metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates that can alkylate DNA.[2]

metabolic_activation NMMPA NMMPA (Pro-carcinogen) CYP450 Cytochrome P450 Enzymes NMMPA->CYP450 Metabolic Activation Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: General metabolic activation pathway of N-nitrosamines.

When designing experiments, it is crucial to select cell lines that express the relevant CYP enzymes or to supplement the cell culture system with an exogenous metabolic activation system, such as a liver S9 fraction.[3]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the in vitro assessment of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. By systematically evaluating its cytotoxicity, genotoxicity, and apoptotic potential, researchers can gain valuable insights into the biological activity of this compound. Due to the absence of specific published cell culture data for NMMPA, the initial experiments should focus on careful dose-response studies to establish appropriate working concentrations. Further investigations could explore the specific DNA adducts formed, the precise CYP enzymes involved in its metabolic activation, and the downstream signaling pathways affected by NMMPA exposure. This systematic approach will contribute to a comprehensive understanding of the potential risks associated with this and other N-nitroso compounds.

References

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | 383417-47-8 | Benchchem. (n.d.).
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | CAS 383417-47-8 | SCBT. (n.d.).
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester_Shanghai Hanhong Scientific Co.,Ltd. (n.d.).
  • Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells | Request PDF. (2025). Retrieved January 12, 2026, from [Link]

  • Martelli, A., Robbiano, L., Gazzaniga, G. M., & Brambilla, G. (1996). DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells.
  • Lu, Y., Lu, C., & Li, Z. (2001). [Effect of carcinogenic nitrogen-containing compounds on cell metabolism]. Fiziolohichnyi Zhurnal (Kiev, Ukraine: 1994), 47(5), 84-88.
  • Lu, P., & Mattson, M. P. (2001). Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons. Experimental Neurology, 170(1), 180-185.
  • Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11594.
  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Apoptosis Protocols - USF Health. (n.d.). Retrieved January 12, 2026, from [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved January 12, 2026, from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Retrieved January 12, 2026, from [Link]

Sources

Application

Use of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" in mechanistic toxicology research

Application Notes and Protocols for Mechanistic Toxicology Research Topic: Use of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" in Mechanistic Toxicology Research Audience: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Mechanistic Toxicology Research

Topic: Use of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" in Mechanistic Toxicology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Cellular Damage with a Potent Research Compound

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental and dietary sources, including tobacco products.[1][2][3][4] Their potent biological activity makes them invaluable tools for investigating the fundamental mechanisms of chemical-induced carcinogenesis and cellular toxicity. This guide focuses on N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS No. 383417-47-8), a nitroso compound identified in tobacco products, as a model agent for mechanistic toxicology studies.[3]

While many N-nitroso compounds are relatively inert on their own, they undergo metabolic activation within the body to become powerful electrophilic agents capable of damaging cellular macromolecules.[5] The primary mechanisms of their toxicity, which will be explored in this guide, include:

  • Genotoxicity via the formation of DNA adducts.

  • Induction of Oxidative Stress and subsequent damage to lipids and proteins.

  • Activation of Apoptotic Cell Death pathways as a consequence of overwhelming cellular damage.

This document serves as a comprehensive resource, providing both the theoretical framework and detailed experimental protocols for utilizing N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester to probe these critical toxicological endpoints.

Section 1: Compound Characteristics and Safe Handling

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for proper experimental design. The methyl ester functionality of this compound increases its lipophilicity compared to its parent carboxylic acid, which can influence its solubility, membrane permeability, and bioavailability in experimental systems.[6] Deuterated analogs are often used as internal standards for precise quantification in mass spectrometry-based analyses.[2][6]

PropertyValueReference(s)
IUPAC Name Methyl 3-[methyl(nitroso)amino]propanoate[6]
CAS Number 383417-47-8[6][7]
Molecular Formula C₅H₁₀N₂O₃[7]
Molecular Weight 146.14 g/mol [7]
Appearance Pale Yellow Oil[3]
Related Compounds Parent Acid (CAS 10478-42-9), Deuterated Ester (CAS 1246815-46-2)[2][8]
Critical Safety Protocol: Handling a Potent Carcinogen

Trustworthiness in research begins with safety. N-nitroso compounds are classified as probable human carcinogens and must be handled with extreme caution.[9][10]

Protocol 1: Safe Handling and Disposal

  • Engineering Controls: All work with the pure compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, closed-toe shoes, and safety glasses with side shields at all times.

    • Use double-gloving with nitrile gloves. Change gloves immediately if contamination is suspected.

  • Weighing and Reconstitution:

    • Weigh the compound in the fume hood. Use a dedicated, labeled spatula and weigh boat.

    • Reconstitute the compound in a suitable solvent (e.g., DMSO for cell culture stocks) within the fume hood. Prepare stock solutions at a high concentration (e.g., 10-100 mM) to minimize handling of the neat compound.

  • Decontamination:

    • Wipe all surfaces and equipment that may have come into contact with the compound with a 70% ethanol solution.

    • For spills, use a commercial spill kit rated for hazardous chemicals.

  • Waste Disposal:

    • All contaminated materials (gloves, pipette tips, tubes, etc.) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing the compound must be collected and disposed of through your institution's hazardous chemical waste program. Do not pour down the drain.

Section 2: Core Mechanistic Pathways of N-Nitroso Compound Toxicity

The toxicity of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is driven by its metabolic conversion into a reactive species. The subsequent cellular damage cascades through several interconnected pathways.

Metabolic Activation and Genotoxicity

N-nitroso compounds are pro-carcinogens that require metabolic activation to exert their genotoxic effects.[1][5] This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[11]

The key steps are:

  • α-Hydroxylation: A CYP enzyme adds a hydroxyl group to the carbon atom adjacent (alpha) to the nitroso group.[11][12]

  • Spontaneous Decomposition: The resulting α-hydroxy N-nitrosamine is highly unstable and spontaneously breaks down.

  • Formation of Electrophiles: This decomposition yields a highly reactive electrophile, a diazonium ion, which is the ultimate carcinogenic species.[11][12]

  • DNA Adduct Formation: The electrophile readily attacks nucleophilic sites on DNA bases, forming covalent adducts. The formation of O⁶-alkylguanine is a particularly mutagenic lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication, initiating the process of carcinogenesis.[13][14]

G cluster_0 Cellular Environment cluster_1 Nucleus Compound N-Nitroso-N-methyl-3- aminopropionic Acid, Methyl Ester CYP450 CYP450 Enzymes (Metabolic Activation) Compound->CYP450 α-hydroxylation Metabolite Unstable α-Hydroxy Intermediate Electrophile Reactive Diazonium Ion (Electrophile) Metabolite->Electrophile Spontaneous Decomposition DNA DNA Electrophile->DNA Alkylation Adduct DNA Adducts (e.g., O⁶-methylguanine) DNA->Adduct Mutation Mutations Adduct->Mutation Faulty DNA Repair/ Replication CYP450->Metabolite

Caption: Metabolic activation of N-nitroso compounds leading to DNA adduct formation.

Induction of Oxidative Stress

The metabolic processing of N-nitrosamines can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[15] This imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress.

This ROS burst can:

  • Induce Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that damages membrane integrity and generates toxic byproducts like malondialdehyde (MDA).[16]

  • Oxidize Proteins: ROS can modify amino acid side chains, leading to protein dysfunction and aggregation.

  • Damage DNA: ROS can directly cause DNA strand breaks and oxidative base lesions (e.g., 8-oxoguanine), further contributing to genotoxicity.

G cluster_0 Cellular Environment Metabolism N-Nitrosamine Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates Membrane Cellular Membranes ROS->Membrane Attacks Proteins Proteins ROS->Proteins Attacks DNA DNA ROS->DNA Attacks Damage Oxidative Damage Membrane->Damage Lipid Peroxidation Proteins->Damage Protein Oxidation DNA->Damage Oxidative Lesions

Caption: Induction of oxidative stress and macromolecular damage by N-nitrosamines.

Triggering of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial defense mechanism to eliminate severely damaged cells.[17][18][19] The extensive DNA damage and oxidative stress caused by N-nitroso compounds can overwhelm cellular repair mechanisms, triggering apoptosis primarily through the intrinsic (mitochondrial) pathway.[15][20]

Key events include:

  • Damage Sensing: The accumulation of DNA damage activates sensor proteins, most notably the tumor suppressor p53.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 upregulates pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial membrane.

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell.[19][20]

G cluster_0 Cellular Stress Signals Genotoxicity Genotoxicity (DNA Adducts) p53 p53 Activation Genotoxicity->p53 OxidativeStress Oxidative Stress (ROS) OxidativeStress->p53 BaxBak Bax/Bak Activation p53->BaxBak Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC BaxBak->Mitochondrion Permeabilizes Membrane Apoptosome Apoptosome Formation (Apaf-1, Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Convergence of cellular stress signals on the intrinsic apoptosis pathway.

Section 3: Experimental Protocols for Mechanistic Investigation

The following protocols provide step-by-step methodologies for investigating the toxicological effects of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in an in vitro setting. A metabolically competent cell line, such as the human hepatoma line HepG2, is recommended as it expresses a range of CYP enzymes necessary for compound activation.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Downstream Assays Start Seed HepG2 Cells Treat Treat with Compound (Dose-Response & Time-Course) Start->Treat Harvest Harvest Cells & Supernatant Treat->Harvest Genotox Genotoxicity (LC-MS/MS for Adducts) Harvest->Genotox OxStress Oxidative Stress (ROS & MDA Assays) Harvest->OxStress Apoptosis Apoptosis (Flow Cytometry, Caspase Activity) Harvest->Apoptosis Analyze Data Analysis & Interpretation Genotox->Analyze OxStress->Analyze Apoptosis->Analyze

Caption: General workflow for in vitro mechanistic toxicology studies.

Protocol 2: In Vitro Cell Culture and Treatment

This protocol establishes the foundational cell culture and dosing procedures.

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, 96-well plates for viability/luminescence assays) and allow them to adhere and reach 70-80% confluency (typically 24 hours).

  • Stock Solution Preparation: Prepare a 100 mM stock solution of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in sterile DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM), should be kept constant and low (≤ 0.1%).

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Oxidative Stress via Cellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS.

  • Treatment: Treat cells in a black, clear-bottom 96-well plate as described in Protocol 2. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFDA Loading: After the treatment period, remove the medium and wash cells once with 1X Phosphate-Buffered Saline (PBS).

  • Add 100 µL of 10 µM DCFDA solution (in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well.

  • Measure the fluorescence on a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-increase in ROS.

Protocol 4: Analysis of Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Treatment: Treat cells in 6-well plates as described in Protocol 2. Include a positive control (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting: After treatment, collect both the culture medium (containing floating cells) and adherent cells (detached using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Quantification of DNA Adducts by LC-MS/MS

This advanced protocol requires specialized equipment and expertise for the sensitive detection of specific DNA adducts. Deuterated N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester can be used to generate a deuterated adduct internal standard for precise quantification.[6]

  • Treatment and DNA Isolation: Treat a large number of cells (e.g., in T-75 flasks) with the compound for 24 hours. Harvest cells and isolate genomic DNA using a high-purity DNA isolation kit.

  • DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or fluorometer.

  • Enzymatic Hydrolysis: Digest 50-100 µg of DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove proteins and other contaminants and enrich the nucleoside fraction.

  • LC-MS/MS Analysis:

    • Inject the purified nucleoside sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific mass transition of the expected adduct (e.g., O⁶-methylguanine) and its corresponding internal standard.

  • Quantification: Generate a standard curve using known amounts of the adduct standard and its deuterated internal standard. Calculate the number of adducts per 10⁶ parent nucleosides in the experimental samples.

Section 4: Data Interpretation and Validation

  • Dose-Response: Expect to see a dose-dependent increase in DNA adducts, ROS levels, and the percentage of apoptotic cells.

  • Time-Course: The formation of DNA adducts and the rise in ROS are early events, while apoptosis is a later consequence.

  • Controls are Key:

    • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline health of the cells.

    • Positive Controls: Ensure that each assay is working correctly (e.g., a known DNA-damaging agent for adduct analysis, H₂O₂ for ROS, staurosporine for apoptosis).

  • Connecting the Dots: A key aspect of mechanistic toxicology is demonstrating causality. For example, co-treatment with an antioxidant (like N-acetylcysteine) should reduce ROS levels and may partially rescue the cells from apoptosis, helping to confirm the role of oxidative stress in the cell death pathway. Similarly, inhibiting CYP enzymes could reduce adduct formation and subsequent toxicity.

Example Data Summary Table:

Concentration (µM)ROS (Fold Increase)% Early Apoptosis% Late Apoptosis/NecrosisO⁶-MeG Adducts (per 10⁶ dG)
0 (Vehicle)1.0 ± 0.14.5 ± 0.82.1 ± 0.4< LOD
101.8 ± 0.39.2 ± 1.13.5 ± 0.615 ± 3
504.5 ± 0.625.6 ± 2.48.9 ± 1.388 ± 11
1009.2 ± 1.148.1 ± 3.919.7 ± 2.2210 ± 25
50015.3 ± 1.965.3 ± 4.528.4 ± 3.1450 ± 41
LOD: Limit of Detection

Conclusion

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is a potent and relevant tool for dissecting the molecular pathways of chemical-induced toxicity. By leveraging its known requirement for metabolic activation, researchers can model the bio-transformation of environmental pro-carcinogens. The protocols outlined in this guide provide a validated framework for quantifying its key toxicological effects—genotoxicity, oxidative stress, and apoptosis. By systematically applying these methods and carefully correlating the results, scientists can gain critical insights into the mechanisms of cellular damage, which is fundamental to both cancer research and the development of safer pharmaceuticals and consumer products.

References

  • DNA adducts by N-nitroso compounds. (n.d.). PMC. Retrieved from [Link]

  • Ahotupa, M., Bussacchini-Griot, V., Béréziat, J. C., Camus, A. M., & Bartsch, H. (1987). Rapid oxidative stress induced by N-nitrosamines. Biochemical and Biophysical Research Communications, 146(3), 1047–1054. Retrieved from [Link]

  • He, Y., Yu, H., & Wang, Y. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Retrieved from [Link]

  • Mirvish, S. S. (1977). n-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 2(6), 1267–1277. Retrieved from [Link]

  • Richardson, F. C., Boucheron, J. A., Skopek, T. R., & Swenberg, J. A. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177–187. Retrieved from [Link]

  • Wiessler, M., & Schmeiser, H. H. (1993). DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds. Archives of Toxicology. Supplement, 16, 126–135. Retrieved from [Link]

  • de la Monte, S. M., & Wands, J. R. (2011). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. Journal of Alzheimer's disease : JAD, 27(4), 729–745. Retrieved from [Link]

  • Hossain, M. F., Al-Subaie, A. M., Al-Ghamdi, S. N., Ullah, I., Al-Ghamdi, H. A., Al-Otaibi, N. M., & Al-Ameri, O. M. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules (Basel, Switzerland), 29(11), 2530. Retrieved from [Link]

  • Yadavilli, S., & Muganda, P. M. (2016). An Overview of Apoptosis Methods in Toxicological Research: Recent Updates. Methods in molecular biology (Clifton, N.J.), 1419, 1–15. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1246815-46-2| Chemical Name : N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. Retrieved from [Link]

  • Mirvish, S. S. (1977). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 2(6), 1267–1277. Retrieved from [Link]

  • Raffray, M., & Cohen, G. M. (1997). Apoptosis and necrosis in toxicology: a continuum or distinct modes of cell death? Pharmacology & Therapeutics, 75(3), 153–177. Retrieved from [Link]

  • Lijinsky, W. (1980). Significance of in vivo formation of N-nitroso compounds. Oncology, 37(4), 223–226. Retrieved from [Link]

  • Apoptosis in Toxicology. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Ahotupa, M., Bussacchini-Griot, V., Béréziat, J. C., Camus, A. M., & Bartsch, H. (1987). Rapid oxidative stress induced by N-nitrosamines. Scilit. Retrieved from [Link]

  • Yurchenko, S., & Mölder, U. (2006). The determination of N-nitrosamines in food. In Handbook of Food Science and Technology 3 (pp. 399-422). Retrieved from [Link]

  • Lijinsky, W. (1980). Significance of in vivo Formation of N-Nitroso Compounds. Oncology, 37(4), 223–226. Retrieved from [Link]

  • Ohsawa, K., Ohta, S., & Kitamura, Y. (2003). Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 111-122. Retrieved from [Link]

  • D'Arcy, M. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advanced experimental medicine and biology, 1165, 1–31. Retrieved from [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. Retrieved from [Link]

  • Yang, Y., Ku, K., & Liu, D. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Retrieved from [Link]

  • Arcinova. (2024, May 15). Challenges and winning strategies to develop an analytical method for Nitrosamines. Retrieved from [Link]

  • Loeppky, R. N. (1979). Oxidative Activation of N-Nitrosamines: Model Compounds. In N-Nitrosamines (pp. 77-95). American Chemical Society. Retrieved from [Link]

  • Hossain, M. F., Al-Subaie, A. M., Al-Ghamdi, S. N., Ullah, I., Al-Ghamdi, H. A., Al-Otaibi, N. M., & Al-Ameri, O. M. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • EFPIA. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. Retrieved from [Link]

  • EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]

  • Zhang, Y., et al. (2025). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? ResearchGate. Retrieved from [Link]

  • Leconte, N., et al. (2020). N-nitrosamines present in the single and dual-phase systems in the presence and absence of ascorbic acid (2 mM) 15 min after addition of nitrite (100 mM) (n = 12). ResearchGate. Retrieved from [Link]

  • FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1215691-18-1, Chemical Name : N-Nitroso-N-methyl-3-aminopropionic Acid-d3. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of this synthesis, optimize your yield, and ensure the purity of your final product. As Senior Application Scientists, we combine established chemical principles with field-proven insights to address the specific challenges you may encounter.

Section 1: Synthesis Overview and Mechanism

N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester (CAS 383417-47-8) belongs to the N-nitrosamine class of compounds.[1] These molecules are characterized by a nitroso (-N=O) group bonded to an amine nitrogen. The synthesis involves the N-nitrosation of the precursor, Methyl N-methyl-3-aminopropionate. This reaction is typically achieved by treating the secondary amine with a nitrosating agent under acidic conditions.[2][3]

The key reactive species is the nitrosonium ion (NO⁺), which is generated in situ from a nitrite salt (e.g., NaNO₂) and a strong acid.[3] The reaction mechanism proceeds via an electrophilic attack of the nitrosonium ion on the lone pair of electrons of the secondary amine.[3]

Reaction Mechanism: N-Nitrosation

Nitrosation Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H+ 2 H⁺ NO+ N≡O⁺ (Nitrosonium Ion) HONO->NO+ + H⁺, -H₂O H2O H₂O Na+ Na⁺ Amine R₂NH (Secondary Amine) Intermediate R₂N⁺(H)−N=O Amine->Intermediate + N≡O⁺ Nitrosamine R₂N−N=O (N-Nitrosamine) Intermediate->Nitrosamine - H⁺ H_ion H⁺

Caption: General mechanism for the N-nitrosation of a secondary amine.

Section 2: Recommended Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis, adapted from general methods for the N-nitrosation of secondary amino acid esters.[2]

Experimental Workflow

Experimental Workflow Setup Reaction Setup Reaction Nitrosation Reaction Setup->Reaction Add reagents at 0-5°C Workup Aqueous Workup & Extraction Reaction->Workup Quench & Neutralize Purification Purification (e.g., HPLC) Workup->Purification Isolate crude product Analysis Characterization (NMR, MS, IR) Purification->Analysis Isolate pure product

Caption: Standard workflow for synthesis, purification, and analysis.

Reagents and Conditions
ParameterRecommended ValueRationale & Expert Notes
Starting Material Methyl N-methyl-3-aminopropionate1.0 equivalent
Nitrosating Agent Sodium Nitrite (NaNO₂)1.2 - 1.5 equivalents. A slight excess ensures complete conversion.[2]
Acid Hydrochloric Acid (HCl), 1-2 M2.0 equivalents. Ensures the formation of nitrous acid and the catalytic nitrosonium ion.[2]
Solvent Water / DichloromethaneBiphasic system can facilitate product extraction.
Temperature 0 - 5 °C (Ice-Water Bath)CRITICAL. Prevents decomposition of nitrous acid and minimizes side reactions.[2][4]
Reaction Time 2 - 4 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Step-by-Step Methodology
  • Preparation: Dissolve Methyl N-methyl-3-aminopropionate (1.0 eq.) in aqueous HCl (2.0 eq.) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Nitrite: Dissolve sodium nitrite (1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture vigorously at 0-5°C for 2-3 hours. The solution may develop a yellowish color.

  • Workup: Once the reaction is complete, carefully quench any excess nitrous acid by adding a saturated solution of ammonium sulfamate or urea until gas evolution ceases. Neutralize the solution to pH ~7 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo at low temperature (<30°C) to yield the crude product.

  • Purification: The crude product is often a yellow oil. Purification can be achieved via reversed-phase HPLC or column chromatography on silica gel.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or zero. What went wrong?

A: Low yield is the most common issue and can typically be traced to three critical parameters: pH, temperature, or reagent quality.

  • Possible Cause 1: Incorrect pH. The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), is highly pH-dependent. The reaction is optimal at or below pH 3.25.[5] If the solution is not sufficiently acidic, the concentration of NO⁺ will be too low for the reaction to proceed efficiently. Conversely, at very low pH, the secondary amine starting material will be fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and unable to react.

    • Solution: Ensure you are using the correct stoichiometry of a strong acid like HCl. Before adding the nitrite, check that the pH of the amine solution is in the acidic range.

  • Possible Cause 2: Temperature Excursion. Nitrous acid is unstable and decomposes at higher temperatures.[4] Allowing the reaction temperature to rise above 5-10°C will significantly reduce the amount of available nitrosating agent, thus lowering the yield.[2] High temperatures can also promote unwanted side reactions.

    • Solution: Maintain strict temperature control using an ice-water or ice-salt bath throughout the nitrite addition and subsequent stirring. Add the nitrite solution slowly and monitor the internal temperature.

  • Possible Cause 3: Inefficient Mixing. If using a biphasic system, vigorous stirring is essential to ensure adequate contact between the aqueous nitrosating agent and the organic-soluble amine.

    • Solution: Use a high-speed overhead stirrer or a large, efficient magnetic stir bar.

Q2: My final product is impure, showing multiple spots on TLC or peaks in GC/LC-MS. What are the likely impurities?

A: Impurities often arise from unreacted starting material or side reactions.

  • Possible Cause 1: Unreacted Starting Material. This indicates an incomplete reaction.

    • Solution: Increase the equivalents of the nitrosating agent (e.g., to 1.5 eq.) or extend the reaction time.[2] Always monitor the reaction's progress via TLC or LC-MS to confirm the consumption of the starting amine.

  • Possible Cause 2: Side Reactions. The nitroso group can be sensitive. Oxidation can convert it to a nitro compound (R₂N-NO₂), while other decomposition pathways may exist, especially if the mixture is exposed to heat or light.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Ensure the workup and concentration steps are performed at low temperatures and protect the product from light during storage.

  • Possible Cause 3: Transnitrosation. N-Nitrosodiphenylamine, a related compound, is known to undergo transnitrosation reactions, where the nitroso group is transferred to other reactive amines.[6] While less common for this specific molecule, it is a potential pathway if other amine impurities are present.

    • Solution: Ensure the purity of your starting amine. Use high-purity reagents and solvents to minimize potential contaminants.[6]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A: N-nitrosamines as a class are reasonably anticipated to be human carcinogens.[7][8][9] All work with the pure substance and concentrated solutions must be performed in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double nitrile gloves.[7][10]

  • Handling: Avoid inhalation of vapors and any skin contact.[10]

  • Waste Disposal: All contaminated materials (glassware, gloves, wipes) and chemical waste must be disposed of as hazardous waste according to institutional guidelines.[10]

  • Decontamination: Work surfaces should be decontaminated after use.[10]

Q2: How can I confirm the identity and purity of my product?

A: A combination of spectroscopic techniques is required.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₅H₁₀N₂O₃, MW: 146.14).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The presence of the nitroso group will cause distinct chemical shifts for the adjacent methyl and methylene protons compared to the starting amine.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-N=O stretch, typically found in the 1430-1500 cm⁻¹ region.

  • Chromatography (HPLC/GC): Reversed-phase HPLC with UV detection (around 230 nm) is an excellent method for assessing purity and for purification.[2]

Q3: Can I use alternative nitrosating agents?

A: Yes, other reagents can be used, though they may require different conditions.

  • tert-Butyl Nitrite (TBN): TBN is an effective nitrosating agent that can be used under acid-free, metal-free, and solvent-free conditions.[11][12] This can be advantageous for substrates that are sensitive to strong acids. The byproduct, tert-butanol, is often easier to remove than inorganic salts.[12]

  • N-nitrososulfonamides: These can act as transnitrosation agents under mild conditions and offer high functional group tolerance.[13]

Q4: How should the final product be stored?

A: N-nitrosamines can be sensitive to light, heat, and acid.[4][10] Store the purified product in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and at low temperatures (e.g., in a refrigerator or freezer at -20°C) to ensure long-term stability.

References

  • Benchchem. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | 383417-47-8. Benchchem.
  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
  • Chaudhary, P., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. Available at: [Link]

  • Horne, S., et al. (2023). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. Journal of Pharmaceutical Sciences, 112(5), 1166-1182.
  • LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
  • Veeprho. (2020).
  • Beard, C. R., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055. Available at: [Link]

  • Agilent. (2025). Nitrosamines Standard (1X1 mL)
  • Loeppky, R. N., & Christiansen, R. G. (1984). Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines.
  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs.
  • Royal Society of Chemistry. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
  • National Center for Biotechnology Information. (n.d.).
  • SEN Pharma. (2024).
  • European Federation of Pharmaceutical Industries and Associations. (2022). Nitrosamine impurities in biologics.
  • Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
  • Zolfigol, M. A., et al. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. ChemInform.
  • Chemistry LibreTexts. (2023). 12.
  • Pleissner, D., et al. (2017). Nitrosation and analysis of amino acid derivatives by isocratic HPLC. Analytical Methods, 9(1), 116-123. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Cosmetic Ingredient Review. (2023).
  • Castro, A., et al. (1994). The Nitrosation of Amino Acids. International Journal of Chemical Kinetics, 26(10), 975-985.
  • Beard, C. R., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Springer. (2025).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF.

Sources

Optimization

Technical Support Center: Synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

Welcome to the dedicated technical support guide for the synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

The synthesis of N-nitrosamines, such as N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, is a well-established yet sensitive transformation. The core of the reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) on the nucleophilic secondary amine of the starting material, Methyl N-methyl-3-aminopropionate.[1][2] The nitrosonium ion is typically generated in situ from sodium nitrite under acidic conditions.[2] While seemingly straightforward, minor deviations in reaction parameters can lead to a cascade of side reactions, impacting the final product's quality.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue and can stem from several factors, primarily incomplete reaction, product decomposition, or suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Inadequate Nitrosation: The formation of the nitrosonium ion (NO⁺) is the rate-limiting step and is highly pH-dependent.

    • Causality: If the acidic conditions are too weak, the generation of the electrophilic nitrosonium ion from nitrous acid will be inefficient, leading to a sluggish or incomplete reaction.[2] Conversely, excessively harsh acidic conditions can accelerate the decomposition of the desired N-nitroso product.[3]

    • Solution:

      • Verify pH: Ensure the reaction mixture is sufficiently acidic (typically pH 1-2) after the addition of acid (e.g., HCl) but before adding the sodium nitrite solution.

      • Stoichiometry of Nitrite: An excess of the nitrosating agent is often required to drive the reaction to completion. A stoichiometric excess of 1.5 to 2.0 equivalents of sodium nitrite is recommended.[4]

      • Addition Rate: Add the sodium nitrite solution slowly and subsurface to ensure localized concentration gradients are minimized and the unstable nitrous acid reacts efficiently with the amine.[1]

  • Product Decomposition (Denitrosation): N-nitroso compounds can be labile, especially under certain conditions.

    • Causality: The N-N bond in nitrosamines can cleave under the influence of heat, UV light, or strong acid catalysis, reverting the compound back to the starting secondary amine.[3][5] Reactive oxygen species can also lead to decomposition.[6]

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C using an ice-water bath.[4] Higher temperatures significantly increase the rate of both nitrous acid decomposition and product degradation.

      • Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the product.[4]

      • Light Protection: Protect the reaction vessel from direct light by wrapping it in aluminum foil, as N-nitroso compounds can be photolytically unstable.[7]

      • Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench it promptly to neutralize the acid and remove excess nitrous acid. A common quenching agent is ammonium sulfamate or urea.

Question 2: My post-reaction analysis (LC-MS/NMR) shows a significant amount of unreacted starting material, Methyl N-methyl-3-aminopropionate. Why is this happening?

Answer:

The presence of a large peak corresponding to your starting material is a clear indication of an incomplete reaction. This can be directly linked to several of the factors mentioned for low yield.

  • Causality: The primary reasons are insufficient generation of the active nitrosating agent (the nitrosonium ion, NO⁺) or the amine not being available for reaction. The pKa of the amine plays a critical role; if the medium is too acidic, the amine will be fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and unable to react with the nitrosonium ion.[8]

  • Troubleshooting Protocol:

    • Re-evaluate Acid Stoichiometry: While acidity is necessary to generate nitrous acid, an excessive amount of strong acid will fully protonate the secondary amine starting material. A typical protocol uses about 2.0 equivalents of HCl.[4] Consider a titration or careful pH measurement during your setup phase.

    • Check Nitrite Quality: Ensure your sodium nitrite is dry and has been stored properly. Old or improperly stored sodium nitrite can be less effective.

    • Reaction Time: While the reaction is generally rapid, ensure you are allowing sufficient time for it to go to completion. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) every 30 minutes. Typical reaction times are in the range of 2-3 hours.[4]

Question 3: I have an unexpected byproduct with a mass corresponding to N-methyl-3-aminopropionic acid. How did this form?

Answer:

This byproduct indicates hydrolysis of the methyl ester.

  • Causality: The reaction is run in an aqueous acidic medium. While the low temperature (0-5°C) slows down most reactions, acid-catalyzed hydrolysis of the ester functionality can still occur, especially if the reaction temperature is not strictly controlled or the reaction is left for an extended period.

  • Mitigation Strategy:

    • Temperature is Key: This is the most critical parameter. Ensure your ice bath is well-maintained throughout the entire reaction time. Any excursion above 10°C will significantly increase the rate of hydrolysis.

    • Limit Reaction Time: Do not let the reaction run overnight. Monitor for completion and work up the reaction as soon as the starting material is consumed.

    • Extraction pH: During the workup, when neutralizing the reaction mixture before extraction, avoid strongly basic conditions (pH > 10), as this can promote base-catalyzed ester hydrolysis (saponification). Aim for a neutral or slightly basic pH (7-8).

Data Summary: Key Reaction Parameters

ParameterRecommended RangeRationale & Potential Issues if Deviated
Temperature 0–5°CMinimizes byproduct formation (e.g., ester hydrolysis) and product/reagent decomposition.[4]
pH 1–2Optimal for the formation of the nitrosonium ion (NO⁺).[2] Too high = incomplete reaction; too low = amine protonation/product decomposition.
NaNO₂ Stoichiometry 1.2–2.0 equivalentsDrives the reaction to completion. Insufficient amount leads to unreacted starting material.[4]
Acid (HCl) Stoichiometry ~2.0 equivalentsCatalyzes the formation of nitrous acid. Excess acid can lead to complete protonation of the amine and promote hydrolysis.[4]
Reaction Time 2–3 hours (Monitored)Sufficient for completion. Extended times increase the risk of hydrolysis and decomposition.[4]
Atmosphere Inert (N₂ or Ar)Recommended to prevent potential oxidative side reactions.[4]

Experimental Workflow & Byproduct Formation

The following diagram illustrates the core reaction pathway and highlights the critical junctures where byproducts can form.

Synthesis_Pathway cluster_reaction Main Reaction Pathway SM Methyl N-methyl- 3-aminopropionate (Starting Material) Product N-Nitroso-N-methyl- 3-aminopropionic Acid, Methyl Ester (Target) SM->Product + NO+ (Nucleophilic Attack) Temp: 0-5°C Protonated_SM Protonated Amine (Non-nucleophilic) SM->Protonated_SM Excess H+ NaNO2 NaNO2 + HCl HNO2 HONO (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO+ (Nitrosonium Ion) HNO2->NO_plus Protonation & H2O loss (pH dependent) Hydrolysis_BP Hydrolyzed Byproduct (Carboxylic Acid) Product->Hydrolysis_BP H+ / H2O Temp > 10°C Decomposition_BP Decomposition (Reverted Amine) Product->Decomposition_BP Light / Heat / H+

Caption: Reaction scheme for N-nitrosation and key byproduct formation pathways.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to purify the starting material, Methyl N-methyl-3-aminopropionate, before the reaction?

A: Yes, it is highly recommended. The purity of the starting amine is critical. The synthesis of the starting material itself can leave residual reagents or byproducts.[9] For instance, if the starting material contains primary amine impurities, they will react to form unstable primary nitrosamines, which decompose into diazonium ions and lead to a complex mixture of byproducts.[10] Tertiary amine impurities can also react to form nitrosamines, complicating purification.[11] Always use a purified, well-characterized starting material.

Q2: How should I store the final product, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester?

A: N-nitroso compounds are known for their potential instability.[5][7] For long-term storage, it is best to store the compound in a freezer (-20°C or lower), in a tightly sealed amber vial to protect it from light, and under an inert atmosphere if possible. Avoid repeated freeze-thaw cycles.

Q3: What is the best method for purifying the final product?

A: For laboratory-scale purification, reversed-phase High-Performance Liquid Chromatography (HPLC) is a very effective method, as it can separate the relatively polar N-nitroso product from less polar impurities and unreacted starting material.[4] UV detection at around 230 nm is suitable for monitoring the elution.[4] For larger scales, column chromatography on silica gel can be used, but care must be taken as silica is acidic and can potentially cause degradation. Using a neutralized silica gel or a less acidic mobile phase system is advisable.

Q4: Are there alternative nitrosating agents I can use instead of NaNO₂/HCl?

A: Yes, other nitrosating agents exist and can be advantageous in specific contexts, particularly if your substrate is sensitive to strongly acidic aqueous conditions. Reagents like tert-butyl nitrite (TBN) can perform nitrosation under non-aqueous, acid-free conditions, which can be beneficial for substrates with acid-labile functional groups.[12][13] Other specialized reagents like N-nitrososulfonamides have also been developed for mild transnitrosation.[14] However, for the synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, the classical NaNO₂/acid method is well-documented and cost-effective.[4]

Q5: What safety precautions should I take when working with N-nitroso compounds?

A: Safety is paramount. Many N-nitrosamines are potent carcinogens and should be treated as such.[2][7] Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves. Avoid inhalation of dust or vapors and any contact with skin. All waste materials should be disposed of according to your institution's hazardous waste protocols.

References

  • Nitrosation and nitrosylation - Wikipedia. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Computational and Theoretical Chemistry. [Link]

  • Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • 2° Amines to N-Nitrosamines: Reaction with NaNO2. JoVE. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. ACS Omega. [Link]

  • N-nitrosation of amines by NO2 and NO: a theoretical study. The Journal of Physical Chemistry A. [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry. [Link]

  • N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. [Link]

  • Nitrosamine - Wikipedia. [Link]

  • Approaches and considerations for N-nitrosamine issues from a quality perspective. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Chemistry for The Formation of Nitrosamines. Veeprho. [Link]

  • Removal Characteristics of N-Nitrosamines and Their Precursors by Pilot-Scale Integrated Membrane Systems for Water Reuse. International Journal of Environmental Research and Public Health. [Link]

  • Example formation of a Nitrosamine from a secondary amine. ResearchGate. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. ResearchGate. [Link]

Sources

Troubleshooting

"N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" stability issues in solution

A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a senior application scientist, my goal is to equip you with the technical knowledge and practical protocols to ensure the integrity of your experiments.

Introduction: The Challenge of N-Nitrosamine Stability

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, belongs to the N-nitrosamine class of compounds. This class is of significant interest in pharmaceutical and toxicological research. However, N-nitrosamines as a group are known for their potential as carcinogens and their inherent chemical instability.[1][2][3] The presence of the N-nitroso (N-NO) functional group renders these molecules susceptible to degradation under various common laboratory conditions.[4]

While specific, peer-reviewed stability studies on N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester are not extensively available in the public literature, this guide synthesizes established principles of N-nitrosamine chemistry and available data to provide a robust framework for its handling and use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in pharmaceutical products, underscoring the critical importance of understanding their stability.[1][5][6][7][8][9]

This guide will provide you with the necessary information to mitigate stability-related issues, troubleshoot unexpected results, and ensure the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in solution?

A1: The primary stability concerns stem from the lability of the N-nitroso group. This compound is prone to degradation under the influence of:

  • Light (Photolysis): UV radiation can induce cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products.[3][10][11][12]

  • Elevated Temperatures (Thermolysis): Higher temperatures can provide the energy needed to break the weak N-N bond, causing the compound to decompose.[10][13]

  • pH: The stability of N-nitrosamines can be pH-dependent. While generally more stable in neutral to slightly alkaline conditions, strongly acidic or alkaline conditions can promote hydrolysis or other degradation pathways. For this specific compound, a pH range of 4-5 is recommended for optimal stability in solution.[4]

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: Based on the chemical properties of N-nitrosamines and available data for this specific compound, the following storage conditions are recommended:[4]

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation.
Light Protect from light (use amber vials)Prevents photolytic degradation.
pH Prepare in a buffer of pH 4-5Enhances stability in aqueous solutions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Container Use tightly sealed, high-quality glass vialsPrevents solvent evaporation and contamination.

Q3: What solvents should I use for preparing solutions?

A3: The choice of solvent is critical and depends on the intended application.

  • For long-term storage, if compatible with your experimental design, consider aprotic organic solvents like acetonitrile or DMSO, stored at -20°C.

  • For aqueous-based assays, prepare solutions fresh in a buffer at the recommended pH of 4-5.[4] Avoid using water alone, as its pH can vary. Do not store aqueous solutions for extended periods.

Q4: How can I determine if my solution of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester has degraded?

A4: Degradation can be assessed by:

  • Chromatographic Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of the parent compound and/or the appearance of new peaks are indicative of degradation.[14][15][16][17]

  • Visual Inspection: While not a definitive measure, any change in the color or clarity of the solution should be considered a sign of potential degradation.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent or non-reproducible data is a common challenge when working with potentially unstable compounds. This guide will help you diagnose if the stability of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is the root cause.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh stock solution. check_solution->prepare_fresh No check_storage Was the stock solution stored correctly? (-20°C, protected from light, correct pH) check_solution->check_storage Yes check_purity Verify the purity of the new solution via HPLC-UV/MS. prepare_fresh->check_purity remediate_storage Action: Review and correct storage procedures. check_storage->remediate_storage No check_storage->check_purity Yes remediate_storage->prepare_fresh purity_ok Purity Confirmed? check_purity->purity_ok rerun_experiment Action: Re-run the experiment with the fresh, verified solution. purity_ok->rerun_experiment Yes degradation_detected Degradation Detected purity_ok->degradation_detected No investigate_other Problem likely not due to compound stability. Investigate other experimental variables. rerun_experiment->investigate_other If problem persists degradation_detected->investigate_other If problem persists after using fresh solution

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in acetonitrile.

  • Materials:

    • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (solid)

    • Anhydrous acetonitrile (HPLC grade or higher)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the solid. For a 10 mL of 10 mM solution (MW: 146.14 g/mol ), this is 14.614 mg.

    • Carefully transfer the weighed solid to the 10 mL volumetric flask.

    • Add approximately 5 mL of acetonitrile and gently swirl to dissolve the solid completely.

    • Once dissolved, bring the volume up to the 10 mL mark with acetonitrile.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Aliquot the stock solution into smaller volume amber glass vials. This prevents repeated freeze-thaw cycles of the entire stock.

    • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways of a compound.[18] This protocol provides a basic framework.

Forced_Degradation_Workflow cluster_conditions Stress Conditions (in separate vials) start Prepare a working solution (e.g., 100 µg/mL in 50:50 Acetonitrile:Water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (e.g., 60°C in the dark) photo Photolytic Degradation (e.g., UV lamp, RT) control Control Sample (Stored at 4°C in the dark) analysis Analyze all samples by LC-MS at t=0, 2, 4, 8, 24 hours acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data: - % Degradation of parent compound - Identify major degradation products analysis->evaluation

Caption: Workflow for a forced degradation study.

  • Objective: To identify the degradation products of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester under various stress conditions.

  • Procedure:

    • Prepare a working solution of the compound (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water.

    • Dispense the solution into several vials.

    • Expose each vial to one of the following conditions:

      • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

      • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

      • Thermal Degradation: Incubate at 60°C, protected from light.

      • Photolytic Degradation: Expose to a UV lamp at a controlled distance and temperature.

      • Control: Store a vial at 4°C, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by a validated LC-MS method.

    • Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify the mass-to-charge ratios of any new peaks.

Technical Deep Dive: The Chemistry of N-Nitrosamine Instability

The inherent instability of N-nitrosamines is rooted in the electronic structure of the N-nitroso group. The bond between the two nitrogen atoms (N-N) is relatively weak and susceptible to cleavage.

Caption: The labile N-N bond in N-nitrosamines.

  • Photolysis: When a nitrosamine absorbs UV light, it can be excited to a state where the N-N bond breaks, forming an amino radical and a nitric oxide radical.[10][19][20] These highly reactive species can then participate in a cascade of secondary reactions, leading to a variety of degradation products. The presence of dissolved oxygen can influence the photolytic pathway and the resulting products.[21]

  • Thermolysis: Thermal energy can also induce the homolytic cleavage of the N-N bond. The rate of thermal degradation is highly temperature-dependent and can be influenced by the solvent and the presence of other molecules that can act as catalysts.[13][22]

  • pH-Dependent Hydrolysis: In acidic conditions, the oxygen atom of the nitroso group can be protonated. This can facilitate the cleavage of the N-N bond, releasing the parent amine and nitrous acid.[2] The rate of this reaction is dependent on the specific structure of the nitrosamine and the pH of the solution.

By understanding these fundamental degradation pathways, researchers can make informed decisions about experimental design, sample preparation, and data interpretation, thereby ensuring the scientific integrity of their work.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • Minakata, D., et al. (2018). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Molecules. Retrieved from [Link]

  • Minakata, D., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Retrieved from [Link]

  • European Medicines Agency. (2025). Nitrosamine impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Rao, K. S., et al. (1976). Efficient photolytic degradation of nitrosamines. Journal of the National Cancer Institute. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). EMA revises guidance on nitrosamine impurities. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Retrieved from [Link]

  • Compliance Architects. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Gassnova. (n.d.). Nitrosamine Photolysis. Retrieved from [Link]

  • S. P. et al. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Lee, W., & Yoon, J. (2006). UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH. PubMed. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • Netpharmalab. (2025). EMA guidelines for the detection of nitrosamines in medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. Retrieved from [Link]

  • Loeppky, R. N. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. Retrieved from [Link]

  • Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. Retrieved from [Link]

  • AIChE. (2013). (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing. Retrieved from [Link]

  • Heads of Medicines Agencies. (n.d.). Nitrosamine impurities. Retrieved from [Link]

  • Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. Retrieved from [Link]

  • LinkedIn. (2023). Forced degradation: predicting nitrosamine formation. Retrieved from [Link]

  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermochemistry of Nitramines and Nitrosamines. Retrieved from [Link]

  • Scilit. (2012). Thermal Decomposition of N-nitrosopiperazine. Retrieved from [Link]

  • National Energy Technology Laboratory. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. Retrieved from [Link]

  • Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis. Retrieved from [Link]

  • Moser, J., et al. (2023). NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product. PubMed. Retrieved from [Link]

Sources

Optimization

Preventing degradation of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" during analysis

Technical Support Center: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester Introduction: The analysis of N-nitrosamine impurities, such as N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me), present...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

Introduction: The analysis of N-nitrosamine impurities, such as N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me), presents significant analytical challenges. These compounds are known for their potential carcinogenicity and inherent instability, which can lead to inaccurate quantification, non-reproducible results, and the risk of artifactual formation during the analytical workflow itself[1][2]. While specific degradation kinetics for NMAMPA-Me are not widely published, its chemical structure—containing a nitroso (N-N=O) group and a methyl ester—provides a strong basis for predicting its behavior based on the extensive body of research on analogous N-nitrosamine compounds[3][4].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to anticipate and mitigate the degradation of NMAMPA-Me during analysis. By understanding the underlying chemical principles and implementing robust control strategies, you can ensure the integrity and accuracy of your results.

Section 1: Understanding the Instability of NMAMPA-Me

The primary sources of NMAMPA-Me degradation stem from its susceptibility to energy input (light, heat) and specific chemical environments (pH). The N-nitroso group is the most reactive site in the molecule[3].

Key Degradation Pathways

N-nitrosamines can degrade through several mechanisms, including photolytic cleavage, thermal denitrosation, and acid-catalyzed hydrolysis[5].

  • Photolytic Degradation: Exposure to ultraviolet (UV) light, particularly wavelengths around 230-250 nm and 330-350 nm, can induce the cleavage of the N-N bond[6][7][8]. This is a significant risk factor, as lab lighting and sunlight can readily initiate this process, leading to the loss of the analyte before it is even measured[9].

  • Thermal Degradation: High temperatures, such as those encountered in a Gas Chromatography (GC) injector port, can cause the molecule to decompose[10][11]. This makes Liquid Chromatography (LC) the generally preferred technique for nitrosamine analysis[12].

  • pH-Dependent Degradation: The stability of nitrosamines is highly dependent on pH. While the formation of nitrosamines from precursors is often favored in acidic conditions (pH 3-5), the degradation rate via photolysis can also increase at lower pH[13][14][15]. Conversely, very low pH can sometimes lead to denitrosation, breaking the molecule down into its corresponding secondary amine[15].

Degradation_Pathways Analyte NMAMPA-Me (N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester) UV_Light UV Light Exposure (Sunlight, Lab Lighting) Heat High Temperature (e.g., GC Inlet, Storage) pH Sub-optimal pH (Acidic Conditions) Degradation Analyte Degradation (Loss of Signal) Photolysis Photolytic Cleavage (N-N Bond Breakage) UV_Light->Photolysis Induces Thermal Thermal Denitrosation Heat->Thermal Induces Hydrolysis Acid-Catalyzed Hydrolysis pH->Hydrolysis Catalyzes Photolysis->Degradation Thermal->Degradation Hydrolysis->Degradation

Primary degradation pathways for N-nitrosamines.

Section 2: Frequently Asked Questions (FAQs) - Sample & Standard Handling

This section addresses common questions related to the preparation, handling, and storage of samples and analytical standards to prevent pre-analytical degradation.

Q1: What is the best way to store my stock solutions and samples containing NMAMPA-Me?

A: Store all solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability. Crucially, all vials must be amber or wrapped in aluminum foil to protect the analyte from light-induced degradation[3]. Avoid repeated freeze-thaw cycles.

Q2: What type of container or vial should I use for my samples?

A: Use amber glass vials with PTFE-lined caps. Plastic containers should be avoided as they can potentially leach contaminants or adsorb the analyte. It is also critical to test your vials and filters for any leachable impurities that could interfere with the analysis or contribute to degradation[1][16].

Q3: Does the choice of solvent for my sample preparation matter?

A: Yes, significantly. The solvent should be chosen based on the analytical method (LC-MS or GC-MS). For LC-MS, a diluent compatible with the mobile phase, such as methanol or water, is common[17]. Avoid highly acidic diluents unless absolutely necessary for extraction, as this can promote degradation or artifactual formation[18]. If acidic conditions are required, the sample should be analyzed immediately after preparation.

Q4: I'm working with a complex matrix (e.g., a drug product formulation). How can I minimize degradation during extraction?

A: Optimize your extraction to be as gentle and quick as possible.

  • Temperature: Perform extractions at room temperature or below. Avoid heating steps.

  • pH Control: If the drug product is acidic, consider neutralizing the sample extract immediately. Maintaining a pH > 7 can help prevent the formation of nitrosamine impurities[13].

  • Light: Conduct all sample preparation steps under subdued light or in a light-protected environment.

Section 3: Troubleshooting Guide for Analytical Issues

This section provides solutions to common problems encountered during the instrumental analysis of NMAMPA-Me.

Q5: My results are inconsistent and show poor reproducibility. What should I investigate first?

A: Inconsistent results are a hallmark of analyte instability or artifactual formation[1]. Follow a systematic troubleshooting approach:

Troubleshooting_Workflow Start Inconsistent Results Observed Prep_Check 1. Review Sample Preparation Protocol Start->Prep_Check Instrument_Check 2. Verify Instrument Performance Prep_Check->Instrument_Check If Prep is Consistent Storage Light exposure? Correct temperature? Prep_Check->Storage Scavenger Nitrite scavenger used? (See Q6) Prep_Check->Scavenger pH_Control pH of diluent/mobile phase acidic? Prep_Check->pH_Control Method_Check 3. Assess Method Robustness Instrument_Check->Method_Check If Instrument is Stable SST Run System Suitability (SST) Instrument_Check->SST Source_Clean Check MS Source Cleanliness Instrument_Check->Source_Clean Gases Verify Gas Quality & Flow Rates Instrument_Check->Gases Column_Perf Check Column Performance & Age Method_Check->Column_Perf Mobile_Phase Mobile Phase Prep Consistent? Method_Check->Mobile_Phase Root_Cause Identify & Address Root Cause Method_Check->Root_Cause If Method is Robust

Troubleshooting workflow for inconsistent results.

Q6: I suspect I am getting false positive results. How can this happen and how do I confirm it?

A: False positives are a major concern and are typically caused by the artifactual (in-situ) formation of nitrosamines during sample preparation or analysis[18]. This occurs when a nitrosating agent (like residual nitrites from excipients) reacts with a secondary or tertiary amine precursor under favorable conditions (e.g., acidic pH, high temperature)[19][20].

Confirmation Protocol:

  • Use a Scavenger: The most effective way to diagnose artifactual formation is to use a nitrite scavenger. Prepare two identical samples. To one, add an antioxidant like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to the sample diluent[18].

  • Analyze Both Samples: Analyze the spiked and un-spiked samples.

  • Interpret Results: If the nitrosamine peak is significantly reduced or completely absent in the sample containing the scavenger, it strongly indicates that your initial result was a false positive caused by artifactual formation during analysis[18].

Q7: My analyte peak shape is poor when using LC-MS. What could be the cause?

A: Poor peak shape, especially for a low-level analyte, can be due to several factors:

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase (e.g., injecting in 100% methanol when the mobile phase starts at 95% water) can cause peak distortion. Try to match your sample diluent to the initial mobile phase conditions as closely as possible[17].

  • Column Overload: While less common for trace impurities, injecting a high concentration of the drug substance can overload the column, affecting the retention and peak shape of nearby eluting compounds[17]. Ensure your chromatography provides sufficient resolution between the main drug peak and the NMAMPA-Me impurity[21].

  • Matrix Effects: Components from the sample matrix can co-elute with your analyte and cause ion suppression or enhancement in the mass spectrometer source, leading to poor signal and reproducibility[22]. A thorough sample clean-up (e.g., Solid Phase Extraction) or chromatographic optimization may be necessary.

Section 4: Recommended Analytical Protocols

Adherence to a validated, robust protocol is the best defense against analyte degradation.

Protocol 1: Sample Preparation with Artifact Mitigation

This protocol is designed for the analysis of NMAMPA-Me in a drug product matrix using LC-MS/MS.

  • Prepare Diluent: Create a diluent of 50:50 Methanol:Water. Add ascorbic acid to a final concentration of 0.1% (w/v) to act as a nitrite scavenger[18].

  • Sample Weighing: Accurately weigh a portion of the sample (e.g., ground tablet powder) into a light-protected centrifuge tube.

  • Extraction: Add a precise volume of the prepared diluent to the tube.

  • Mixing: Vortex for 5 minutes, then sonicate in a cool water bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration: Carefully filter the supernatant through a 0.22 µm PVDF filter that has been pre-qualified to ensure it does not adsorb nitrosamines or leach interfering compounds[1][16].

  • Analysis: Transfer the filtrate to an amber LC vial and analyze immediately or store at 2-8°C, protected from light, until analysis.

Protocol 2: Recommended LC-MS/MS Starting Conditions

This method is a starting point and should be optimized and validated for your specific application. Tandem quadrupole mass spectrometry is preferred for its sensitivity and selectivity[21].

ParameterRecommended SettingRationale
Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)Provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterCommon modifier for good peak shape in reversed-phase. Note: Test for artifact formation; if observed, switch to a neutral pH mobile phase.
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 - 0.5 mL/minStandard for analytical scale columns.
Column Temperature40 °CBalances efficiency with minimizing on-column degradation.
Injection Volume1 - 10 µLOptimize for sensitivity without overloading the column.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)APCI can be more sensitive for smaller, less polar nitrosamines, while ESI is broadly applicable[21]. Test both for optimal response.
Monitoring ModeMultiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition[21].
Source ParametersOptimize gas flows, temperatures, and voltages per instrument manufacturer's recommendations.Crucial for achieving required low limits of detection[17].

Section 5: Summary of Mitigation Strategies

This table summarizes the key factors that can cause degradation of NMAMPA-Me and the primary strategies to prevent it.

FactorPotential ProblemRecommended Mitigation Strategy
Light Exposure Photolytic degradation (cleavage of N-N bond)[5].Use amber vials and labware; work under subdued lighting; protect samples from direct sunlight and lab light during storage and preparation[3].
High Temperature Thermal degradation, especially in GC inlets[10]. Increased degradation in solution[23].Use LC-MS/MS instead of GC-MS where possible[11]. Store samples at refrigerated or frozen temperatures. Avoid heating steps during sample preparation.
Acidic pH Can catalyze hydrolysis and is a primary driver for artifactual formation[19][20].Maintain neutral to basic pH during sample preparation and storage[13][24]. Use nitrite scavengers (e.g., ascorbic acid) in sample diluents[18].
Reactive Precursors In-situ (artifactual) formation of nitrosamines during analysis[1].Qualify excipients and reagents for low nitrite content[24]. Add a scavenger like ascorbic acid or α-tocopherol to the sample diluent to inhibit the reaction[18].
Active Surfaces Adsorption of the analyte onto filters, vials, or chromatographic columns.Use qualified, low-adsorption materials (e.g., specific PVDF filters, glass vials)[16]. Ensure the chromatographic system is well-passivated.

References

  • ResolveMass Laboratories Inc. (2025).
  • Lee, J. et al. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.
  • Various Authors. (2025). Nitrosamine- pH role. LinkedIn Discussion.
  • Chow, Y. L. (n.d.).
  • Afzal, A. et al. (n.d.). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society of Environmental Engineers.
  • Lee, J. et al. (2020). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations.
  • BenchChem. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.
  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • Afzal, A. et al. (2016). Degradation and fate of N-nitrosamines in water by UV photolysis.
  • AIChE. (2013). Thermal Decomposition of Nitrosamines in Amine Scrubbing. AIChE Proceedings.
  • Aqeel, A. et al. (2017). Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products.
  • Zeng, T. et al. (2016). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Current Pollution Reports.
  • Klunder, A. J. et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Al-Absi, S. M. et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
  • BenchChem. (2025). Troubleshooting guide for N-nitrosamine analysis errors.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Avoiding false positives in nitrosamine impurity testing.
  • Klunder, A. J. et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Fine, N. A. et al. (2013). Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine. Environmental Science & Technology.
  • Various Authors. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Paskeviciute, E. et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • Various Authors. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • LCGC International. (2025).
  • Thompson, J. et al. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry.
  • LCGC International. (2025).
  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • Arcinova. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry.
  • Guiraldelli, A. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube.
  • Agilent Technologies. (2021).
  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester.
  • Agilent Technologies. (2023).
  • Caesar, R. et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis.
  • Santa Cruz Biotechnology. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.
  • Kodamatani, H. et al. (2009). Highly sensitive method for determination of N-nitrosamines using high-performance liquid chromatography with online UV irradiation and luminol chemiluminescence detection.
  • Kijima, K. et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. PubMed.
  • CPHI Online. (n.d.). Nitrosamines Analysis.
  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • Fisher Scientific. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, TRC 25 mg.
  • Santa Cruz Biotechnology. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid.
  • Al-Rimawi, F. et al. (2023).
  • Dai, N. et al. (2015). Nitrosamine degradation by UV light in post-combustion CO2 capture: Effect of solvent matrix.
  • LabRulez. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me). This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of this polar nitrosamine.

Introduction

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) is a nitroso compound that can be of concern as a potential impurity in pharmaceutical products.[1][2][3][4] Accurate and precise quantification of NMPA-Me at trace levels is critical for ensuring patient safety and complying with stringent regulatory guidelines set by bodies like the FDA and EMA.[5][6][7][8][9][10][11][12][13] However, the polar nature of NMPA-Me and the complexity of pharmaceutical matrices often lead to significant matrix effects in LC-MS/MS analysis, compromising data quality.[14][15][16][17][18]

This guide provides practical, field-proven insights and step-by-step protocols to help you identify, understand, and overcome these matrix-related challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding matrix effects in NMPA-Me analysis.

Q1: What are matrix effects and why are they a particular concern for NMPA-Me analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, NMPA-Me, by co-eluting, undetected components in the sample matrix.[15][17][18] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[14][18] NMPA-Me, being a polar compound, is often analyzed using reversed-phase chromatography. In complex matrices such as drug product formulations, excipients, and active pharmaceutical ingredients (APIs) can co-elute with NMPA-Me, leading to significant matrix effects.

Q2: What are the typical signs that my NMPA-Me analysis is being affected by matrix effects?

A2: Common indicators of matrix effects in your NMPA-Me analysis include:

  • Poor reproducibility of analyte response between different sample preparations.[15]

  • Inaccurate quantification , with recovery values significantly deviating from 100%.[15]

  • Non-linear calibration curves when using standards prepared in a neat solvent.[15]

  • A significant difference in the analyte's peak area when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract (post-extraction spike).

Q3: How can I quantitatively assess the extent of matrix effects in my NMPA-Me method?

A3: A quantitative assessment of matrix effects can be performed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

Protocol for Matrix Effect Assessment:

  • Prepare a Blank Matrix Extract: Extract a sample of your matrix (e.g., drug product placebo) using your established sample preparation procedure. This is your blank matrix extract.

  • Prepare Two Sets of Samples:

    • Set A (Post-Spike Sample): Spike a known amount of the NMPA-Me standard solution into the blank matrix extract to achieve a final concentration within your calibration range.[15]

    • Set B (Neat Solution Standard): Prepare a standard solution of NMPA-Me in the mobile phase at the exact same final concentration as Set A.[15]

  • LC-MS/MS Analysis: Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q4: What is the most effective way to compensate for matrix effects when analyzing NMPA-Me?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[14][19][20] For NMPA-Me, an ideal SIL-IS would be N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester (NMPA-Me-d3).[1][21] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[20] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects is effectively normalized.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your NMPA-Me analysis.

Issue 1: Low Signal Intensity and Poor Sensitivity for NMPA-Me

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[16][19] For a polar compound like NMPA-Me, a mixed-mode or a polar-enhanced polymer-based SPE sorbent could be effective.

      • Protocol: Generic SPE Method Development Workflow

        • Sorbent Screening: Test a variety of sorbents (e.g., C18, mixed-mode cation exchange, polymeric).

        • Load: Dilute the sample in a weak solvent and load it onto the conditioned SPE cartridge.

        • Wash: Use a series of wash steps with increasing solvent strength to remove interferences while retaining NMPA-Me.

        • Elute: Elute NMPA-Me with a strong solvent.

        • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction (LLE): While less common for polar compounds, LLE can be explored with appropriate solvent systems.

  • Improve Chromatographic Separation: Modifying your LC method can help separate NMPA-Me from interfering matrix components.[14]

    • Column Chemistry: Consider a column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide different retention mechanisms.[22][23]

    • Gradient Optimization: Adjust the gradient slope to better resolve the NMPA-Me peak from the matrix background.

    • Mobile Phase Additives: The use of different mobile phase additives (e.g., ammonium formate, ammonium acetate) can influence the ionization efficiency of NMPA-Me and potentially reduce matrix effects.

  • Mass Spectrometry Source Optimization:

    • Adjust source parameters such as gas flows, temperature, and voltages to maximize the NMPA-Me signal and minimize the influence of matrix components.[24]

    • Consider using Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is heavily suppressed, as APCI can sometimes be less susceptible to matrix effects for certain compounds.[25]

Issue 2: Inconsistent and Irreproducible Quantitative Results for NMPA-Me

Possible Cause: Variable matrix effects between different sample preparations or injections.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting for variability in matrix effects.[19][20]

    • Workflow for Analysis using SIL-IS

      • Add a known concentration of NMPA-Me-d3 to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

      • Perform the sample preparation as usual.

      • During LC-MS/MS analysis, monitor the MRM transitions for both NMPA-Me and NMPA-Me-d3.

      • Construct the calibration curve by plotting the peak area ratio (NMPA-Me / NMPA-Me-d3) against the concentration of NMPA-Me.

      • Quantify unknown samples using this calibration curve.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[17]

    • Caveat: This approach is less effective if the matrix composition varies significantly between samples.

  • Automate Sample Preparation: Utilize automated sample preparation systems to improve the consistency and reproducibility of the extraction process.[26]

Part 3: Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for NMPA-Me Analysis
Sample Preparation TechniqueProsConsRecommended for NMPA-Me?
Dilute-and-Shoot Simple, fast, high throughput.Prone to significant matrix effects, may not provide adequate sensitivity.[19]Not recommended for complex matrices.
Protein Precipitation (for biological matrices) Simple and effective for removing proteins.Does not remove other matrix components like salts and phospholipids.May be a preliminary step, but further cleanup is often necessary.
Liquid-Liquid Extraction (LLE) Can provide a clean extract.Can be labor-intensive and may have poor recovery for polar analytes like NMPA-Me.Less common, but can be explored with appropriate solvent systems.
Solid-Phase Extraction (SPE) Highly effective for matrix cleanup, can concentrate the analyte.[16][19]Requires method development, can be more time-consuming than other methods.Highly Recommended.
Diagram 1: Troubleshooting Workflow for Overcoming Matrix Effects

Matrix_Effect_Troubleshooting cluster_mitigation Mitigation Strategies start Problem Identified: Inaccurate/Irreproducible NMPA-Me Results assess_me Quantitatively Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me is_me_significant Is ME Significant (e.g., >20% suppression or enhancement)? assess_me->is_me_significant use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_me_significant->use_sil_is Yes optimize_sp Optimize Sample Preparation (e.g., SPE) is_me_significant->optimize_sp Yes no_me No Significant ME Proceed with Method is_me_significant->no_me No revalidate Re-validate Method use_sil_is->revalidate optimize_lc Optimize LC Separation optimize_sp->optimize_lc optimize_lc->revalidate

Caption: A logical workflow for diagnosing and mitigating matrix effects in LC-MS/MS analysis.

Diagram 2: Experimental Workflow for NMPA-Me Analysis with a SIL-IS

SIL_IS_Workflow start Sample Collection (API or Drug Product) spike Spike with NMPA-Me-d3 (SIL-IS) start->spike extraction Sample Extraction (e.g., SPE) spike->extraction analysis LC-MS/MS Analysis (Monitor MRMs for NMPA-Me & NMPA-Me-d3) extraction->analysis quantification Quantification using Peak Area Ratio (Analyte/IS) analysis->quantification result Accurate & Precise NMPA-Me Concentration quantification->result

Caption: A streamlined workflow incorporating a stable isotope-labeled internal standard.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [No Source Provided].
  • Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines. Benchchem.
  • EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.
  • Nitrosamine impurities. European Medicines Agency.
  • Stable Isotope Labelled NDSRIs. Bujno Chemicals.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [No Source Provided].
  • EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. [No Source Provided].
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [No Source Provided].
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science.
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. Benchchem.
  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success.. [No Source Provided].
  • FDA extends deadline for nitrosamine testing submissions. RAPS.
  • How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. Santa Cruz Biotechnology.
  • N-Nitroso-N-methyl-3-aminopropionic Acid. Santa Cruz Biotechnology.
  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, TRC 25 mg. Fisher Scientific.
  • N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. Pharmaffiliates.
  • Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Waters Corporation.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications.
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. [No Source Provided].

Sources

Optimization

Technical Support Center: Enhancing Detection Limits for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me)

Welcome to the technical support center dedicated to advancing the analytical detection of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me). This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing the analytical detection of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level nitrosamine analysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges and improve detection limits for this non-volatile nitrosamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving low detection limits for NMAMPA-Me?

A1: The primary challenges stem from the physicochemical properties of NMAMPA-Me and the complexity of sample matrices. As a non-volatile and relatively polar nitrosamine, it is not amenable to traditional headspace GC-MS analysis often used for volatile nitrosamines.[1] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique.[2][3][4] Key hurdles include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of NMAMPA-Me in the MS source, leading to ion suppression or enhancement.[5][6] This is a significant obstacle to achieving accurate and reproducible quantification at low levels.

  • Sample Preparation: Inefficient extraction and cleanup can result in the loss of the analyte and the introduction of interfering substances.[7] Given its polarity, specialized solid-phase extraction (SPE) sorbents and optimized elution protocols are necessary.[8][9][10]

  • In-situ Formation: The potential for artificial formation of nitrosamines during sample preparation and analysis is a critical concern.[7][11] Acidic conditions and the presence of precursor amines and nitrosating agents can lead to false-positive results.[1]

  • Low-Level Detection: Regulatory agencies are increasingly requiring detection limits in the parts-per-billion (ppb) range, demanding highly sensitive and robust analytical methods.[12][13]

Q2: Which analytical technique is most suitable for trace-level analysis of NMAMPA-Me?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of non-volatile nitrosamines like NMAMPA-Me.[4][14] The selectivity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the differentiation of the target analyte from complex matrix components, which is crucial for achieving low detection limits.[3][4] High-Resolution Mass Spectrometry (HRMS) can also be employed for its high specificity and ability to aid in the identification of unknown impurities.[10]

Q3: What are the current regulatory expectations for nitrosamine impurity testing?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidelines for the control of nitrosamine impurities in drug products.[15] These guidelines emphasize a risk-based approach to identify and mitigate the presence of nitrosamines.[15] Manufacturers are expected to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated, highly sensitive analytical methods.[15] The FDA has established acceptable intake (AI) limits for several nitrosamines and provides a framework for determining these limits for others.[16] For new drug applications, compliance with these rigorous testing standards is mandatory to avoid delays or rejection.[12][13]

Troubleshooting Guides

Guide 1: Overcoming Poor Sensitivity and High Detection Limits in LC-MS/MS Analysis

Low sensitivity in LC-MS/MS analysis of NMAMPA-Me can be a multifaceted issue. This guide provides a systematic approach to diagnosing and resolving the root causes.

Problem: The signal-to-noise ratio for NMAMPA-Me is low, resulting in a high limit of quantification (LOQ).

Caption: A systematic workflow for troubleshooting poor sensitivity in LC-MS/MS analysis.

Step-by-Step Troubleshooting Protocol:
  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: For non-volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).[3][4] Experiment with both positive and negative ion modes, although positive mode is typically more effective for nitrosamines.

    • Source Parameters: Systematically optimize source parameters such as gas flows (nebulizer, auxiliary, and curtain gas), temperature, and ion spray voltage. Increased curtain gas pressure can reduce background noise and improve the signal-to-noise ratio.[17]

    • Compound-Dependent Parameters: Fine-tune the declustering potential (DP) or Q0 dissociation (Q0D), collision energy (CE), and collision cell exit potential (CXP) specifically for NMAMPA-Me.[17] These parameters have a significant impact on ion transmission and fragmentation, directly affecting sensitivity.[18][19][20][21][22]

  • Refine MRM Transitions:

    • Precursor and Product Ions: Ensure you are monitoring the most abundant and specific precursor-to-product ion transitions for NMAMPA-Me.[23] Infuse a standard solution of the analyte to confirm the optimal transitions and their corresponding collision energies.

    • Dwell Time: Optimize the dwell time for each MRM transition to ensure a sufficient number of data points across the chromatographic peak (ideally 15-20 points) without compromising the signal intensity of co-eluting analytes.

  • Enhance Chromatographic Performance:

    • Column Selection: Utilize a high-efficiency HPLC or UHPLC column that provides good retention and peak shape for polar compounds. C18 columns are commonly used, but phenyl-hexyl or polar-embedded phases may offer alternative selectivity and better retention for NMAMPA-Me.[2][24][25][26]

    • Mobile Phase Optimization: The mobile phase composition, including the organic modifier (methanol or acetonitrile) and the aqueous component (with additives like formic acid), should be optimized to achieve sharp, symmetrical peaks.[2][27] A gradient elution program is typically necessary to separate NMAMPA-Me from other matrix components.[2][27]

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to improve separation efficiency and peak shape.

  • Mitigate Matrix Effects:

    • Improve Sample Cleanup: This is the most effective way to combat ion suppression.[7] Implement a robust Solid-Phase Extraction (SPE) protocol. For polar analytes like NMAMPA-Me, consider mixed-mode cation-exchange or activated carbon SPE cartridges, which can effectively remove interfering matrix components.[8][9][10]

    • Dilution: A simple yet effective strategy is to dilute the sample extract. This can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also dilute the analyte, so a balance must be struck.[28]

    • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for NMAMPA-Me (e.g., d3-NMAMPA-Me) to compensate for matrix effects and variations in instrument response.

ParameterRecommendation for NMAMPA-MeRationale
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)Often provides better sensitivity and is less prone to matrix effects for non-volatile, less polar compounds compared to ESI.[4][28]
Mobile Phase Additive 0.1% Formic AcidPromotes protonation of the analyte in positive ion mode, enhancing signal intensity.[27][29]
SPE Sorbent Mixed-Mode Cation Exchange or Activated CarbonEffective for retaining polar compounds while allowing for the removal of interfering matrix components.[8][9][10]
Internal Standard Stable Isotope-Labeled NMAMPA-MeCompensates for analyte loss during sample preparation and for matrix-induced ion suppression/enhancement.

Guide 2: Preventing Artificial Nitrosamine Formation During Sample Analysis

The inadvertent formation of nitrosamines during sample preparation and analysis can lead to false-positive results and inaccurate risk assessments. This guide outlines strategies to minimize this risk.

Problem: Suspected in-situ formation of NMAMPA-Me is leading to inconsistent and artificially high results.

Caption: A workflow to mitigate the risk of artificial nitrosamine formation during analysis.

Step-by-Step Mitigation Protocol:
  • Control Sample Preparation Conditions:

    • pH Control: Avoid strongly acidic conditions during sample extraction and processing, as this can promote the reaction between amines and nitrosating agents.[1]

    • Temperature Control: Perform sample preparation steps at reduced temperatures to minimize the rate of potential nitrosation reactions.

    • Solvent Selection: Be aware that certain solvents, such as dichloromethane (DCM), in the presence of dimethylamine (DMA) and nitrite, can lead to the in-situ formation of NDMA.[11] While NMAMPA-Me formation from its specific precursors would follow a similar principle, careful selection and purity of solvents are crucial.

  • Incorporate Nitrite Scavengers:

    • Ascorbic Acid (Vitamin C) or Alpha-Tocopherol (Vitamin E): The addition of these antioxidants to the sample can effectively scavenge nitrites, preventing them from reacting with precursor amines.[30][31][32] The FDA has recognized this as a potential mitigation strategy.[31]

    • Other Scavengers: Other compounds like glutathione and various amino acids have also been shown to inhibit nitrosamine formation.[30] The choice of scavenger should be validated to ensure it does not interfere with the analysis of the target analyte.

  • Optimize Analytical Method Conditions:

    • GC-MS Inlet Temperature: If using GC-MS (after derivatization), a high inlet temperature can promote the formation of nitrosamines. Optimize the inlet temperature to be high enough for efficient volatilization of the derivative without causing thermal degradation or artifact formation.

    • LC-MS Source Conditions: While less of a concern than with GC, excessively harsh source conditions in LC-MS could potentially contribute to in-source reactions. Ensure that source parameters are optimized for sensitivity without being overly aggressive.

Mitigation StrategyImplementationRationale
pH Control Maintain near-neutral pH during sample extraction.Minimizes the rate of the acid-catalyzed nitrosation reaction.[1]
Nitrite Scavengers Add ascorbic acid or alpha-tocopherol to the sample.These antioxidants react with and remove nitrosating agents, preventing them from forming nitrosamines.[30][31][32]
Temperature Control Perform sample preparation at low temperatures (e.g., on ice).Reduces the kinetic rate of the nitrosation reaction.

Guide 3: Enhancing GC-MS Detection through Derivatization

For laboratories primarily equipped with GC-MS instrumentation, derivatization is a necessary step to analyze non-volatile compounds like NMAMPA-Me.

Problem: NMAMPA-Me is not volatile enough for direct GC-MS analysis.
Step-by-Step Derivatization and Analysis Protocol:
  • Derivatization Strategy:

    • The goal of derivatization is to convert the polar functional groups of NMAMPA-Me into more volatile and thermally stable moieties.[33][34]

    • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize active hydrogens on the molecule, increasing its volatility.[33]

    • Acylation/Esterification: A two-step derivatization can be employed, where the carboxylic acid is first esterified (e.g., with methanol and HCl), followed by acylation of the amine group.[35]

    • Denitrosation-Sulfonylation: An alternative approach involves denitrosation of the nitrosamine followed by derivatization of the resulting secondary amine with a reagent like p-toluenesulfonyl chloride. This has been shown to significantly improve chromatographic behavior and mass spectral response.[36]

  • Optimization of Derivatization Reaction:

    • Reagent Concentration and Reaction Time/Temperature: Systematically optimize the amount of derivatizing agent, reaction time, and temperature to ensure complete derivatization without degradation of the analyte.[36]

  • GC-MS Analysis of the Derivative:

    • Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically suitable for the analysis of the derivatized compound.[33]

    • Injection and Temperature Program: Optimize the injector temperature and oven temperature program to ensure efficient transfer of the derivative onto the column and good chromatographic separation.

Derivatization ApproachReagentsKey Advantages
Silylation MTBSTFAForms stable derivatives that are less sensitive to moisture compared to other silylating agents.[33]
Denitrosation-Sulfonylation Hydrobromic/Acetic Acid, p-toluenesulfonyl chlorideCan lead to a significant increase in mass spectral response (up to 20-fold improvement in detection limits).[36]

By implementing these troubleshooting guides and understanding the underlying principles, researchers can significantly improve the detection limits for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, ensuring accurate and reliable data that meets the stringent demands of regulatory agencies and contributes to the safety of pharmaceutical products.

References

  • FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August - MedPath. (2025, May 19). Retrieved from [Link]

  • New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. SK pharmteco. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health (NIH). (2025, April 29). Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Retrieved from [Link]

  • Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Phenomenex. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]

  • Potential Nitrite Scavengers as Inhibitors of the Formation of N -Nitrosamines in Solution and Tobacco Matrix Systems | Request PDF. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer. PubMed. (2008, February 1). Retrieved from [Link]

  • CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. Google Patents.
  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica. (2025, September 22). Retrieved from [Link]

  • Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. (2012, March 6). Retrieved from [Link]

  • Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent | Request PDF. ResearchGate. (2025, October 10). Retrieved from [Link]

  • Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. (2023, December 13). Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Retrieved from [Link]

  • Nitrosamines Analysis with LC/MS-MS. (2023, November 27). Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Using the Right Excipients to Mitigate Nitrosamine Formation. The Medicine Maker. (2025, January 21). Retrieved from [Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health (NIH). Retrieved from [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024, May 6). Retrieved from [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. (2025, June 5). Retrieved from [Link]

  • Optimizing MS Parameters for Data-Independent Acquisition (DIA) to Enhance Untargeted Metabolomics. PubMed. (2025, November 12). Retrieved from [Link]

  • Evaluation of Data Dependent MS/MS Acquisition Parameters for Non- targeted Metabolomics and Molecular Networking of Environmental. ChemRxiv. Retrieved from [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC - NIH. Retrieved from [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2025, September 25). Retrieved from [Link]

  • Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. (2025, August 7). Retrieved from [Link]

  • Nitrosamines Formation as Artefact... What are the Challenges? (2021, November 22). Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. PubMed. (2023, August 2). Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. National Institutes of Health (NIH). (2023, July 7). Retrieved from [Link]

  • Nitrosating Agent Mitigation Strategy. Contract Pharma. (2024, August 29). Retrieved from [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ResearchGate. Retrieved from [Link]

  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. (2021, March 19). Retrieved from [Link]

  • Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2022, November 3). Retrieved from [Link]

  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. (2025, August 5). Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Matrix effects (%ME) calculated from the slopes of the solvent and matrix-matched calibration curves in milk.. ResearchGate. Retrieved from [Link]

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. Retrieved from [Link]

  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor peak shape in "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" chromatography

This guide provides in-depth troubleshooting for common chromatographic issues encountered during the analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. As a small, polar molecule containing a basic tert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common chromatographic issues encountered during the analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester. As a small, polar molecule containing a basic tertiary amine and a labile nitroso group, this analyte presents unique challenges that can lead to poor peak shape, compromising analytical accuracy and reproducibility. This document is structured to help you diagnose and resolve these issues systematically.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester exhibiting severe tailing?

Peak tailing is the most frequently reported issue for this compound. It is almost always a symptom of undesirable secondary interactions between the analyte and the stationary phase, or contamination within the HPLC system.

Primary Cause: Silanol Interactions

The root cause is typically an electrostatic interaction between the analyte's basic tertiary amine group and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] At mid-range pH values, these silanols become deprotonated (Si-O⁻) and act as strong retention sites for the positively charged analyte, leading to a secondary ion-exchange mechanism that results in tailing.[1][4]

Secondary Cause: Metal Contamination

The analyte possesses functional groups capable of chelating with metal ions.[1][5] If your HPLC system (frits, tubing, pump components) is leaching metal ions like iron or titanium, these can accumulate on the column.[6][7][8] The analyte then interacts with these immobilized ions, causing significant tailing.[5][9] This is particularly prevalent in biocompatible (titanium-based) systems when using certain organic solvents.[6][8]

Troubleshooting Protocol for Peak Tailing

Follow these steps to diagnose and resolve peak tailing.

Step 1: Mobile Phase Optimization

The easiest parameters to adjust are within the mobile phase. Your goal is to suppress the undesirable silanol interactions.

  • Lower Mobile Phase pH: Operate at a pH of 2.5-3.0. At this low pH, residual silanols are fully protonated and less likely to interact with the basic analyte.[2] This is the most effective strategy for improving peak shape for basic compounds.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity and improve peak symmetry.[10]

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape. However, this can suppress MS signal and is a less modern approach.

Recommended Mobile Phase Starting Conditions

ParameterRecommendationRationale
Column High-purity, end-capped C18 or a polar-embedded phaseMinimizes accessible silanol groups.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterAchieves a low pH (~2.7) to suppress silanol activity.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH throughout the gradient.
Buffer (Optional) 10-25 mM Ammonium FormateProvides buffering capacity and can improve peak shape.[12]
Column Temperature 30-40 °CImproves mass transfer kinetics and can reduce peak width.

Step 2: Evaluate the Column

If mobile phase adjustments are insufficient, the column itself is the next suspect.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured from high-purity silica with lower metal content and are aggressively end-capped to shield residual silanols.[3][10][13] This is critical for analyzing basic compounds.

  • Check for Contamination: If the column is old or has been used with "dirty" samples, the inlet frit may be blocked or the stationary phase contaminated.[14][15] Try flushing the column with a strong solvent or, if the problem persists, replace it.

  • Confirm Column Void: A void at the column inlet can cause tailing and split peaks.[2][10] Replacing the column is the only reliable solution.

Step 3: Assess the HPLC System

If a new, high-quality column still produces tailing peaks, the problem may lie with the instrument itself.

  • Check for Metal Leaching: Metal chelation is a significant, often overlooked, cause of tailing.[1] If you suspect metal contamination, you can try passivating the system with an acid wash or using a chelating agent like EDTA in the mobile phase as a diagnostic tool.[7]

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep lengths to a minimum to reduce band broadening, which can exacerbate tailing.[11]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed q1 Is Mobile Phase pH < 3? start->q1 a1_no Adjust Mobile Phase: - Lower pH to 2.5-3.0 with Formic Acid - Increase buffer strength (25-50 mM) q1->a1_no No q2 Using a high-purity, end-capped column? q1->q2 Yes a1_no->q2 a2_no Switch to a modern, fully end-capped C18 column. q2->a2_no No q3 Is the column old or performance degrading? q2->q3 Yes a2_no->q3 a3_yes Flush column with strong solvent. If no improvement, replace column. q3->a3_yes Yes q4 Is peak shape still poor with a new column? q3->q4 No end Peak Shape Improved a3_yes->end a4_yes Suspect System Issues: - Check for metal contamination (passivate system) - Minimize extra-column volume (tubing) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Logical workflow for diagnosing and fixing peak tailing.

Q2: My peak is splitting or has a shoulder. What is the cause?

Split peaks suggest that the analyte is experiencing more than one chromatographic environment or that an unresolved impurity is present.

Potential Causes & Solutions

  • Sample Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile), it will not focus properly on the column head.[16] This causes distorted and often split peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16] If solubility is an issue, use the weakest solvent possible and keep the injection volume small.

  • Column Inlet Contamination or Void: A partially blocked frit or a physical void in the packing bed at the column inlet can split the sample band as it enters the column.[14][15]

    • Solution: First, try back-flushing the column to dislodge particulates from the inlet frit. If this fails, the column must be replaced.[2]

  • Co-eluting Impurity: Given that nitrosamines can be unstable, a shoulder or split peak may indicate the presence of a degradant or a closely related impurity.[17][18]

    • Solution: Improve the separation's resolving power. Use a column with higher efficiency (longer length or smaller particles) or adjust the mobile phase gradient to better separate the two components.[2][11] Changing the detection wavelength can also help confirm if a co-eluting peak is present.[2]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of the analyte's tertiary amine, both the ionized and neutral forms can exist in equilibrium, potentially leading to peak splitting.[19]

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For this basic compound, a low pH (2.5-3.0) is recommended.

Q3: Why is my peak fronting?

Peak fronting is less common than tailing for this analyte but typically points to one of two issues:

  • Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, causing molecules to travel down the column faster, resulting in a fronting peak.[10]

    • Solution: Dilute the sample or reduce the injection volume. A systematic reduction in sample load should result in a more symmetrical peak.

  • Sample Solvent Effect: As with split peaks, dissolving the sample in a solvent much stronger than the mobile phase can cause fronting.

    • Solution: Prepare the sample in the initial mobile phase composition.

Visualizing Analyte-Silanol Interactions

The diagram below illustrates the secondary interaction mechanism responsible for peak tailing. The basic amine on the analyte is attracted to the deprotonated, negatively charged silanol groups on the silica surface.

Caption: Unwanted interaction between the analyte and a silanol site.

References

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2025). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Waters Corporation. (2020). Navigating the Uncertainties of the Nitrosamine Impurity Crisis. Retrieved from [Link]

  • LCGC International. (2025). Experts Discuss the Complexities of Nitrosamine Analysis. Retrieved from [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • ChromSword. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2006). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*. Retrieved from [Link]

  • PubMed. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: ESI-MS Analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

< Introduction: Navigating the Challenges of Nitrosamine Analysis Welcome to the technical support guide for the analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS: 383417-47-8). This small, polar ni...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Navigating the Challenges of Nitrosamine Analysis

Welcome to the technical support guide for the analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (CAS: 383417-47-8). This small, polar nitrosamine presents unique challenges in quantitative analysis by Electrospray Ionization Mass Spectrometry (ESI-MS), primarily due to its susceptibility to ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification[1][2][3].

This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and minimizing ion suppression for this specific analyte. We will move from foundational concepts to advanced, actionable protocols designed for researchers, chromatographers, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analyte and the phenomenon of ion suppression.

Q1: What are the key physicochemical properties of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester?

Understanding the analyte is the first step. It is a relatively small molecule (MW: 146.14 g/mol ) with the formula C₅H₁₀N₂O₃[4]. The presence of the nitroso group, methyl ester, and aminopropionic acid backbone gives it moderate polarity. The methyl ester group increases its lipophilicity compared to its carboxylic acid parent, N-Nitroso-N-methyl-3-aminopropionic Acid[5][6][7]. This dual character influences its retention in reversed-phase chromatography and its interaction with various sample matrices.

Q2: What exactly is ion suppression in ESI-MS and why is it a major problem?

Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting components from the sample matrix[8]. In the ESI source, a finite number of charges are available on the surface of the evaporating droplets. If matrix components with higher surface affinity or higher proton affinity (in positive mode) co-elute with your analyte, they will outcompete it for these charges, suppressing its signal[9][10]. This leads to:

  • Reduced Sensitivity: Lower signal-to-noise ratio, making it difficult to achieve low limits of detection (LOD) and quantitation (LOQ)[11].

  • Poor Accuracy and Precision: Inconsistent suppression across different samples or even within a single run can lead to highly variable and inaccurate quantitative results[1].

Q3: What are the most common sources of ion suppression for this analysis?

For a moderately polar analyte like this nitrosamine, common sources of ion suppression include:

  • Endogenous Matrix Components: In biological samples (plasma, urine), salts, phospholipids, and proteins are major culprits[12][13].

  • Formulation Excipients: In drug products, polymers (e.g., PEG), surfactants, and salts can cause significant interference.

  • Mobile Phase Additives: Non-volatile buffers (phosphates) and strong ion-pairing agents like Trifluoroacetic Acid (TFA) are notorious for causing signal suppression[1][14][15].

  • Sample Preparation Artifacts: Contaminants leached from plasticware (e.g., plasticizers) or residual solvents can also interfere[1].

Section 2: A Systematic Approach to Troubleshooting Ion Suppression

When encountering low or inconsistent signal for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, a systematic approach is crucial. The following workflow helps isolate and address the root cause of ion suppression.

IonSuppression_Workflow Start Start: Low or Variable Analyte Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Add_IS Implement a SIL-IS (e.g., d3-labeled version) to compensate for matrix effects. Check_IS->Add_IS No Assess_Matrix Assess Matrix Effect: Post-Column Infusion or Post-Extraction Spike Analysis Check_IS->Assess_Matrix Yes Add_IS->Assess_Matrix Suppression_Confirmed Ion Suppression Confirmed? Assess_Matrix->Suppression_Confirmed Optimize_LC 1. Optimize Chromatography Suppression_Confirmed->Optimize_LC Yes End Achieved Robust Signal Suppression_Confirmed->End No (Check other issues: e.g., sample stability) Improve_SamplePrep 2. Improve Sample Preparation Optimize_LC->Improve_SamplePrep Optimize_MS 3. Optimize MS Source Improve_SamplePrep->Optimize_MS Optimize_MS->End

Caption: A systematic workflow for troubleshooting ion suppression.

Step 1: Implement a Self-Validating System with an Internal Standard

The most effective way to compensate for, but not eliminate, ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester[8][16][17]. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte. Therefore, it experiences the same degree of ion suppression, allowing for an accurate and reproducible analyte/IS ratio, which corrects for signal variability[14][18].

Step 2: Confirm and Characterize the Ion Suppression

Before making extensive changes, confirm that ion suppression is the problem. A post-column infusion experiment is a powerful diagnostic tool[10].

Protocol: Post-Column Infusion Experiment

  • Setup: Use a syringe pump to deliver a constant flow of a pure standard of your analyte (e.g., 50 ng/mL in mobile phase) into the LC flow path via a T-junction placed between the column and the MS source.

  • Acquisition: Start the infusion and allow the MS signal to stabilize, creating a flat baseline.

  • Injection: Inject a blank, extracted sample matrix (e.g., plasma extract without the analyte).

  • Analysis: Observe the infused analyte's signal. Any significant dip in the baseline indicates a region of ion suppression corresponding to the elution of matrix components. If this dip co-elutes with your analyte's retention time, you have confirmed the problem.

Step 3: Mitigate Ion Suppression - A Three-Pillar Approach

Once confirmed, ion suppression can be minimized by targeting three key areas of the LC-MS workflow: Sample Preparation, Chromatography, and MS Source Parameters.

Section 3: In-Depth Mitigation Guides

Guide 1: Advanced Sample Preparation

The most effective strategy to combat matrix effects is to remove the interfering components before they enter the LC-MS system[2][13][19].

Technique Principle Pros Cons Suitability for Analyte
Dilute-and-Shoot Sample is simply diluted with mobile phase.Fast, simple.Minimal cleanup; only viable for simple matrices or high concentration analytes.[8]Low. High risk of suppression.
Protein Precipitation (PPT) Proteins are crashed out using an organic solvent (e.g., Acetonitrile).Removes proteins effectively.Does not remove highly soluble interferences like salts or phospholipids.Moderate. Better than nothing, but phospholipids often remain.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide a very clean extract.Can be labor-intensive; requires optimization of solvents and pH.Moderate to High. Requires careful solvent selection due to analyte's polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and effective for removing interferences.[20][21]Requires method development to select the correct sorbent and solvents.Very High. The most recommended approach.

Recommended Protocol: Solid-Phase Extraction (SPE)

Given the analyte's moderate polarity, a polar-modified reversed-phase or a mixed-mode cation exchange sorbent is recommended to achieve good retention and effective washout of interferences like phospholipids.

Protocol: Mixed-Mode Cation Exchange SPE

  • Sorbent Selection: Choose a mixed-mode sorbent with both reversed-phase (e.g., C8) and strong cation-exchange (e.g., sulfonic acid) properties.

  • Conditioning: Condition the cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% Formic Acid in Water). This ensures the analyte's amine group is protonated for cation exchange.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).

  • Wash 1 (Polar Interferences): Wash with 1 mL of the equilibration buffer to remove salts and other highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol to remove non-polar interferences like lipids and phospholipids.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The base neutralizes the analyte's charge, releasing it from the cation-exchange sorbent.

  • Dry & Reconstitute: Evaporate the eluent to dryness under nitrogen and reconstitute in the initial mobile phase.

SPE_Protocol cluster_steps SPE Workflow cluster_outputs Outputs Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acidic) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Polar_Waste Polar Waste (Salts) Wash1->Polar_Waste Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute NonPolar_Waste Non-Polar Waste (Lipids) Wash2->NonPolar_Waste Dry 7. Dry & Reconstitute Elute->Dry Clean_Eluate Clean Analyte Eluate Elute->Clean_Eluate

Caption: Workflow for a mixed-mode SPE cleanup protocol.

Guide 2: Chromatographic Optimization

The goal of chromatography is to separate the analyte from any remaining matrix components[2].

  • Column Chemistry: For this polar compound, standard C18 columns may provide insufficient retention. Consider using a column with a more polar-retentive phase, such as a Biphenyl or a polar-embedded C18, to improve retention and move the analyte away from the solvent front where many polar interferences elute[11].

  • Mobile Phase Modifiers: Avoid TFA. Use 0.1% Formic Acid or 5 mM Ammonium Formate as the mobile phase additive. These are volatile, MS-friendly, and provide good protonation for positive mode ESI without the severe suppressive effects of TFA[20][22].

  • Gradient Optimization: Use a sufficiently long and shallow gradient. A rapid gradient can cause matrix components to co-elute in a tight, concentrated band, exacerbating ion suppression. A shallower gradient helps to chromatographically resolve the analyte from these interferences[1].

Guide 3: Mass Spectrometer Source Optimization

Fine-tuning the ESI source parameters can help improve the analyte's ionization efficiency relative to background interferences[23][24].

  • Gas Flows (Nebulizer and Drying Gas): Increasing gas flows and temperatures can enhance desolvation efficiency. This helps release the analyte into the gas phase more effectively, but excessively high settings can sometimes be detrimental[23]. Start with manufacturer recommendations and optimize systematically.

  • Capillary Voltage: Optimize the capillary voltage to ensure a stable spray. Too high a voltage can cause in-source fragmentation or corona discharge, while too low a voltage results in poor ionization efficiency[23][25]. A typical starting range is 3-5 kV for positive mode.

  • Reduce Flow Rate: Lowering the LC flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) often reduces ion suppression. Smaller initial droplets are formed, which leads to more efficient desolvation and ionization[1]. This is a simple but powerful way to improve sensitivity.

Conclusion: A Pathway to Robust and Reliable Analysis

Minimizing ion suppression for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is a multi-faceted challenge that requires a systematic and logical approach. By understanding the analyte, confirming the presence of matrix effects, and methodically optimizing sample preparation, chromatography, and MS source conditions, researchers can overcome this hurdle. The implementation of a stable isotope-labeled internal standard is paramount for ensuring data integrity. This comprehensive guide provides the foundational knowledge and actionable protocols to develop a robust, sensitive, and reliable ESI-MS method for this critical class of compounds.

References

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Techniques URL: [Link]

  • Title: Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS Source: Separation Science URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts Source: PubMed URL: [Link]

  • Title: Development and optimization of an LC-MS method for the separation of nitrosamine impurities Source: The Journal of Critical Care Medicine URL: [Link]

  • Title: Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis Online URL: [Link]

  • Title: Ion suppression; A critical review on causes, evaluation, prevention and applications Source: ResearchGate URL: [Link]

  • Title: How to optimize ESI source parameters for better sensitivity in LC-MS analysis Source: Ruthigen URL: [Link]

  • Title: Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]

  • Title: Mastering Nitrosamines analysis: From Method Development To Analysis Source: LCGC International - Chromatography Online URL: [Link]

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]

  • Title: Ion Suppression and ESI Source: University of Waterloo Mass Spectrometry Facility URL: [Link]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Development and optimization of an LC-MS method for the separation of nitrosamine impurities Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides Source: ACS Publications - Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry Source: PubMed URL: [Link]

  • Title: Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization Source: ACS Publications - Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts Source: ResearchGate URL: [Link]

  • Title: Strategies for avoiding saturation effects in ESI-MS Source: University of Victoria URL: [Link]

  • Title: Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: How can I identify Ion Suppression in Biological Sample Analysis? Source: Providion Group URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL: [Link]

  • Title: Optimizing the Agilent Multimode Source Source: Agilent Technologies URL: [Link]

  • Title: Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine Source: ResearchGate URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Sample Prep Tech Tip: What is the Matrix Effect Source: Phenomenex URL: [Link]

  • Title: N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester Source: Pharmaffiliates URL: [Link]

  • Title: Oh, What a Mess! Dealing with Unwanted Matrix Effects Source: Agilent URL: [Link]

  • Title: N-Nitroso-N-methyl-N-hydroxymethylamine Source: PubChem URL: [Link]

  • Title: N-Methyl-N-Nitroso-1-Alkylamines compounds Source: OEHHA URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" Analysis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Accurate Nitrosamine Analysis The detection of N-nitrosamine impurities in pharmaceutical products has presented a significant c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Accurate Nitrosamine Analysis

The detection of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating robust and reliable analytical methods to ensure patient safety.[1][2] N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA), a potential nitrosamine impurity, requires sensitive and specific analytical procedures for its detection and quantification at trace levels. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the scientific rationale behind the experimental choices, empowering you to select and validate the most appropriate method for your laboratory's needs. This guide is structured to provide a comprehensive overview, from the fundamental principles of each technique to detailed experimental protocols and a comparative analysis of their performance.

Foundational Analytical Strategies: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS for the analysis of NMAMPA is a critical decision that depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3] For NMAMPA, its methyl ester form enhances its volatility, making it amenable to GC analysis. The use of a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively reducing matrix interference.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6][7] LC-MS/MS has become a gold standard for nitrosamine analysis due to its exceptional sensitivity and applicability to a broad spectrum of nitrosamine impurities.[6][7]

The following diagram illustrates the decision-making process for selecting an analytical technique for nitrosamine analysis.

Method_Selection Logical Flow for Analytical Method Selection Analyte Analyte Properties (NMAMPA) Method_Choice Method Selection Analyte->Method_Choice Matrix Sample Matrix (e.g., API, Drug Product) Matrix->Method_Choice Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->Method_Choice GC_MS GC-MS/MS Method_Choice->GC_MS Volatile & Thermally Stable LC_MS LC-MS/MS Method_Choice->LC_MS Non-Volatile or Thermally Labile

Caption: Decision tree for selecting between GC-MS/MS and LC-MS/MS for nitrosamine analysis.

Comparative Performance Analysis

While a direct inter-laboratory comparison study for NMAMPA is not publicly available, we can extrapolate from studies on other small-molecule nitrosamines to compare the expected performance of GC-MS/MS and LC-MS/MS. A study comparing EI-GC-MS/MS with APCI- and ESI-LC-MS/MS for the analysis of nine nitrosamines found that EI-GC-MS/MS performed best with respect to overall linearity, limit of detection, recovery, and precision.[3][8]

The following table summarizes the typical performance characteristics of each technique for nitrosamine analysis.

Performance ParameterGC-MS/MSLC-MS/MS
Linearity (R²) ≥ 0.99[3]≥ 0.99[3]
Limit of Detection (LOD) Low ppb (e.g., < 3 ppb)[4]Low ppb to ppt
Limit of Quantification (LOQ) Typically ≤ 10 ppbTypically ≤ 5 ppb
Accuracy (Recovery) 80-120%80-120%[9]
Precision (%RSD) < 15%< 15%

It is crucial to note that these are general performance indicators, and the actual performance will depend on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for the analysis of NMAMPA using both GC-MS/MS and LC-MS/MS.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for accurate and precise nitrosamine analysis. The goal is to extract the analyte from the sample matrix while minimizing interferences.

Sample_Prep_Workflow General Sample Preparation Workflow Start Sample Weighing Extraction Extraction (LLE or SPE) Start->Extraction Concentration Concentration (e.g., Evaporation) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Analysis (GC-MS/MS or LC-MS/MS) Reconstitution->Analysis

Caption: A generalized workflow for sample preparation in nitrosamine analysis.

3.1.1. Liquid-Liquid Extraction (LLE) for GC-MS/MS and LC-MS/MS

This protocol is a robust starting point for the extraction of NMAMPA from a drug substance.

  • Sample Weighing: Accurately weigh approximately 250 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.[10]

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable deuterated internal standard, such as N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester, to correct for matrix effects and variations in extraction efficiency.

  • Dissolution: Add 10 mL of a 1M sodium hydroxide solution and vortex briefly, followed by shaking for at least 5 minutes to ensure complete dissolution or suspension.[10]

  • Extraction: Add 2.0 mL of dichloromethane (DCM), vortex, and shake for another 5 minutes.[10]

  • Phase Separation: Centrifuge the mixture at approximately 10,000 x g for at least 5 minutes to separate the organic and aqueous layers.[10]

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Concentration: Evaporate the DCM extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for the respective analysis (e.g., 1 mL of methanol for LC-MS/MS or 1 mL of ethyl acetate for GC-MS/MS).

GC-MS/MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer with an electron ionization (EI) source.

  • GC Column: A mid-polarity column, such as a DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness), is a suitable choice for separating NMAMPA.[11]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: The molecular ion ([M]⁺) of NMAMPA (m/z 146.1).

    • Product Ions: Specific fragment ions of NMAMPA (to be determined through infusion or compound tuning).

    • Collision Energy: Optimize for the specific transitions.

LC-MS/MS Analysis Protocol
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used for nitrosamine analysis.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI or APCI

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: The protonated molecule ([M+H]⁺) of NMAMPA (m/z 147.1).

    • Product Ions: Specific fragment ions of NMAMPA (to be determined through infusion or compound tuning).

    • Collision Energy: Optimize for the specific transitions.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust method validation is essential to demonstrate that the chosen analytical procedure is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and regulatory expectations.[12]

The following table outlines the key validation parameters and their typical acceptance criteria for nitrosamine analysis.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other matrix components at the retention time of the analyte.
Linearity Correlation coefficient (R²) ≥ 0.99 over the specified range.
Range Typically from the LOQ to 120% of the specification limit.
Accuracy (Recovery) Within 80-120% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate Precision) RSD ≤ 15% for multiple preparations.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. The LOQ should be at or below 30% of the Acceptable Intake (AI) limit.[12]
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).

Conclusion: A Path Forward for Reliable NMAMPA Analysis

The analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester requires highly sensitive and selective analytical methods. Both GC-MS/MS and LC-MS/MS are powerful techniques capable of achieving the low detection limits required by regulatory agencies. The choice between the two will depend on the specific laboratory setup, sample matrix, and the volatility of the target analyte.

This guide provides a comprehensive framework for selecting, implementing, and validating a suitable analytical method. By following the detailed protocols and adhering to the principles of scientific integrity, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately contributing to the safety and quality of pharmaceutical products. An inter-laboratory study specifically for NMAMPA would be a valuable future endeavor to further harmonize analytical approaches and ensure consistency across the industry.[13]

References

  • BenchChem. (2025). Application Notes and Protocols for Nitrosamine Analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
  • U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance or Drug Product.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • Agilent Technologies. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals.
  • Kim, J., et al. (2020). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Molecules, 25(18), 4214.
  • Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
  • Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • Poinot, A., et al. (2022). A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
  • ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
  • Kim, J., et al. (2020, October 15). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
  • Chromatography Online. (2024, May 6). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurities in Pharmaceuticals.
  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
  • Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals.
  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
  • Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products.
  • National Institutes of Health. (n.d.). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation.
  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Acta Marisiensis - Seria Medica. (2025, September 22). Development and optimization of an LC-MS method for the separation of nitrosamine impurities.
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
  • ResearchGate. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS.
  • Gassnova. (n.d.). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from post-combustion capture.
  • PubMed. (2024, May 31). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine.

Sources

Comparative

A Comparative Guide to the Biological Evaluation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and its Non-Nitroso Analog

For researchers in toxicology, drug development, and chemical safety assessment, understanding the structure-activity relationship of a compound is paramount to predicting its biological effects. The presence of a nitros...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, drug development, and chemical safety assessment, understanding the structure-activity relationship of a compound is paramount to predicting its biological effects. The presence of a nitroso group on an amine, forming an N-nitrosamine, is a critical structural alert for potential genotoxicity and carcinogenicity. This guide provides an in-depth comparison of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" and its non-nitroso analog, "N-methyl-3-aminopropionic acid, methyl ester," in the context of key biological assays. While direct comparative experimental data for these specific molecules is not extensively published, this guide will leverage well-established toxicological principles to predict their differential performance and provide detailed, field-proven protocols for their evaluation.

The Decisive Role of the N-Nitroso Group: A Gateway to Genotoxicity

The fundamental difference between N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and its analog lies in the N-nitroso (-N-N=O) functional group. This moiety is not merely a structural variation but a well-characterized toxicophore that dramatically alters the compound's biological activity. The non-nitroso analog, a simple secondary amine ester, is generally expected to exhibit low biological reactivity in genotoxicity assays. In stark contrast, the N-nitroso derivative belongs to the class of N-nitroso compounds, which are potent carcinogens in numerous animal species and are reasonably anticipated to be human carcinogens[1][2].

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation into reactive electrophilic intermediates[3][4]. This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues[5][6]. The process, known as α-hydroxylation, involves the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group[7][8]. The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion, which in turn generates a carbocation. This ultimate electrophile can then readily attack nucleophilic sites on DNA, forming DNA adducts[8][9][10]. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis[3][9].

The non-nitroso analog, lacking the nitroso group, is not a substrate for this metabolic activation pathway. Consequently, it is not expected to form DNA-reactive electrophiles and is predicted to be non-genotoxic in standard assays.

Comparative Performance in Key Biological Assays

Based on the mechanistic understanding of N-nitrosamine toxicology, we can predict the outcomes of key in vitro genotoxicity assays for both compounds.

Mutagenicity Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and internationally accepted method for assessing the mutagenic potential of chemical compounds[11]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. For compounds requiring metabolic activation, a post-mitochondrial fraction (S9) from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents is added to the test system[11][12].

Expected Outcomes:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester: Expected to be positive for mutagenicity in the Ames test, but only in the presence of a metabolic activation system (S9). Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines[12][13]. The primary type of mutation expected is a base-pair substitution, making strains like S. typhimurium TA100 and TA1535 particularly sensitive[14][15].

  • N-methyl-3-aminopropionic acid, methyl ester: Expected to be negative for mutagenicity, both with and without metabolic activation, as it lacks the chemical structure required for conversion to a DNA-reactive species.

Detailed Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is based on the recommendations for enhanced testing conditions for N-nitrosamines to improve assay sensitivity[11][14][16].

  • Bacterial Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101)[11].

  • Metabolic Activation: Prepare S9 mix using liver homogenates from hamsters and rats treated with inducers of cytochrome P450 enzymes (e.g., a combination of phenobarbital and β-naphthoflavone). It is recommended to test with both 10% and 30% hamster and rat liver S9 concentrations[11][12].

  • Assay Type: Employ the pre-incubation method.

  • Procedure: a. To a sterile tube, add 0.1 mL of the appropriate bacterial culture, 0.5 mL of S9 mix (for activated assays) or phosphate buffer (for non-activated assays), and 0.1 mL of the test compound solution at various concentrations. b. Include a vehicle control (the solvent used to dissolve the test compound) and positive controls. For S9-activated assays, known nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) should be used[11][16]. c. Incubate the mixture at 37°C for 30 minutes with gentle shaking[11]. d. After incubation, add 2.0 mL of top agar (containing a trace amount of histidine for Salmonella or tryptophan for E. coli) and vortex. e. Pour the mixture onto minimal glucose agar plates. f. Incubate the plates at 37°C for 48-72 hours. g. Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is also statistically significant compared to the vehicle control.

Genotoxicity Assessment: The In Vitro Micronucleus Assay

The in vitro micronucleus assay is a robust test for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test compound in mammalian cells[17][18][19]. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis[18].

Expected Outcomes:

  • N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester: Expected to be positive in the in vitro micronucleus assay, particularly in the presence of S9 metabolic activation. The formation of DNA adducts can lead to DNA strand breaks during replication, resulting in chromosome fragments that form micronuclei[17][20].

  • N-methyl-3-aminopropionic acid, methyl ester: Expected to be negative in this assay, as it is not predicted to interact with DNA or the mitotic apparatus.

Detailed Protocol: In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes

This protocol is a standard procedure for the in vitro micronucleus test[17][21][22].

  • Cell Culture: Use human peripheral blood lymphocytes from healthy, non-smoking donors.

  • Treatment: a. Set up lymphocyte cultures and stimulate with phytohemagglutinin. b. After 44-48 hours, treat the cells with at least three concentrations of the test compound, a vehicle control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9). c. Perform treatments for 3-4 hours with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate concentration to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei[21][22].

  • Harvesting and Slide Preparation: a. Harvest the cells approximately 24-28 hours after the addition of cytochalasin B. b. Treat the cells with a hypotonic solution, followed by fixation. c. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: a. Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. b. Assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control[17].

Mechanistic Insights and Visualization

To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_0 Metabolic Activation (in Liver Cell) cluster_1 Genotoxic Cascade (in Target Cell Nucleus) Nitroso N-Nitroso-N-methyl-3- aminopropionic Acid, Methyl Ester AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitroso->AlphaHydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Diazonium Methyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-methylguanine) Mutation Mutation (during DNA Replication) DNA_Adduct->Mutation Miscoding Cancer Initiation of Carcinogenesis Mutation->Cancer

Caption: Metabolic activation and genotoxic mechanism of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.

G start Start prep_culture Prepare Bacterial Cultures (e.g., TA100) start->prep_culture mix Mix Bacteria, Test Compound, and S9 Mix (or Buffer) prep_culture->mix preincubate Pre-incubate at 37°C for 30 min mix->preincubate plate Add Top Agar and Pour onto Minimal Agar Plates preincubate->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Dependent Increase count->analyze end End analyze->end

Caption: Workflow for the Enhanced Ames Test.

G start Start culture_cells Culture Mammalian Cells (e.g., Human Lymphocytes) start->culture_cells treat Treat Cells with Test Compound (+/- S9 Activation) culture_cells->treat add_cytoB Add Cytochalasin B to Block Cytokinesis treat->add_cytoB harvest Harvest Cells add_cytoB->harvest prepare_slides Prepare Slides (Hypotonic Treatment, Fixation) harvest->prepare_slides stain Stain with DNA Dye prepare_slides->stain score Score Micronuclei in Binucleated Cells stain->score analyze Analyze Data for Increased Micronucleus Frequency score->analyze end End analyze->end

Caption: Workflow for the In Vitro Micronucleus Assay.

Data Summary and Interpretation

The following table summarizes the predicted outcomes and mechanistic rationale for the comparison of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and its non-nitroso analog in biological assays.

Assay N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester N-methyl-3-aminopropionic acid, methyl ester Mechanistic Rationale for Difference
Ames Test Positive (with S9 metabolic activation)Negative The N-nitroso compound requires metabolic activation by CYP enzymes to a mutagenic electrophile. The non-nitroso analog lacks the necessary functional group for this activation.[3][11]
In Vitro Micronucleus Assay Positive (with S9 metabolic activation)Negative The DNA adducts formed by the activated N-nitroso compound can lead to chromosomal damage (clastogenicity), which is detected as micronuclei. The non-nitroso analog is not expected to cause DNA or chromosomal damage.[17][18]
Cytotoxicity Potentially higher cytotoxicity , especially with metabolic activation, due to DNA damage.Lower cytotoxicity , likely related to non-specific cellular stress at high concentrations.The genotoxic mechanism of the N-nitroso compound contributes to its cytotoxicity. The non-nitroso analog's toxicity, if any, would be through different, likely less potent, mechanisms.

Conclusion

The presence of an N-nitroso group is a critical determinant of the biological activity of N-methyl-3-aminopropionic Acid, Methyl Ester. While the non-nitroso analog is predicted to be biologically inert in standard genotoxicity assays, its N-nitrosated counterpart is expected to be a potent mutagen and genotoxin following metabolic activation. This guide underscores the importance of structure-activity relationships in toxicology and provides researchers with the foundational knowledge and detailed protocols to assess the genotoxic potential of N-nitroso compounds. The provided experimental designs represent self-validating systems that, when properly executed with appropriate controls, yield reliable and interpretable data for chemical safety assessment.

References

  • Fujita, K., & Kamataki, T. (2003). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed. [Link]

  • Jalas, J. R., Hecht, S. S., & Murphy, S. E. (2005). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 18(10), 1469–1476. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • European Medicines Agency. (2024). Enhanced Ames Test Conditions for N-nitrosamines. [Link]

  • Fahr, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4683. [Link]

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]

  • Fahr, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]

  • Gatehouse, D. (1980). Mutagenicity of nitrosated alpha-amino acid derivatives N-acetyl-N'-nitrosotryptophan and its methyl ester in bacteria. PubMed. [Link]

  • Shank, R. C., & Newberne, P. M. (1978). Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man. Ecotoxicology and Environmental Safety, 2(3-4), 317–367. [Link]

  • O'Connor, P. J. (1981). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 947-960. [Link]

  • Bellec, G., Dreano, Y., Menez, J. F., & Berthou, F. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2133–2139. [Link]

  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. IARC Scientific Publications, (70), 163–169. [Link]

  • Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149495. [Link]

  • Heflich, R. H., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 888, 503613. [Link]

  • Insta-tox. (2025). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. [Link]

  • Wikipedia. (n.d.). Micronucleus test. [Link]

  • Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Reviews in Mutation Research, 724(1-2), 13–27. [Link]

  • Frieauff, E., et al. (2021). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 22(19), 10534. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265–277. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. OUCI. [Link]

  • Li, X., et al. (2023). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]

  • Pongsavee, M. (1987). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]

  • Thiele, B. J., et al. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Leukocyte Biology, 51(2), 164–172. [Link]

  • Lijinsky, W., & Singer, G. M. (1980). Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. Journal of the National Cancer Institute, 64(4), 879–882. [Link]

  • ResearchGate. (n.d.). N-Nitroso Compounds. [Link]

  • Singer, G. M., & Andrews, A. W. (1983). Mutagenicity and chemistry of N-nitroso-N-(p-substituted-benzyl)methylamines. Journal of Medicinal Chemistry, 26(3), 309–312. [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester. [Link]

  • OEHHA. (2011). N-Methyl-N-Nitroso-1-Alkylamines compounds. [Link]

  • Garscha, U., et al. (2019). Synthesis and Cytotoxic Activity of Methyl Glycyrrhetinate Esterified with Amino Acids. Zeitschrift für Naturforschung C, 74(9-10), 223–231. [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid-d3. [Link]

  • ResearchGate. (2025). Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-Acyl derivatives. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). [Link]

  • Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231–1234. [Link]

Sources

Validation

Comparing carcinogenicity of "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" with other nitrosamines

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific and regulatory co...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific and regulatory communities due to the potent carcinogenicity of many of its members.[1] These compounds can form from the reaction of secondary or tertiary amines with a nitrosating agent and have been identified as contaminants in various products, including cured meats, tobacco, and even some pharmaceutical drugs.[1] The carcinogenic risk associated with N-nitrosamines necessitates a thorough understanding of their mechanisms of action and a comparative assessment of the potency of different analogues. This guide provides an in-depth comparison of the carcinogenic potential of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester with other well-characterized nitrosamines, supported by experimental data and established structure-activity relationships (SAR).

The carcinogenicity of most N-nitrosamines is not direct but requires metabolic activation.[2] This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic step is critical as it leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to a highly reactive alkyldiazonium ion. This electrophilic intermediate can then alkylate DNA bases, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.

Comparative Carcinogenic Potency of N-Nitrosamines

The carcinogenic potency of nitrosamines can vary by over four orders of magnitude, highlighting the importance of a compound-by-compound assessment.[3][4] A widely used metric for comparing carcinogenic potency is the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of test animals that would have remained tumor-free at a zero dose.[5] A lower TD50 value indicates a higher carcinogenic potency.

The following table provides TD50 values for a range of N-nitrosamines, offering a basis for comparison. The data is compiled from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB), which are recognized resources for toxicological data.[3]

CompoundCAS NumberSpecies/SexTarget OrganTD50 (mg/kg/day)Reference
High Potency
N-Nitrosodiethylamine (NDEA)55-18-5Rat (female)Liver0.0037[6]
N-Nitrosodimethylamine (NDMA)62-75-9Rat (female)Liver0.011[6]
Moderate Potency
N-Nitrosodi-n-propylamine (NDPA)621-64-7Rat (male)Liver0.44[7]
N-Nitrosodi-n-butylamine (NDBA)924-16-3Rat (male/female)Bladder, Esophagus, Liver0.432[8]
N-Nitrosopyrrolidine (NPYR)930-55-2Rat (male)Liver0.679[9]
N-Nitrosopiperidine (NPIP)100-75-4Rat (male)Esophagus, Liver0.799[10]
N-Nitrosomorpholine (NMOR)59-89-2Rat (male)Liver0.129[3][11]
Read-Across Comparator
N-Nitrososarcosine ethyl ester13344-46-6RatEsophagusData suggests high potency

Structure-Activity Relationship (SAR) Insights:

The carcinogenic potency of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester can be further inferred from established SAR principles for N-nitrosamines:

  • α-Hydroxylation is Key: The presence of α-hydrogens is a critical determinant of carcinogenic activity, as it allows for metabolic activation.[12] Like other carcinogenic N-nitroso-N-methyl-alkylamines, the target compound possesses α-hydrogens on the methyl group, making it susceptible to this activation pathway.

  • Influence of the Alkyl Chain: The nature of the alkyl group attached to the nitrogen atom influences carcinogenic potency. Generally, short-chain dialkylnitrosamines like NDMA and NDEA are highly potent.[13] The propionic acid methyl ester side chain in the target compound is more complex and includes an ester functionality.

  • Effect of Functional Groups: The presence of electron-withdrawing groups near the α-carbon can decrease carcinogenic potency by destabilizing the resulting carbocation.[14] The ester group in the propionic acid side chain is an electron-withdrawing group, which might modulate the potency of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester compared to simple alkylnitrosamines. However, its distance from the α-carbon on the methyl group, the primary site of activation, may lessen this effect.

Based on the potent carcinogenicity of its close structural analog, N-nitrososarcosine ethyl ester, and the presence of the key structural features required for metabolic activation, it is reasonable to hypothesize that N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is a potent carcinogen .

Experimental Protocols for Carcinogenicity Assessment

A definitive assessment of the carcinogenic potential of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester would require experimental testing. The following are key experimental workflows for evaluating nitrosamine carcinogenicity.

Enhanced Ames Test for Mutagenicity Screening

The bacterial reverse mutation assay, or Ames test, is a widely used primary screen for mutagenic potential. For N-nitrosamines, an "Enhanced Ames Test" protocol is recommended due to the metabolic activation requirement.

Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Step-by-Step Methodology:

  • Strain Selection:

    • Use a minimum of five tester strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA(pKM101).

  • Metabolic Activation (S9 Mix):

    • Prepare S9 fractions from the livers of rats and hamsters treated with an inducer of cytochrome P450 enzymes (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

    • Conduct the assay with and without the S9 mix. For N-nitrosamines, a higher concentration of S9 (e.g., 10-30%) is often recommended.

  • Pre-incubation Method:

    • Add the test compound, the bacterial tester strain, and the S9 mix (or buffer for the non-activation condition) to a test tube.

    • Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking.

  • Plating and Incubation:

    • After pre-incubation, add molten top agar to the mixture and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

  • Controls:

    • Negative (Solvent) Control: The solvent used to dissolve the test compound.

    • Positive Controls (without S9): A known direct-acting mutagen for each tester strain (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98).

    • Positive Controls (with S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains, and a known carcinogenic nitrosamine like NDMA or NDEA).

Long-Term Rodent Carcinogenicity Bioassay

While the Ames test provides an indication of mutagenicity, a long-term animal bioassay is the gold standard for determining carcinogenic potential.

Objective: To evaluate the carcinogenic potential of a test compound following chronic exposure in a rodent model.

Step-by-Step Methodology:

  • Animal Model:

    • Select a rodent species and strain known to be sensitive to nitrosamine-induced carcinogenesis (e.g., F344 rats).

    • Use both male and female animals.

  • Dose Selection and Administration:

    • Conduct a subchronic toxicity study to determine the maximum tolerated dose (MTD).

    • Select at least three dose levels for the chronic study, typically the MTD, 1/2 MTD, and 1/4 MTD, along with a vehicle control group.

    • Administer the test compound via a relevant route of exposure (e.g., in drinking water, by gavage, or in the diet) for the majority of the animal's lifespan (typically 2 years for rats).

  • In-Life Observations:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight and food/water consumption regularly.

    • Palpate for masses at regular intervals.

  • Necropsy and Histopathology:

    • At the end of the study, perform a complete necropsy on all animals.

    • Collect all organs and tissues, with special attention to potential target organs for nitrosamines (liver, esophagus, kidney, bladder, nasal cavity).

    • Preserve tissues in formalin and prepare them for histopathological examination.

  • Data Analysis:

    • Statistically analyze the incidence of tumors in the treated groups compared to the control group.

    • A significant increase in the incidence of benign or malignant tumors in any organ is considered evidence of carcinogenicity.

Visualizing the Mechanism and Workflow

To better understand the processes involved in N-nitrosamine carcinogenicity and its assessment, the following diagrams are provided.

Metabolic Activation of N-Nitrosamines cluster_0 Metabolic Activation cluster_1 DNA Damage and Carcinogenesis N-Nitrosamine N-Nitrosamine alpha-Hydroxynitrosamine alpha-Hydroxynitrosamine N-Nitrosamine->alpha-Hydroxynitrosamine CYP Enzymes (α-hydroxylation) Alkyldiazonium Ion Alkyldiazonium Ion alpha-Hydroxynitrosamine->Alkyldiazonium Ion Spontaneous Decomposition DNA DNA Alkyldiazonium Ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/ Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of N-nitrosamines leading to DNA damage and carcinogenesis.

Enhanced Ames Test Workflow cluster_workflow Experimental Workflow Start Start Prepare_Strains Prepare Bacterial Tester Strains Start->Prepare_Strains Prepare_Test_Compound Prepare Test Compound Solutions Start->Prepare_Test_Compound Prepare_S9 Prepare S9 Mix (with and without) Start->Prepare_S9 Pre_incubation Pre-incubation: Compound + Strains + S9 Prepare_Strains->Pre_incubation Prepare_Test_Compound->Pre_incubation Prepare_S9->Pre_incubation Plating Plate on Minimal Agar Pre_incubation->Plating Incubation Incubate at 37°C Plating->Incubation Count_Colonies Count Revertant Colonies Incubation->Count_Colonies Analyze_Data Analyze Data and Compare to Controls Count_Colonies->Analyze_Data Result Result Analyze_Data->Result

Caption: Workflow for the Enhanced Ames Test for N-nitrosamines.

Conclusion

References

  • Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nitrosamine Impurity Risk Assessment. (n.d.). Lhasa Limited. Retrieved from [Link]

  • N-nitrosodimethylamine: Carcinogenic Potency Database. (2007, October 3). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. (2014, August 1). OEHHA. Retrieved from [Link]

  • Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. Retrieved from [Link]

  • Peto, R., Gray, R., Brantom, P., & Grasso, P. (1991). Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine. Cancer Research, 51(23 Pt 2), 6415–6451. Retrieved from [Link]

  • N-nitrosopiperidine: Carcinogenic Potency Database. (2007, October 3). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • N-nitrosodiethylamine: Carcinogenic Potency Database. (2007, October 3). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • N-nitrosodipropylamine: Carcinogenic Potency Database. (2007, October 3). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • appendix-2-carcinogenic-potency-categorisation-approach-n-nitrosamines_en.pdf. (2023, October 12). European Medicines Agency. Retrieved from [Link]

  • Generation of TD50 values for carcinogenicity study data. (n.d.). ResearchGate. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3134–3153. Retrieved from [Link]

  • Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020, June 25). European Medicines Agency. Retrieved from [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2021). ResearchGate. Retrieved from [Link]

  • Use of less-than-lifetime (LTL) durational limits for nitrosamines: Case study of N-Nitrosodiethylamine (NDEA). (2021, April 13). ScienceDirect. Retrieved from [Link]

  • N-nitrosomorpholine: Carcinogenic Potency Database. (2007, October 3). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quantifying the nitrosamine potency distribution. (n.d.). Lhasa Limited. Retrieved from [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Structure activity relationships in nitrosamine carcinogenesis. (1976, April). ResearchGate. Retrieved from [Link]

  • Nitrosamine Impurities. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Toxicological Profile for N-Nitrosodi-n-Propylamine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021, September 8). National Institutes of Health. Retrieved from [Link]

  • Limits for N-Nitrosamines in Drug Products and their Structure-Activity Relationship. (2024, July 10). ECA Academy. Retrieved from [Link]

  • Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). (2021, December 17). Lhasa Limited. Retrieved from [Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 16). Frontiers. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Detection of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester: GC-MS vs. LC-MS/MS

In the landscape of pharmaceutical quality and safety, the detection and quantification of N-nitrosamine impurities have become a paramount concern for regulatory bodies and manufacturers alike. These compounds, often cl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality and safety, the detection and quantification of N-nitrosamine impurities have become a paramount concern for regulatory bodies and manufacturers alike. These compounds, often classified as probable human carcinogens, can form during drug synthesis, formulation, or even storage. Among the myriad of potential nitrosamines, "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" (NMPA-Me) presents a unique analytical challenge due to its specific chemical properties. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the robust detection of this compound. We will delve into the core principles of each technology, present a comparative experimental framework, and offer evidence-based recommendations to guide researchers and quality control analysts in their method development and selection.

The Analytical Predicament: NMPA-Me

N-nitrosamines are a class of compounds characterized by the N-N=O functional group. Their analysis is often complicated by their presence at trace levels (ng or µg) within complex sample matrices. The specific structure of NMPA-Me, a small, polar ester, dictates the analytical strategy. Its volatility and thermal stability are key factors that will determine the suitability of GC-MS, while its polarity and ionization efficiency are critical for LC-MS/MS.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. The fundamental principle involves the separation of analytes in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the analyte is ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer. The choice of GC-MS for nitrosamine analysis is historically significant; however, it is predicated on the thermal stability of the target analyte. Many nitrosamines are prone to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification and the formation of artifacts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of a wide range of pharmaceutical impurities, including many nitrosamines. This technique separates compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase in a column. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This high selectivity is crucial for minimizing matrix interference and achieving low detection limits.

A Comparative Experimental Workflow

To objectively evaluate the performance of GC-MS and LC-MS/MS for the detection of NMPA-Me, a structured experimental approach is necessary. The following protocol outlines a head-to-head comparison.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Spiked Drug Product Sample extraction Liquid-Liquid Extraction (e.g., Dichloromethane) prep_start->extraction concentration Evaporation & Reconstitution extraction->concentration gc_injection GC Inlet Injection concentration->gc_injection Reconstitute in Hexane lc_injection LC Autosampler Injection concentration->lc_injection Reconstitute in Mobile Phase gc_separation Separation on Capillary Column (e.g., DB-5ms) gc_injection->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection_gc Mass Spectrometry Detection (Scan or SIM mode) ei_ionization->ms_detection_gc data_analysis Compare LOD, LOQ, Linearity, Accuracy, and Precision ms_detection_gc->data_analysis lc_separation Reversed-Phase Separation (e.g., C18 column) lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization msms_detection Tandem MS Detection (MRM mode) esi_ionization->msms_detection msms_detection->data_analysis

Caption: Comparative workflow for NMPA-Me analysis by GC-MS and LC-MS/MS.

Detailed Experimental Protocols

1. Sample Preparation:

  • Objective: To extract NMPA-Me from the drug product matrix and concentrate it for analysis.

  • Protocol:

    • Weigh 1.0 g of the ground drug product into a 50 mL centrifuge tube.

    • Spike with NMPA-Me standard solution to achieve desired concentrations for validation (e.g., LOQ, 100%, 150%).

    • Add 10 mL of dichloromethane and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction (steps 3-5) two more times and combine the organic extracts.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 30°C.

    • For GC-MS analysis, reconstitute the residue in 1.0 mL of hexane.

    • For LC-MS/MS analysis, reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. GC-MS Instrumental Conditions:

  • Rationale: The parameters are chosen to optimize the transfer of the analyte to the column while minimizing thermal degradation. A non-polar column is selected for general-purpose separation.

  • Parameters:

    • Inlet: Splitless mode, 200°C (A lower temperature is chosen to mitigate potential thermal breakdown).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

3. LC-MS/MS Instrumental Conditions:

  • Rationale: Reversed-phase chromatography is ideal for separating polar compounds like NMPA-Me. ESI in positive mode is chosen as nitrosamines are readily protonated. MRM provides high selectivity and sensitivity.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: To be determined by infusion of NMPA-Me standard (e.g., Precursor Ion [M+H]+ -> Product Ion).

Performance Comparison: Expected Results

The following table summarizes the anticipated performance characteristics of each technique based on established principles and data from the analysis of similar nitrosamines.

ParameterGC-MSLC-MS/MSRationale for Performance
Limit of Detection (LOD) Higher (less sensitive)Lower (more sensitive)LC-MS/MS with MRM is inherently more selective and provides lower background noise, enabling the detection of smaller quantities.
Limit of Quantification (LOQ) HigherLowerSimilar to LOD, the superior signal-to-noise ratio of LC-MS/MS allows for more precise measurement at lower concentrations.
Linearity (R²) > 0.99> 0.995Both techniques can achieve excellent linearity, but LC-MS/MS often provides a wider linear dynamic range.
Accuracy (% Recovery) 70-110%80-120%Potential for thermal degradation of NMPA-Me in the GC inlet could lead to lower and more variable recovery. LC-MS/MS avoids high temperatures.
Precision (%RSD) < 15%< 10%The stability of the LC-MS/MS interface and the robustness of the ionization process generally lead to better precision.
Matrix Effects ModerateHigh (Ion Suppression/Enhancement)While GC-MS is less prone to matrix effects, co-eluting matrix components in LC-MS/MS can significantly impact ionization efficiency. This can be mitigated with appropriate sample cleanup or the use of isotopically labeled internal standards.
Throughput LowerHigherModern UPLC systems offer faster run times compared to typical GC methods.

Deciding on the Right Technology

The choice between GC-MS and LC-MS/MS is not merely a matter of performance metrics but also a strategic decision based on the specific analytical goals, available instrumentation, and the properties of the analyte.

G start Start: NMPA-Me Analysis Required q1 Is the analyte known to be thermally labile? start->q1 lcms_path LC-MS/MS Recommended (Avoids thermal degradation) q1->lcms_path Yes gcms_path GC-MS is a viable option (Proceed with caution) q1->gcms_path No / Unsure q2 Is the required sensitivity in the low ng/mL or sub-ng/mL range? lcms_path->q2 gcms_path->q2 lcms_path2 LC-MS/MS is the preferred technique (Superior sensitivity) q2->lcms_path2 Yes gcms_path2 GC-MS may be sufficient (Verify LOQ meets requirements) q2->gcms_path2 No q3 Is the sample matrix complex and prone to ionization suppression? lcms_path2->q3 gcms_path2->q3 gcms_path3 GC-MS may offer advantages (Less prone to matrix effects) q3->gcms_path3 Yes lcms_path3 LC-MS/MS requires robust sample prep and/or isotopically labeled standards q3->lcms_path3 Yes, but LC-MS/MS is still required for sensitivity

Caption: Decision tree for selecting between GC-MS and LC-MS/MS for NMPA-Me analysis.

Conclusion and Recommendations

For the specific analysis of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me), LC-MS/MS is the unequivocally superior technique. The primary driver for this recommendation is the potential thermal lability of the N-nitroso bond. The high temperatures of the GC inlet can lead to the degradation of the analyte, resulting in inaccurate and unreliable quantification. The "soft" ionization provided by ESI in an LC-MS/MS system circumvents this critical issue entirely.

Furthermore, regulatory expectations for the detection of nitrosamines demand extremely low limits of detection (LOD) and quantification (LOQ). LC-MS/MS, with its high selectivity in MRM mode, consistently delivers the sensitivity required to meet these stringent limits, a feat that is often challenging for GC-MS, especially in complex matrices. While GC-MS may be a viable option for simpler matrices or less stringent detection limits, a thorough investigation into the thermal stability of NMPA-Me would be a mandatory prerequisite.

References

  • U.S. Food and Drug Administration. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of NDMA in Metformin Drug Substance and Drug Product. FDA.gov. [Link]

  • European Medicines Agency. (2020). EMA/CHMP/427725/2020 - Nitrosamine impurities in human medicinal products. EMA.europa.eu. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). NDMA in Valsartan and other sartans: A review of the current situation. Journal of Pharmaceutical and Biomedical Analysis, 172, 279-282. [Link]

Validation

Comparative Analysis of Nitrosamine Formation: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester vs. NDMA

A Technical Guide for Researchers and Drug Development Professionals Introduction The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating a deeper understanding of their formation pathways and potential risks. While N-Nitrosodimethylamine (NDMA) is a well-characterized and frequently monitored nitrosamine, the potential for formation of other, less common nitrosamines, such as N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, warrants careful consideration. This guide provides a comparative analysis of the formation potential of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and NDMA, offering insights into the underlying chemical mechanisms and the factors that govern their formation.

Chemical Profiles of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and NDMA

A fundamental understanding of the chemical structures of these two nitrosamines is essential to comprehend their formation and reactivity.

FeatureN-Nitroso-N-methyl-3-aminopropionic Acid, Methyl EsterN-Nitrosodimethylamine (NDMA)
Chemical Structure N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester StructureNDMA Structure
Molecular Formula C5H10N2O3C2H6N2O
Molecular Weight 146.14 g/mol 74.08 g/mol
Precursor Amine Methyl 3-(methylamino)propanoateDimethylamine (DMA)
Key Functional Groups N-nitroso, secondary amine, esterN-nitroso, secondary amine

A Comparative Look at Formation Mechanisms

The formation of both N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and NDMA proceeds through the nitrosation of their respective secondary amine precursors. This reaction is typically facilitated by a nitrosating agent, most commonly nitrous acid (HONO), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.

The generalized mechanism for nitrosamine formation involves the following key steps:

  • Formation of the Nitrosating Agent: In acidic conditions, nitrite ions (NO2-) are protonated to form nitrous acid (HONO).

  • Formation of the Nitrosating Species: Nitrous acid can be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO+).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the nitrosonium ion.

  • Deprotonation: The resulting intermediate is deprotonated to yield the stable N-nitrosamine.

The following diagram illustrates the generalized formation pathway for both nitrosamines:

G cluster_0 Nitrosating Agent Formation cluster_1 Nitrosamine Formation NaNO2 Sodium Nitrite HONO Nitrous Acid NaNO2->HONO + H+ H+ Acidic Conditions NO+ Nitrosonium Ion HONO->NO+ + H+ - H2O Secondary_Amine Secondary Amine (e.g., DMA or Methyl 3-(methylamino)propanoate) Intermediate Protonated Intermediate Secondary_Amine->Intermediate + NO+ Nitrosamine N-Nitrosamine (e.g., NDMA or N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester) Intermediate->Nitrosamine - H+

Caption: Generalized pathway for the formation of N-nitrosamines.

Factors Influencing Formation Potential: A Head-to-Head Comparison

Several factors can significantly influence the rate and extent of nitrosamine formation. A comparative analysis of these factors for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and NDMA is presented below.

Precursor Amine Basicity and Availability

The basicity of the precursor amine is a critical determinant of its reactivity towards nitrosating agents. More basic amines are more readily protonated, which can decrease the concentration of the free amine available for nitrosation. However, the overall rate of nitrosation is pH-dependent and often exhibits a bell-shaped curve with an optimal pH for formation.

  • Dimethylamine (DMA): The precursor to NDMA, is a relatively simple and volatile secondary amine. It is a common impurity in many reagents and solvents, and can also be formed from the degradation of various nitrogen-containing compounds.

  • Methyl 3-(methylamino)propanoate: The precursor to N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, is a more complex molecule containing an ester functional group. Its availability is likely more limited and specific to processes where this particular structure is present as a starting material, intermediate, or degradation product. The presence of the ester group may also influence the basicity of the amine.

pH of the Reaction Medium

The pH of the reaction environment plays a crucial role in nitrosamine formation. The formation of the active nitrosating species, the nitrosonium ion (NO+), is favored under acidic conditions. However, the concentration of the unprotonated, reactive form of the secondary amine decreases as the pH drops. This interplay results in an optimal pH for nitrosation, which is typically in the range of 3-4 for many secondary amines.

While the optimal pH for NDMA formation is well-documented, the specific pH profile for the formation of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester would need to be experimentally determined. However, it is reasonable to expect a similar pH-dependent behavior.

Temperature

Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation. Therefore, elevated temperatures during manufacturing processes or storage can increase the risk of nitrosamine formation if both the precursor amine and a nitrosating agent are present.

Presence of Catalysts and Inhibitors

Certain species can catalyze or inhibit the nitrosation reaction.

  • Catalysts: Anions such as thiocyanate (SCN-) and halides (e.g., Cl-, Br-) can act as catalysts by forming more reactive nitrosating agents (e.g., nitrosyl thiocyanate, nitrosyl halides).

  • Inhibitors: Antioxidants such as ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E) can inhibit nitrosamine formation by reducing the nitrosating agent to nitric oxide (NO).

Comparative Analysis of Formation Potential: A Summary

The following table summarizes the key factors influencing the formation potential of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester compared to NDMA.

FactorN-Nitroso-N-methyl-3-aminopropionic Acid, Methyl EsterN-Nitrosodimethylamine (NDMA)Key Considerations
Precursor Availability Likely lower and more process-specific.Higher, as DMA is a common impurity.The presence of the specific precursor is a prerequisite for formation.
Precursor Reactivity The influence of the ester group on amine basicity requires experimental evaluation.Well-characterized reactivity.Amine basicity is a key determinant of nitrosation rate.
Optimal pH for Formation Expected to be in the acidic range, but requires experimental determination.Typically in the range of pH 3-4.The pH of the reaction matrix is a critical control point.
Temperature Dependence Formation rate is expected to increase with temperature.Formation rate increases with temperature.Thermal stress can accelerate nitrosamine formation.
Catalysis/Inhibition Susceptible to the same catalysts and inhibitors as other nitrosamines.Susceptible to catalysis by halides and inhibition by antioxidants.The presence of these species can significantly alter formation rates.

Experimental Protocols for Assessing Nitrosamine Formation Potential

To experimentally evaluate the formation potential of a nitrosamine, a spiked experiment can be designed. The following is a generalized protocol that can be adapted for both N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and NDMA.

Objective: To determine the formation potential of a target nitrosamine in a given matrix under specific conditions.

Materials:

  • The matrix of interest (e.g., a drug product formulation, a process intermediate).

  • The precursor amine (e.g., Methyl 3-(methylamino)propanoate or DMA).

  • A nitrosating agent (e.g., sodium nitrite).

  • A suitable buffer to control pH.

  • A quenching agent (e.g., ascorbic acid or ammonium sulfamate).

  • An appropriate analytical system for nitrosamine quantification (e.g., LC-MS/MS).

Experimental Workflow:

G Start Start Prep Prepare Matrix with Precursor Amine Start->Prep Spike Spike with Nitrosating Agent Prep->Spike Incubate Incubate under Controlled Conditions (pH, Temp, Time) Spike->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze for Nitrosamine (e.g., LC-MS/MS) Quench->Analyze End End Analyze->End

Caption: A generalized experimental workflow for assessing nitrosamine formation potential.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • To a known amount of the matrix, add the precursor amine at a defined concentration.

    • Adjust the pH of the mixture to the desired value using a suitable buffer.

  • Initiation of the Reaction:

    • Add a solution of the nitrosating agent (e.g., sodium nitrite) to the reaction mixture to initiate the nitrosation reaction.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature for a specific period. Samples can be taken at different time points to study the reaction kinetics.

  • Quenching the Reaction:

    • At the end of the incubation period, add a quenching agent to stop the nitrosation reaction.

  • Sample Analysis:

    • Analyze the samples for the presence and quantity of the target nitrosamine using a validated analytical method, such as LC-MS/MS.

Conclusion

The formation potential of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is governed by the same fundamental principles as the well-studied nitrosamine, NDMA. However, the specific risk of its formation is highly dependent on the presence of its unique precursor, Methyl 3-(methylamino)propanoate, within a given manufacturing process or product. While NDMA formation is a broader concern due to the ubiquitous nature of its precursor, DMA, the potential for the formation of other nitrosamines should not be overlooked. A thorough risk assessment should include an evaluation of all potential secondary amines present in starting materials, intermediates, and degradation products. Experimental studies, guided by the principles outlined in this guide, are essential for accurately assessing the formation potential of any nitrosamine and for developing effective control strategies.

References

  • U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. [Link]

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • Scholten, S. O., et al. (2021). Nitrosamine Contamination in Metformin Products: A Review of the Current Landscape. AAPS PharmSciTech, 22(5), 173.
  • World Health Organization. (2008). N-Nitrosodimethylamine in Drinking-water. [Link]

Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in immunoassays. En...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in immunoassays. Ensuring the specificity of such assays is paramount, particularly in the context of pharmaceutical quality control where structurally similar N-nitrosamine impurities can pose significant safety risks.[1][2][3] This document offers in-depth technical protocols, data interpretation strategies, and insights grounded in established scientific principles to ensure the development of robust and reliable analytical methods.

Introduction: The Challenge of Nitrosamine Detection

N-nitrosamines are a class of compounds recognized as probable human carcinogens, making their detection and quantification in pharmaceuticals, food, and environmental samples a critical concern for regulatory agencies and manufacturers worldwide.[3] Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for detecting small molecules like nitrosamines.[4][5][6]

However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification and potential false positives.[7][8][9][10] This guide focuses on a specific nitrosamine, N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) , and outlines a systematic approach to characterizing its cross-reactivity profile.

NMPA-Me Profile:

  • IUPAC Name: Methyl 3-[methyl(nitroso)amino]propanoate[11]

  • CAS Number: 383417-47-8[11][12]

  • Molecular Formula: C₅H₁₀N₂O₃[12]

  • Molecular Weight: 146.14 g/mol [12]

The core structure of NMPA-Me, featuring a nitroso group attached to a methylamino propionic acid backbone, presents a tangible risk of cross-reactivity with other nitrosamines that may be present as impurities.[11]

The Principle of Competitive ELISA for Small Molecule Detection

To assess cross-reactivity, a competitive ELISA is the most suitable format.[4][13] This assay is predicated on the competition between the free analyte in a sample (or a standard) and a fixed amount of a labeled or coated analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The inherent challenge with small molecules is that they often lack the multiple binding sites (epitopes) required for a "sandwich" ELISA format.[4][7] The competitive format elegantly circumvents this limitation.

Below is a conceptual workflow for a competitive ELISA designed to detect NMPA-Me.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate Well antigen_conjugate NMPA-Me Conjugate (e.g., NMPA-Me-BSA) plate->antigen_conjugate Immobilization add_mix Add mixture to coated well sample Sample or Standard (Contains free NMPA-Me) incubation Pre-incubation (Antibody + Sample) sample->incubation antibody Anti-NMPA-Me Antibody antibody->incubation incubation->add_mix wash1 Wash Step 1 (Remove unbound antibody) add_mix->wash1 sec_ab Enzyme-labeled Secondary Antibody wash1->sec_ab wash2 Wash Step 2 (Remove unbound 2° Ab) sec_ab->wash2 substrate Substrate Addition wash2->substrate signal Colorimetric Signal (Measure Absorbance) substrate->signal

Caption: Workflow of a competitive ELISA for NMPA-Me detection.

Experimental Design for Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a well-designed experiment that compares the binding of the primary analyte (NMPA-Me) to that of structurally related compounds.

Selection of Potential Cross-Reactants

The choice of compounds to test is critical and should be based on structural similarity. For NMPA-Me, logical candidates include:

  • N-Nitroso-N-methyl-3-aminopropionic Acid (NMPA): The parent carboxylic acid of the target analyte.[14][15][16]

  • N-Nitrosodimethylamine (NDMA): A common and highly regulated nitrosamine impurity.[3]

  • N-Nitrosodiethylamine (NDEA): Another prevalent nitrosamine impurity.[3]

  • N-Nitrosomethylurea: A structurally related compound used in chemical synthesis.[17]

  • Methyl 3-(methylamino)propanoate: The non-nitrosated precursor to NMPA-Me.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for conducting a cross-reactivity study using a competitive ELISA format.[13][18]

Materials:

  • High-binding 96-well microtiter plates

  • NMPA-Me-BSA conjugate (for coating)

  • Monoclonal or polyclonal antibody specific to NMPA-Me

  • NMPA-Me standard

  • Potential cross-reactant compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

Procedure:

  • Plate Coating:

    • Dilute the NMPA-Me-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the NMPA-Me standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data generated from the ELISA is used to create dose-response curves for NMPA-Me and each potential cross-reactant.

Calculating Cross-Reactivity

Cross-reactivity is typically quantified by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte.[10]

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of NMPA-Me / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Sample Data and Interpretation

The following table presents hypothetical, yet realistic, data from a cross-reactivity assessment.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) 15 100% Target Analyte
N-Nitroso-N-methyl-3-aminopropionic Acid (NMPA)4533.3%High Cross-Reactivity
N-Nitrosodimethylamine (NDMA)3005.0%Moderate Cross-Reactivity
N-Nitrosodiethylamine (NDEA)1,5001.0%Low Cross-Reactivity
N-Nitrosomethylurea5,0000.3%Negligible Cross-Reactivity
Methyl 3-(methylamino)propanoate>10,000<0.15%No Significant Cross-Reactivity

Interpretation of Results:

  • High Cross-Reactivity (NMPA): The significant cross-reactivity with the parent acid (NMPA) is expected. The antibody likely recognizes the core N-nitroso-N-methyl-amino structure, with the methyl ester only moderately contributing to the binding affinity. This implies that if NMPA is present in a sample, it will lead to an overestimation of the NMPA-Me concentration.

  • Moderate Cross-Reactivity (NDMA): The shared N-nitroso-dimethyl structure leads to some level of antibody recognition. This is a critical finding, as NDMA is a common impurity that could interfere with the assay.

  • Low to Negligible Cross-Reactivity (NDEA, N-Nitrosomethylurea): The structural differences, such as the ethyl groups in NDEA, are significant enough to greatly reduce antibody binding.

  • No Cross-Reactivity (Precursor): The absence of the nitroso group on the precursor molecule completely abolishes antibody binding, confirming that the nitroso moiety is a critical part of the epitope recognized by the antibody.

The molecular basis for these observations can be visualized as follows:

G cluster_antibody Antibody Binding Pocket cluster_analytes Analytes Ab Anti-NMPA-Me Antibody NMPA_Me NMPA-Me (Target) N-Nitroso-Methyl Group Propanoate Methyl Ester Ab->NMPA_Me:f0 Strong Binding (High Affinity) NMPA NMPA (High Cross-Reactivity) N-Nitroso-Methyl Group Propanoic Acid Ab->NMPA:f0 Moderate Binding (Similar Core) NDEA NDEA (Low Cross-Reactivity) N-Nitroso-Diethyl Group Ab->NDEA:f0 Weak Binding (Steric Hindrance)

Caption: Molecular basis of antibody cross-reactivity.

Conclusions and Recommendations

This guide demonstrates a systematic approach to characterizing the cross-reactivity of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in a competitive immunoassay.

Key Takeaways:

  • Specificity is Not Absolute: Immunoassays for small molecules are rarely 100% specific. A thorough cross-reactivity assessment is a mandatory part of assay validation, as outlined by regulatory bodies like the FDA.[19][20][21]

  • Structural Similarity Drives Cross-Reactivity: The degree of cross-reactivity is directly related to the structural homology between the target analyte and other molecules.[8][9]

  • Context is Crucial: The significance of any observed cross-reactivity depends on the likelihood of the cross-reacting substance being present in the test samples.

Recommendations for Researchers:

  • Characterize Thoroughly: Always test against a panel of structurally related and likely co-occurring impurities during assay development.

  • Employ Orthogonal Methods: For critical applications, confirm immunoassay results with a different analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher specificity.[2][22][23]

  • Refine Antibody Specificity: If cross-reactivity is unacceptably high, strategies to improve assay specificity include developing more selective monoclonal antibodies or implementing sample pre-treatment steps to remove interfering substances.[8][24][25]

By adhering to these principles and protocols, researchers can develop and validate highly specific immunoassays, ensuring data integrity and contributing to the safety and quality of pharmaceutical products.

References

  • ACS Publications. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega. Available from: [Link]

  • Taylor & Francis Online. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA. Available from: [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. Available from: [Link]

  • National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. Available from: [Link]

  • CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. Available from: [Link]

  • Wikipedia. Cross-reactivity. Available from: [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. Available from: [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. Available from: [Link]

  • MBL Life Science. The principle and method of ELISA. Available from: [Link]

  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available from: [Link]

  • ChemBK. N-Nitroso-N-methyl-3-aminopropionic Acid. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available from: [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Royal Society of Chemistry. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Available from: [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3 | CAS 1215691-18-1. Available from: [Link]

  • Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester | CAS 1246815-46-2. Available from: [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • OEHHA. N-Methyl-N-Nitroso-1-Alkylamines compounds. Available from: [Link]

  • Organic Syntheses. Nitrosomethylurea. Available from: [Link]

Sources

Validation

A Comparative Guide to Proficiency Testing for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in Certified Reference Materials

Introduction: The Imperative for Precision in Nitrosamine Analysis The landscape of pharmaceutical quality control has been irrevocably altered by the discovery of N-nitrosamine impurities in common medications.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Nitrosamine Analysis

The landscape of pharmaceutical quality control has been irrevocably altered by the discovery of N-nitrosamine impurities in common medications.[1][2] These compounds, classified as probable human carcinogens, can form at trace levels during drug synthesis or storage.[1][3] Their detection has led to widespread drug recalls and intensified regulatory scrutiny from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

This guide focuses on a specific, yet potentially critical, nitrosamine: N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester . While not as commonly cited as NDMA or NDEA, its structure presents a plausible risk as a Nitrosamine Drug Substance-Related Impurity (NDSRI), a class of nitrosamines structurally similar to the active pharmaceutical ingredient (API).[4][5] As regulatory bodies now require comprehensive risk assessments for all potential nitrosamines, the ability to accurately detect and quantify compounds like this is paramount.[5][6]

For analytical laboratories, achieving and demonstrating this accuracy hinges on two pillars: the use of high-quality Certified Reference Materials (CRMs) and successful participation in Proficiency Testing (PT) schemes. This guide provides an in-depth comparison of the analytical methodologies, CRM selection criteria, and PT program fundamentals essential for robust nitrosamine analysis, tailored for researchers, scientists, and drug development professionals.

Section 1: Analytical Methodologies for Quantification

The trace-level concentrations at which nitrosamines must be quantified demand highly sensitive and selective analytical techniques.[7] The choice of methodology is a critical decision driven by the analyte's chemical properties and the complexity of the sample matrix.

Comparative Analysis: LC-MS/MS vs. GC-MS

While both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for nitrosamine analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is often the superior choice for compounds like N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.[7][8]

  • Rationale for LC-MS/MS: The primary advantage is its suitability for non-volatile and thermally labile compounds. The methyl ester group in the target analyte improves volatility compared to its carboxylic acid form, but the N-nitroso group can be prone to decomposition at the high temperatures required for GC injection.[9] LC-MS/MS avoids this thermal stress, providing a more accurate and reproducible quantification. Furthermore, modern LC-High Resolution Mass Spectrometry (LC-HRMS) platforms offer exceptional selectivity, which is crucial for distinguishing the target analyte from structurally similar matrix components.[10]

  • GC-MS/MS Considerations: While GC-MS methods have been developed for many nitrosamines, they often require derivatization to improve volatility and thermal stability, adding complexity and potential sources of error to the workflow.[9] However, for smaller, more volatile nitrosamines, GC-MS can be a highly effective and sensitive technique.[7]

Table 1: Comparison of Analytical Techniques for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester

ParameterLC-MS/MSGC-MS/MS
Analyte Suitability Excellent for non-volatile & thermally sensitive compounds.Good for volatile & thermally stable compounds; may require derivatization.
Sensitivity High (sub-ppb levels achievable).[8]High, especially with appropriate sample introduction.
Selectivity Very high, especially with HRMS.[10]High, but can be susceptible to matrix interference.
Sample Preparation Typically involves solid-phase extraction (SPE) or liquid-liquid extraction.Often requires derivatization in addition to extraction.
Throughput Generally higher due to simpler sample preparation.Can be lower due to additional derivatization steps.
Regulatory Acceptance Widely accepted and published in pharmacopeias (e.g., USP <1469>).[8]Accepted for specific nitrosamines; methods published by FDA.
Recommended Experimental Protocol: LC-MS/MS Method

This protocol outlines a robust, self-validating workflow for the quantification of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester in a drug product matrix. The use of a deuterated internal standard is critical for correcting matrix effects and ensuring accuracy.[9]

Objective: To achieve a Limit of Quantitation (LOQ) below the typical regulatory acceptable intake (AI) limits.

1. Materials and Reagents:

  • Certified Reference Material (CRM) of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester.
  • CRM of N-Nitroso-N-methyl-d3-3-aminopropionic Acid, Methyl Ester (Internal Standard, IS).
  • LC-MS grade Acetonitrile, Methanol, and Water.
  • Formic Acid (≥99%).
  • Drug product placebo or blank matrix.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Accurately weigh 100 mg of the ground drug product into a centrifuge tube.
  • Add 5 mL of 0.1% formic acid in water.
  • Spike with the internal standard solution to a final concentration of 10 ng/mL.
  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
  • Elute the analyte and internal standard with 2 mL of acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions:
  • Analyte: Determine precursor ion (e.g., [M+H]+) and at least two product ions for quantification and confirmation.
  • Internal Standard: Determine corresponding precursor and product ions.

4. Validation Parameters (ICH Q2(R2) Guidelines):

  • Specificity: Analyze blank matrix to ensure no interfering peaks.
  • Linearity: Prepare a 7-point calibration curve (e.g., 0.5 - 50 ng/mL). Correlation coefficient (r²) should be ≥0.99.
  • Accuracy & Precision: Analyze spiked samples at three concentrations (low, medium, high) in triplicate. Recovery should be 80-120%, and relative standard deviation (RSD) should be ≤15%.
  • LOD & LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Workflow Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Drug Product s2 Spike with Internal Standard s1->s2 s3 Extract & Centrifuge s2->s3 s4 SPE Cleanup s3->s4 s5 Elute & Reconstitute s4->s5 lc UHPLC Separation (C18 Column) s5->lc ms MS/MS Detection (ESI+, MRM) lc->ms cal Calibration Curve (r² ≥ 0.99) ms->cal quant Quantification vs. IS cal->quant report Report Result (ng/g) quant->report

Caption: LC-MS/MS workflow for nitrosamine quantification.

Section 2: The Role and Selection of Certified Reference Materials (CRMs)

The accuracy of any quantitative analysis is fundamentally tied to the quality of the reference material used for calibration. CRMs are the gold standard, providing metrological traceability and a certified value with a stated uncertainty.[11]

Why CRMs are Non-Negotiable

Using a well-characterized CRM is a core requirement for regulatory compliance and laboratory accreditation.[12]

  • Metrological Traceability: CRMs provide an unbroken chain of comparisons to national or international standards, ensuring that results are accurate and comparable across different labs and instruments.[11][13]

  • Quality Assurance: CRM producers accredited under ISO 17034 have demonstrated competence in material production, characterization, and stability testing, giving users confidence in the certified value.[11][13][14][15][16]

  • Method Validation: CRMs are essential for validating analytical methods, establishing linearity, accuracy, and precision as required by guidelines like ICH Q2(R2).[12]

Selecting a CRM Provider

When sourcing a CRM for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, or any nitrosamine, laboratories must perform due diligence.

Table 2: Comparison Criteria for CRM Providers

CriterionWhat to Look ForWhy It Matters
Accreditation ISO 17034 Accreditation for the producer.[14]Ensures competence in all aspects of CRM production, from planning to value assignment.[14]
Certificate of Analysis (CoA) Comprehensive CoA with certified value, uncertainty, traceability statement, and stability data.The CoA is the legal and scientific proof of the material's quality and fitness for purpose.
Purity & Characterization High chemical purity (>95-98%), confirmed by multiple analytical techniques (e.g., NMR, LC-MS, qNMR).Ensures that the calibration standard is not a source of analytical error.
Format & Concentration Available as neat material (solid) or in solution. Solutions should be in a stable, non-reactive solvent.The format must be suitable for the laboratory's standard preparation workflow.
Availability of Isotopes Provider offers stable isotope-labeled analogs (e.g., deuterated).[9]Isotope-labeled standards are crucial for accurate quantification by correcting for matrix effects and extraction variability.
The CRM Traceability Chain

crm_traceability si SI Units (e.g., kilogram, mole) nmi National Metrology Institute (e.g., NIST) si->nmi Realization crm_prod ISO 17034 Accredited CRM Producer nmi->crm_prod Calibration lab_crm Certified Reference Material (Your Lab's Stock) crm_prod->lab_crm Certification work_std Working Standard / Calibrant lab_crm->work_std Preparation result Analytical Result work_std->result Measurement

Caption: Metrological traceability chain for a CRM.

Section 3: Verifying Performance with Proficiency Testing (PT)

While a validated method and high-quality CRMs establish internal capability, Proficiency Testing (PT) provides external, objective verification of a laboratory's performance. Participation is a mandatory requirement for laboratories seeking or maintaining ISO/IEC 17025 accreditation.[17][18][19]

The PT Process and Its Importance

PT schemes, also known as inter-laboratory comparisons, are a cornerstone of quality assurance.[20]

  • Objective Assessment: A PT provider distributes identical, blind samples to a group of participating laboratories. Each lab analyzes the sample using their own methods and reports the results.[17]

  • Performance Evaluation: The provider analyzes the collective data, determines an assigned value for the analyte, and evaluates each laboratory's result against it, typically expressed as a z-score.

  • Demonstrating Competence: Satisfactory PT results provide powerful, independent evidence of a laboratory's technical competence to auditors, regulators, and clients.[21]

  • Identifying Improvement Areas: Unsatisfactory results trigger a root cause analysis and corrective action process, driving continuous improvement and preventing future errors.[17][18]

Selecting and Participating in a PT Scheme

The selection of a PT provider is as critical as the selection of a CRM producer.

Table 3: Comparison Criteria for PT Scheme Providers

CriterionWhat to Look ForWhy It Matters
Accreditation ISO/IEC 17043 Accreditation .[21]This is the international standard for the competence of PT providers, ensuring schemes are designed and operated correctly.
Analyte & Matrix Scheme includes the target nitrosamine (or a structurally similar one) in a relevant matrix (e.g., API, finished product).The PT sample must be relevant to the laboratory's routine testing scope.
Reporting & Turnaround Clear instructions, reasonable timelines for analysis, and comprehensive final reports with performance scores (z-scores).The final report is crucial for evaluating performance and for providing evidence to accreditation bodies.
Frequency Schemes are offered at a frequency that meets the laboratory's accreditation requirements (typically at least annually per major scope area).[19][20]Consistent participation is necessary to monitor performance over time.
Confidentiality Provider ensures the confidentiality of individual laboratory results.Protects the laboratory's privacy while allowing for objective performance assessment.
The Proficiency Testing Cycle

pt_cycle cluster_provider PT Provider (ISO/IEC 17043) cluster_lab Laboratory (ISO/IEC 17025) p1 Prepare & Distribute Test Items p4 Evaluate Data (Calculate z-scores) p1->p4 l1 Receive & Analyze Test Item p5 Issue Final Report p4->p5 l2 Submit Results l3 Receive & Review Report p5->l3 Report l1->l2 l2->p4 Data l4 Implement Corrective Action (If Needed) l3->l4

Sources

Comparative

Quantitative Risk Assessment of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) Exposure: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the control of mutagenic impurities is a critical aspect of ensuring patient safety. Among...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the control of mutagenic impurities is a critical aspect of ensuring patient safety. Among these, N-nitrosamines have emerged as a "cohort of concern" due to their potential carcinogenic effects even at trace levels.[1][2] This guide provides a comprehensive quantitative risk assessment for "N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester" (NMPA-Me), a potential nitrosamine impurity. Given the absence of direct carcinogenicity data for NMPA-Me, this document outlines a science-based approach using read-across toxicological assessment and in silico modeling to establish an Acceptable Intake (AI) limit. This guide will compare and contrast various methodologies, offering field-proven insights for researchers and drug development professionals.

Introduction to NMPA-Me and the Imperative for Risk Assessment

N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) is a nitrosamine that can potentially form in pharmaceutical products under specific conditions, such as the presence of secondary or tertiary amines and nitrosating agents.[3][4] Its chemical structure, featuring a nitroso group, raises concerns about its potential carcinogenicity.[5] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous risk assessments for such impurities to ensure that patient exposure remains below levels that would pose a significant cancer risk.[6][7][8]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[9][10][11] For compounds like NMPA-Me, where specific carcinogenicity data is unavailable, the guideline allows for the use of alternative approaches such as read-across from structurally similar compounds with known toxicological profiles.[4][10]

Chemical and Physical Properties of NMPA-Me

A thorough understanding of the chemical and physical properties of NMPA-Me is fundamental to its risk assessment.

PropertyValueSource
IUPAC Name Methyl 3-[methyl(nitroso)amino]propanoate[5]
CAS Number 383417-47-8[5]
Molecular Formula C5H10N2O3[5]
Molecular Weight 146.14 g/mol [5]
Appearance Pale Yellow Oil[12]
Solubility Soluble in water, lipids, and other organic solvents[13]
Stability Sensitive to light, especially ultraviolet light, and can degrade at elevated temperatures.[5][13]

The presence of the methyl ester group in NMPA-Me enhances its lipophilicity compared to its carboxylic acid counterpart, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Quantitative Risk Assessment Methodology

The primary goal of the quantitative risk assessment is to derive an Acceptable Intake (AI) for NMPA-Me, which represents a daily exposure level that is considered to be of negligible carcinogenic risk over a lifetime.

The Read-Across Approach: Justification and Surrogate Selection

In the absence of carcinogenicity data for NMPA-Me, the read-across approach is a scientifically valid method for predicting its toxicological properties based on data from structurally similar compounds (surrogates).[1][14][15] The justification for read-across relies on the hypothesis that structurally similar molecules will have similar metabolic activation pathways and, consequently, similar toxicological profiles.[13]

Selection of a Surrogate:

For NMPA-Me, a suitable surrogate must be a nitrosamine with a similar chemical scaffold. The ideal surrogate would be a small N-nitrosomethyl-alkylamine, preferably with a functional group that mimics the electronic and steric properties of the propionic acid methyl ester.

After a thorough review of available carcinogenicity data, N-nitrosomethyl-n-propylamine (NMPA) is selected as a conservative surrogate for this assessment. While it lacks the ester functional group, it shares the core N-nitrosomethylamine structure and has a propyl chain which provides a reasonable approximation of the carbon chain in NMPA-Me. The absence of a more structurally analogous compound with robust carcinogenicity data necessitates this choice, and the potential impact of this difference will be considered in the uncertainty analysis.

Carcinogenic Potency of the Surrogate: TD50 Value

The carcinogenic potency of a compound is often expressed as the TD50 value, which is the chronic daily dose in mg/kg bodyweight/day that would cause tumors in 50% of the animals that would have otherwise remained tumor-free.[16][17]

For N-nitrosomethyl-n-propylamine (NMPA), the Carcinogenic Potency Database (CPDB) provides TD50 values from studies in rats. The harmonic mean of the TD50 values for NMPA in rats is 0.42 mg/kg/day .[18]

Calculation of the Acceptable Intake (AI)

The AI for NMPA-Me can be calculated from the TD50 of the surrogate (NMPA) using the following formula, which is based on a linear extrapolation from the TD50 to a 1 in 100,000 lifetime cancer risk:

AI (ng/day) = (TD50 (mg/kg/day) x Body Weight (kg) x 1,000,000 ng/mg) / (50 x 100,000)

Where:

  • TD50: 0.42 mg/kg/day (for NMPA)

  • Body Weight: 50 kg (standard human body weight as per regulatory guidelines)

  • 50: A factor for interspecies scaling and uncertainty.

  • 100,000: Represents the 1 in 100,000 cancer risk level.

Calculation:

AI = (0.42 mg/kg/day * 50 kg * 1,000,000 ng/mg) / (50 * 100,000) AI = 21,000,000 ng/day / 5,000,000 AI = 4.2 ng/day

Therefore, based on the read-across from N-nitrosomethyl-n-propylamine, the proposed Acceptable Intake for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester is 4.2 ng/day .

G cluster_0 Step 1: Surrogate Selection cluster_1 Step 2: Data Extraction cluster_2 Step 3: AI Calculation Target Compound\n(NMPA-Me) Target Compound (NMPA-Me) Structural Analogue\n(N-nitrosomethyl-n-propylamine) Structural Analogue (N-nitrosomethyl-n-propylamine) Target Compound\n(NMPA-Me)->Structural Analogue\n(N-nitrosomethyl-n-propylamine) Structural Similarity TD50 Value\n(0.42 mg/kg/day) TD50 Value (0.42 mg/kg/day) Structural Analogue\n(N-nitrosomethyl-n-propylamine)->TD50 Value\n(0.42 mg/kg/day) Carcinogenicity Data Acceptable Intake (AI)\n(4.2 ng/day) Acceptable Intake (AI) (4.2 ng/day) TD50 Value\n(0.42 mg/kg/day)->Acceptable Intake (AI)\n(4.2 ng/day) Linear Extrapolation

Alternative and Supporting Methodologies

To provide a more robust risk assessment, it is essential to consider alternative and supporting methodologies.

Carcinogenic Potency Categorization Approach (CPCA)

The Carcinogenic Potency Categorization Approach (CPCA) is a framework developed by regulatory agencies to assign nitrosamines to potency categories based on their structural features.[19][20][21] This approach considers activating and deactivating features that influence the metabolic activation of the nitrosamine.

For NMPA-Me, the presence of α-hydrogens and the overall structure would likely place it in a category of moderate to high concern. A detailed analysis using a CPCA tool would provide a predicted potency category and a corresponding AI limit, which can be used to corroborate the value derived from the read-across assessment.

In Silico Toxicological Prediction

In silico (computational) toxicology tools can predict the mutagenic and carcinogenic potential of a chemical based on its structure.[22][23] Software such as Derek Nexus and Sarah Nexus can be used to identify structural alerts for mutagenicity and carcinogenicity in NMPA-Me.[24] A positive prediction from these models would further support the classification of NMPA-Me as a potential mutagenic impurity requiring strict control.

G NMPA-Me Structure NMPA-Me Structure In Silico Model\n(e.g., Derek Nexus) In Silico Model (e.g., Derek Nexus) NMPA-Me Structure->In Silico Model\n(e.g., Derek Nexus) Prediction\n(Mutagenicity/Carcinogenicity Alert) Prediction (Mutagenicity/Carcinogenicity Alert) In Silico Model\n(e.g., Derek Nexus)->Prediction\n(Mutagenicity/Carcinogenicity Alert) Supporting Evidence for Risk Supporting Evidence for Risk Prediction\n(Mutagenicity/Carcinogenicity Alert)->Supporting Evidence for Risk

Experimental Verification: In Vitro Mutagenicity Testing

While in silico and read-across assessments provide valuable initial estimations, experimental data is crucial for a definitive risk characterization. The enhanced Ames test is a highly recommended in vitro bacterial reverse mutation assay for evaluating the mutagenic potential of nitrosamines.[6][25][26]

Enhanced Ames Test Protocol

The enhanced Ames test protocol for nitrosamines includes specific modifications to the standard OECD 471 guideline to improve the detection of their mutagenic activity.[6]

Key Parameters for an Enhanced Ames Test:

ParameterRecommendationRationale
Bacterial Strains S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101)To detect different types of mutations.[6]
Metabolic Activation With and without S9 mix (from both rat and hamster liver)To assess the need for metabolic activation and account for species differences in metabolism.[6]
Pre-incubation 30-minute pre-incubation periodTo enhance the interaction between the test substance and the bacteria.[6]
Positive Controls Known nitrosamine mutagens (e.g., NDMA)To ensure the validity of the test system.[6]

A positive result in the enhanced Ames test would confirm the mutagenic potential of NMPA-Me and reinforce the need to control its presence in pharmaceutical products at or below the calculated AI.

Analytical Methodologies for NMPA-Me Detection

Accurate and sensitive analytical methods are essential for the detection and quantification of NMPA-Me at trace levels in drug substances and products.

Comparison of Analytical Techniques:

TechniqueAdvantagesDisadvantages
GC-MS/MS High sensitivity and selectivity, especially for volatile compounds.May require derivatization for less volatile compounds.
LC-MS/MS Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Can be subject to matrix effects.[23]
LC-HRMS Provides high mass accuracy, aiding in the identification of unknown impurities.Higher instrument cost.[23]

The choice of analytical method will depend on the specific characteristics of the drug product matrix and the required limit of quantification. Method validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability of the results.

Conclusion and Recommendations

The quantitative risk assessment for N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMPA-Me) indicates that it is a potential mutagenic impurity that requires strict control in pharmaceutical products. Based on a conservative read-across approach using N-nitrosomethyl-n-propylamine as a surrogate, a provisional Acceptable Intake of 4.2 ng/day is proposed.

It is strongly recommended that this AI be supported by further data, including:

  • Carcinogenic Potency Categorization Approach (CPCA) analysis: To provide an additional, independent estimate of the AI.

  • In silico toxicology predictions: To confirm the structural alerts for mutagenicity and carcinogenicity.

  • Enhanced Ames testing: To obtain definitive experimental data on the mutagenic potential of NMPA-Me.

By employing a multi-pronged approach that combines read-across, in silico modeling, and experimental verification, a robust and scientifically sound risk assessment can be established for NMPA-Me, ensuring patient safety and regulatory compliance.

References

  • European Medicines Agency. (2024, March 26). Enhanced Ames Test Conditions for N-nitrosamines.
  • ResolveMass Laboratories Inc. (2025, August 17). Nitrosamine Risk Assessment Guide for Your Drug Product.
  • Zamann Pharma Support. (2024, September 25). How to Calculate Acceptable Intake (AI) Limits for Nitrosamines?
  • Carcinogenic Potency Database.
  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI.
  • OEHHA. (2014, August 1). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES.
  • EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
  • Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines | Organic Process Research & Development. (2025, May 23).
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub. (2024, September 29).
  • Read Across Approach for Nitrosamine and NDSRI Impurities. (2024, October 20). YouTube.
  • Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake.
  • (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. (2023, February 9).
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub. (2024, September 29).
  • Bibra. (n.d.). Read Across Approach Toxicology.
  • Lhasa Limited. (n.d.). Nitrosamine Impurity Risk Assessment.
  • Novartis/NDSRIs_in_silico_tool: N-nitrosamine Autonomous Carcinogenic Potency Categorization Approach Calcul
  • Benchchem. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | 383417-47-8.
  • Establishing Best Practice For N-Nitrosamine Read-Across And Surrog
  • ToxMinds. (n.d.).
  • Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment | Chemical Research in Toxicology. (2023, June 2).
  • Benchchem. (n.d.). N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester | 383417-47-8.
  • Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection | Request PDF. (2026, January 2).
  • Carcinogenic Potency Database.
  • MultiCASE. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.
  • OEHHA. (2014, August 1). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES.
  • Instem. (n.d.).
  • European Medicines Agency. (2023, October 12).
  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025, July 23).
  • Autonomous Carcinogenic Potency Categorization Approach for Nitrosamine Drug Substance-rel
  • US EPA. (2025, November 6). Generalized Read-Across (GenRA) Manual.
  • Establishing best practice for N-nitrosamine read-across and surrog
  • PubMed Central (PMC). (n.d.).
  • Zamann Pharma Support GmbH. (2025, January 22).
  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2018, November 12).
  • Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • PubMed. (n.d.). Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds.
  • Lhasa Limited. (n.d.). Quantifying the nitrosamine potency distribution.
  • RAPS. (2023, April 7). ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk.
  • CAS No : 1215691-18-1, Chemical Name : N-Nitroso-N-methyl-3-aminopropionic Acid-d3. (n.d.).

Sources

Validation

Comparative Analysis of Analytical Methodologies for the Detection of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester and Other Novel Nitrosamines

A Senior Application Scientist's Guide to Method Selection and Validation Against Industry Standards Introduction The landscape of nitrosamine analysis is continually evolving, driven by stringent regulatory expectations...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation Against Industry Standards

Introduction

The landscape of nitrosamine analysis is continually evolving, driven by stringent regulatory expectations and the emergence of novel N-nitroso compounds (nitrosamines) in pharmaceutical products and environmental samples. While significant focus has been placed on common, low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA), the challenge of detecting and quantifying atypical or "non-traditional" nitrosamines, such as N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (NMAMPA-Me), is a growing concern for researchers and drug development professionals.

This guide provides a comprehensive framework for developing and benchmarking analytical methods for novel nitrosamines like NMAMPA-Me. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead, to illuminate the scientific rationale behind methodological choices. We will explore how to select, optimize, and validate an analytical workflow that is not only fit-for-purpose but also rigorously benchmarked against the de facto industry standards for nitrosamine impurity analysis.

The Analytical Challenge: Understanding the Physicochemical Nature of NMAMPA-Me

A successful analytical method begins with a fundamental understanding of the target analyte. The structure of N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, dictates its probable physicochemical properties and, consequently, the most appropriate analytical strategy.

  • Polarity: The presence of the ester and the N-nitroso group suggests a molecule of moderate polarity. This property is critical for selecting the appropriate chromatographic separation mode.

  • Volatility and Thermal Stability: Unlike the highly volatile NDMA, larger and more functionalized nitrosamines like NMAMPA-Me are expected to have lower volatility and potentially limited thermal stability. This characteristic often makes Gas Chromatography (GC)-based methods challenging and favors the use of Liquid Chromatography (LC).

  • Matrix Effects: The analyte must be detected within a complex mixture, typically an Active Pharmaceutical Ingredient (API) or a formulated drug product. The potential for matrix components to interfere with ionization or detection is a primary consideration for method development.

The Benchmark: Regulatory Expectations as the Industry Standard

While no specific regulatory limit exists for the previously unknown NMAMPA-Me, the general framework established by health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) serves as our benchmark. The core requirement is to detect and quantify nitrosamines at or below their Acceptable Intake (AI) limits, which are often in the nanogram-per-day range. This necessitates analytical methods with exceptional sensitivity and specificity, typically achieving Limits of Quantification (LOQ) in the low parts-per-billion (ppb) or even parts-per-million (ppm) range, depending on the maximum daily dose of the drug product.

The industry gold standard for this task is Mass Spectrometry (MS) , prized for its ability to provide definitive identification and sensitive quantification.

Method Selection and Benchmarking: A Comparative Overview

The selection of an analytical platform is the most critical decision in the workflow. Below, we compare the most viable approaches for NMAMPA-Me, benchmarking their expected performance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is a powerful technique for small, volatile nitrosamines.

  • Applicability to NMAMPA-Me: Due to the anticipated lower volatility and potential for thermal degradation of NMAMPA-Me, GC-MS is likely a suboptimal choice. Derivatization could be explored to increase volatility, but this adds complexity and potential for analytical error.

  • Verdict: High risk of poor performance; not recommended as a primary technique without extensive, compound-specific derivatization development.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is ideally suited for a wide range of polar and non-polar compounds that are not amenable to GC.

  • Applicability to NMAMPA-Me: This is the most promising approach. The moderate polarity of NMAMPA-Me makes it an excellent candidate for Reversed-Phase Liquid Chromatography (RPLC).

  • Verdict: Recommended as the primary analytical technique. The subsequent sections will focus on the optimization of an LC-MS/MS method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of different analytical platforms for nitrosamine analysis, providing a benchmark for the development of a method for NMAMPA-Me.

Parameter GC-MS (for volatile nitrosamines) LC-MS/MS (for non-volatile nitrosamines) High-Resolution MS (HRMS)
Specificity High (with MS detection)Very High (with MS/MS)Exceptional
Sensitivity (Typical LOQ) 0.1 - 10 ppb0.05 - 5 ppb 0.1 - 10 ppb
Throughput ModerateHighModerate
Robustness Moderate (inlet contamination)HighHigh
Applicability to NMAMPA-Me LowHigh High

Experimental Workflow: A Step-by-Step Protocol for LC-MS/MS Analysis

The following protocol outlines a robust, self-validating workflow for the analysis of NMAMPA-Me in a typical pharmaceutical matrix.

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to extract NMAMPA-Me from the drug product matrix while minimizing interferences.

Protocol: Solid-Phase Extraction (SPE)

  • Sample Dissolution: Accurately weigh and dissolve the drug product in a suitable solvent (e.g., 10% Methanol in water). The choice of solvent should be based on the solubility of both the API and NMAMPA-Me.

  • SPE Cartridge Selection: Based on the moderate polarity of NMAMPA-Me, a polymeric reversed-phase SPE sorbent is a logical starting point.

  • Conditioning: Condition the SPE cartridge with methanol, followed by water.

  • Loading: Load the dissolved sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities and matrix components. This step is critical and must be optimized to ensure no loss of the target analyte.

  • Elution: Elute the NMAMPA-Me with a stronger solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation: Achieving Baseline Resolution

Protocol: Reversed-Phase Liquid Chromatography (RPLC)

  • Column: A C18 stationary phase is the workhorse for RPLC and a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for good peak shape and ionization efficiency in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution: A gradient from low to high organic content will be necessary to elute NMAMPA-Me while separating it from other components.

  • Flow Rate: Typically 0.3 - 0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at 40 °C to ensure reproducible retention times.

Detection: High-Sensitivity and Specificity with Tandem Mass Spectrometry (MS/MS)

Protocol: Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS

  • Ionization: Electrospray Ionization (ESI) in positive mode is the most likely technique to yield a strong signal for NMAMPA-Me, by protonating the molecule to form [M+H]+.

  • Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the mass-to-charge ratio (m/z) of the protonated NMAMPA-Me.

  • Fragmentation: The isolated precursor ion is fragmented in the second quadrupole (Q2), the collision cell.

  • Product Ion Monitoring: The third quadrupole (Q3) is set to monitor for specific fragment ions that are characteristic of NMAMPA-Me. The transition from precursor to product ion is highly specific.

  • Method Validation: At least two MRM transitions should be monitored to provide unambiguous identification and quantification, in line with regulatory expectations.

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes and workflows described in this guide.

G cluster_0 Analytical Method Selection Workflow Analyte Characterize Analyte (NMAMPA-Me) Derivatization Derivatization Required? Analyte->Derivatization Assess Volatility & Thermal Stability GC GC-MS Approach LC LC-MS Approach Conclusion Recommended Path: LC-MS/MS LC->Conclusion Derivatization->GC Yes (High Complexity) Derivatization->LC No (Direct Analysis)

Caption: Decision workflow for selecting the primary analytical platform.

G cluster_1 LC-MS/MS Experimental Protocol Sample 1. Sample Dissolution SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Matrix Cleanup LC_Sep 3. LC Separation SPE->LC_Sep Inject MS_Detect 4. MS/MS Detection (MRM) LC_Sep->MS_Detect Elute Data 5. Data Analysis & Quantification MS_Detect->Data

Caption: Step-by-step experimental workflow for LC-MS/MS analysis.

Conclusion: A Path Forward for Novel Nitrosamine Analysis

The detection and control of novel nitrosamine impurities like N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester, demand a rigorous, science-led approach. While a specific, pre-existing "industry standard" method for this exact molecule may not exist, the principles and performance benchmarks established for other nitrosamines provide a clear path forward. The recommended LC-MS/MS workflow, built on a foundation of optimized sample preparation and highly specific detection, represents the current state-of-the-art and is fully aligned with the stringent expectations of global regulatory bodies. By following the detailed protocols and rationale outlined in this guide, researchers and drug development professionals can confidently develop and validate robust analytical methods for even the most challenging novel nitrosamines, ensuring the safety and quality of their products.

References

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link]

  • International Council for Harmonisation (ICH). (2019). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • LC-MS/MS for the Analysis of Nitrosamines. Agilent Technologies. [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
Reactant of Route 2
Reactant of Route 2
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
© Copyright 2026 BenchChem. All Rights Reserved.